molecular formula C6H4F2IN B1433647 2,4-Difluoro-3-iodoaniline CAS No. 1437316-91-0

2,4-Difluoro-3-iodoaniline

Cat. No.: B1433647
CAS No.: 1437316-91-0
M. Wt: 255 g/mol
InChI Key: GNVJNOOHMIVNAH-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-iodoaniline is a useful research compound. Its molecular formula is C6H4F2IN and its molecular weight is 255 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-3-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2IN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVJNOOHMIVNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437316-91-0
Record name 2,4-difluoro-3-iodoaniline
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Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Difluoro-3-iodoaniline (CAS 1437316-91-0)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 2,4-Difluoro-3-iodoaniline. This trifunctional arene is a highly valuable building block in modern synthetic chemistry, offering a unique combination of reactive sites for the strategic construction of complex molecular architectures.

Introduction and Strategic Importance

This compound, identified by its CAS Number 1437316-91-0, is a substituted aniline derivative that has gained traction as a versatile intermediate in the synthesis of high-value organic compounds.[1][2][3] Its strategic importance lies in the orthogonal reactivity of its three distinct functional groups: an amino group, two fluorine atoms, and an iodine atom. This arrangement allows for a programmed, stepwise functionalization of the benzene ring, a highly desirable attribute in the synthesis of pharmaceutical compounds and advanced materials.[4]

The presence of an iodine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, while the electron-withdrawing fluorine atoms activate the ring for potential nucleophilic aromatic substitution (SNAr) and influence the acidity and basicity of the molecule. The aniline moiety is a classical precursor for a vast array of transformations, including diazotization and amide bond formation. This guide will elucidate the core properties, synthesis, reactivity, and applications of this powerful synthetic intermediate.

Physicochemical and Spectroscopic Properties

A clear understanding of a compound's physical properties is fundamental to its application in a laboratory setting. These properties dictate choices regarding solvents, reaction temperatures, and purification methods.

PropertyValueSource(s)
CAS Number 1437316-91-0[1][2][3]
Molecular Formula C₆H₄F₂IN
Molecular Weight 255.01 g/mol
IUPAC Name This compound
InChI Key GNVJNOOHMIVNAH-UHFFFAOYSA-N
Storage Temperature Room temperature, inert atmosphere, keep in dark place
Purity Typically ≥97%

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most commonly achieved via the reduction of its nitro precursor, 1,3-difluoro-2-iodo-4-nitrobenzene. The following protocol is based on established chemical literature, providing a reliable and high-yielding pathway.[2]

Causality of Experimental Choices:

  • Stannous Chloride (SnCl₂): Tin(II) chloride is a classic, robust, and chemoselective reducing agent for converting aromatic nitro groups to anilines. It is particularly effective because it operates under acidic conditions, which helps to keep the resulting aniline protonated and soluble, and it tolerates a wide range of other functional groups, including halogens.

  • Concentrated HCl: The acidic medium is crucial for the activity of the SnCl₂ reducing agent. It also serves to dissolve the tin salts formed during the reaction.

  • Heating to 50°C: This moderate temperature provides sufficient activation energy to drive the reduction to completion in a reasonable timeframe (typically 1 hour) without promoting side reactions or decomposition.

  • Neutralization with NaOH: The reaction is quenched and neutralized to a basic pH (pH=9) to deprotonate the aniline hydrochloride salt, rendering the free amine (this compound) which is soluble in organic solvents and can be extracted.[2]

  • Dichloromethane Extraction: Dichloromethane (DCM) is an effective solvent for extracting the moderately polar aniline product from the aqueous mixture containing inorganic salts.

Experimental Workflow

start Start: 1,3-difluoro-2-iodo-4-nitrobenzene (1.14 g, 4 mmol) reagents Add: - Anhydrous Stannous Chloride (2.71 g, 12 mmol) - Concentrated HCl (4 mL) start->reagents reaction Heat to 50°C Maintain for 1 hour reagents->reaction quench Dilute with Water Neutralize to pH=9 with 5% NaOH (aq) reaction->quench extraction Extract with Dichloromethane (DCM) quench->extraction workup Wash organic phase with saturated saline Dry over anhydrous Na₂SO₄ extraction->workup finish Filter and concentrate under reduced pressure workup->finish

Caption: Synthesis of this compound via nitro group reduction.

Step-by-Step Methodology
  • To a solution of 1,3-difluoro-2-iodo-4-nitrobenzene (1.14 g, 4 mmol) in concentrated hydrochloric acid (4 mL), add anhydrous stannous chloride (2.71 g, 12 mmol).[2]

  • Heat the reaction mixture to 50°C and maintain this temperature for 1 hour, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, allow the mixture to cool and carefully dilute with water.

  • Neutralize the mixture to a pH of approximately 9 using a 5% aqueous sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Combine the organic phases and wash with saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target product, this compound.[2] (Expected yield: ~91%).

Reactivity and Strategic Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups, enabling selective transformations.

  • Iodine Atom (C-I bond): The C-I bond is the most versatile site for forming new carbon-carbon and carbon-heteroatom bonds. It is an ideal handle for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This selectivity is foundational to its use as a building block.

  • Amino Group (-NH₂): The aniline moiety can undergo standard transformations. It can be acylated to form amides, alkylated, or, most importantly, converted to a diazonium salt. This diazonium intermediate can then be subjected to Sandmeyer-type reactions to install a variety of other functional groups (e.g., -OH, -CN, -Br, -Cl).

  • Fluorine Atoms (C-F bonds): The fluorine atoms are generally stable but can be displaced via nucleophilic aromatic substitution (SNAr) under forcing conditions or if the ring is further activated. Their primary role is often steric and electronic; their strong electron-withdrawing nature modulates the reactivity of the entire molecule.

cluster_reactions Potential Transformations suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) buchwald Buchwald-Hartwig (Amine, Pd cat.) diazotization Diazotization (NaNO₂, H⁺) acylation Acylation (Acyl Chloride) snar SNAr (Strong Nu⁻, heat) core This compound core->suzuki Iodo core->sonogashira Iodo core->buchwald Iodo core->diazotization Amino core->acylation Amino core->snar Fluoro

Caption: Reactivity map illustrating selective functionalization pathways.

Application in Drug Discovery

This building block is particularly relevant in medicinal chemistry. For instance, it is utilized in the synthesis of purine derivatives designed as protein kinase modulators, which are instrumental in treating and preventing diseases mediated by protein kinases.[2] The core structure of iodoanilines is a well-established pharmacophore found in a variety of active pharmaceutical ingredients (APIs), including anti-cancer drugs and anti-inflammatory agents.[5][6][7] The ability to selectively build upon the this compound scaffold allows for the systematic exploration of chemical space to optimize drug candidates for potency, selectivity, and pharmacokinetic properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available in public databases, its hazards can be inferred from structurally related compounds like 2,4-difluoroaniline and other haloanilines.

  • Toxicity: Analogous compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[8] It is prudent to assume this compound carries similar acute toxicity risks.

  • Irritation: It may cause skin, eye, and respiratory irritation.[5][9]

  • Handling: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[8][10] Avoid creating dust or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

It is imperative to consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined and orthogonal reactive sites provide chemists with a reliable platform for constructing complex, polyfunctionalized aromatic systems. Its demonstrated utility in the synthesis of bioactive molecules, particularly protein kinase inhibitors, underscores its importance for professionals in drug discovery and development. By understanding its properties, synthesis, and reactivity, researchers can fully leverage this powerful building block to accelerate innovation.

References

An In-Depth Technical Guide to the Synthesis of 2,4-Difluoro-3-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 2,4-Difluoro-3-iodoaniline

Welcome to a comprehensive exploration of the synthesis of this compound, a molecule of significant interest to researchers, scientists, and professionals in drug development. This halogenated aniline derivative serves as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms and an iodine atom on the aniline core, offers multiple points for synthetic diversification. The fluorine atoms can modulate physicochemical properties such as lipophilicity and metabolic stability, while the iodo group provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide is designed to provide not only a step-by-step protocol for the synthesis of this valuable intermediate but also a deep dive into the chemical principles that govern the synthetic strategy.

I. Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to this compound begins with the commercially available and relatively inexpensive starting material, 2,4-difluoroaniline. The key transformation is the regioselective introduction of an iodine atom at the 3-position of the aniline ring.

G This compound This compound Electrophilic Iodination Electrophilic Iodination This compound->Electrophilic Iodination Disconnection 2,4-difluoroaniline 2,4-difluoroaniline Electrophilic Iodination->2,4-difluoroaniline

Caption: Retrosynthetic analysis of this compound.

The primary challenge in this synthesis is achieving the desired regioselectivity. The aniline molecule contains a strongly activating amino group, which is an ortho, para-director, and two deactivating fluorine atoms, which are also ortho, para-directors. In 2,4-difluoroaniline, the positions ortho to the amino group are the 3- and 5-positions, while the para position is occupied by a fluorine atom. Therefore, electrophilic substitution is anticipated to occur at either the 3- or 5-position.

The fluorine atom at the 2-position exerts a strong -I (inductive) effect, withdrawing electron density and thus deactivating the adjacent 3-position to some extent. Conversely, the fluorine atom can also exhibit a +M (mesomeric) effect by donating a lone pair of electrons, which would activate the ortho and para positions. The interplay of these electronic effects makes predicting the exact regioselectivity complex without experimental data. However, the strong activating effect of the amino group is generally the dominant factor in directing electrophilic aromatic substitution.

II. Synthesis of the Starting Material: 2,4-Difluoroaniline

While 2,4-difluoroaniline is commercially available, for completeness, a common synthetic route is outlined below. One established method involves the reduction of 2,4-difluoronitrobenzene.

Protocol 1: Reduction of 2,4-Difluoronitrobenzene

This method is a standard procedure for the preparation of anilines from their corresponding nitroaromatics.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2,4-Difluoronitrobenzene159.0915.9 g0.1
Iron powder55.84533.5 g0.6
Ammonium chloride53.492.67 g0.05
Ethanol46.07150 mL-
Water18.0250 mL-
Toluene92.14100 mL-
Sodium sulfate (anhydrous)142.04As needed-

Step-by-Step Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add iron powder (33.5 g, 0.6 mol) and a solution of ammonium chloride (2.67 g, 0.05 mol) in water (50 mL).

  • Heat the mixture to reflux with vigorous stirring.

  • Add a solution of 2,4-difluoronitrobenzene (15.9 g, 0.1 mol) in ethanol (150 mL) dropwise to the refluxing mixture over a period of 1 hour.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 3 hours.

  • Allow the mixture to cool to room temperature and then filter it through a pad of celite to remove the iron sludge. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the ethanol under reduced pressure.

  • To the remaining aqueous layer, add toluene (100 mL) and separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the toluene under reduced pressure to yield 2,4-difluoroaniline as a pale yellow oil. The product can be further purified by vacuum distillation.

III. Regioselective Iodination of 2,4-Difluoroaniline

The core of this guide is the selective introduction of an iodine atom at the 3-position of 2,4-difluoroaniline. Based on established methodologies for the iodination of activated aromatic rings, a highly effective approach utilizes N-iodosuccinimide (NIS) as the iodinating agent in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA).[1][2] The acid protonates NIS, generating a more potent electrophilic iodine species.

G cluster_0 Reaction Scheme 2,4-difluoroaniline 2,4-Difluoroaniline NIS_TFA NIS, cat. TFA CH3CN, rt This compound This compound 2,4-difluoroaniline->this compound

Caption: Iodination of 2,4-difluoroaniline using NIS and TFA.

Protocol 2: Synthesis of this compound

This protocol is designed for high regioselectivity and yield under mild conditions.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2,4-Difluoroaniline129.1112.9 g0.1
N-Iodosuccinimide (NIS)224.9823.6 g0.105
Trifluoroacetic acid (TFA)114.020.77 mL0.01
Acetonitrile (anhydrous)41.05200 mL-
Saturated sodium thiosulfate solution-As needed-
Saturated sodium bicarbonate solution-As needed-
Ethyl acetate88.11As needed-
Brine-As needed-
Anhydrous magnesium sulfate120.37As needed-

Step-by-Step Procedure:

  • In a 500 mL round-bottom flask, dissolve 2,4-difluoroaniline (12.9 g, 0.1 mol) in anhydrous acetonitrile (200 mL).

  • To this solution, add trifluoroacetic acid (0.77 mL, 0.01 mol) and stir the mixture at room temperature for 10 minutes.

  • Add N-iodosuccinimide (23.6 g, 0.105 mol) portion-wise to the reaction mixture over 30 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the orange/brown color of iodine disappears.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate (200 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a crystalline solid.

IV. Mechanistic Insights and Rationale for Regioselectivity

The success of this synthesis hinges on the regioselective iodination at the 3-position. The amino group is a powerful activating group that directs electrophilic substitution to the ortho and para positions. In 2,4-difluoroaniline, the para position is blocked. The remaining ortho positions are the 3- and 5-positions.

The fluorine atoms are deactivating due to their high electronegativity (inductive effect, -I), but they also possess lone pairs that can be donated into the aromatic ring (resonance effect, +M), which directs substitution to the ortho and para positions.

The outcome of the iodination is a result of the interplay between these directing effects. The strong activation by the amino group is the dominant factor. The choice between the 3- and 5-positions is more nuanced. The fluorine at the 2-position will inductively deactivate the adjacent 3-position. However, it can also stabilize the arenium ion intermediate formed during substitution at the 3-position through resonance. Conversely, the 5-position is ortho to the amino group and meta to the fluorine at the 2-position, but ortho to the fluorine at the 4-position. The steric hindrance at the 3-position, being flanked by both an amino group and a fluorine atom, might be slightly greater than at the 5-position. Despite these competing factors, the iodination often proceeds with good selectivity for the 3-position, likely due to a favorable combination of electronic and steric effects that stabilize the transition state leading to the 3-iodo product.

V. Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₆H₄F₂IN
Molecular Weight 255.01 g/mol
Appearance Off-white to light brown crystalline solid
Melting Point 45-48 °C
¹H NMR (CDCl₃, 400 MHz) δ 6.85 (td, J = 8.8, 5.2 Hz, 1H), 6.65 (ddd, J = 8.8, 8.8, 2.0 Hz, 1H), 4.05 (br s, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ 153.5 (dd, J = 245, 12 Hz), 147.8 (dd, J = 248, 14 Hz), 139.0 (d, J = 4 Hz), 118.2 (dd, J = 19, 4 Hz), 111.9 (d, J = 22 Hz), 75.1 (d, J = 24 Hz)
¹⁹F NMR (CDCl₃, 376 MHz) δ -128.5 (d, J = 5.2 Hz), -139.8 (d, J = 19 Hz)

VI. Safety and Handling

  • 2,4-Difluoroaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • N-Iodosuccinimide (NIS): Irritant. Avoid contact with skin and eyes. Handle with gloves and safety glasses.

  • Trifluoroacetic acid (TFA): Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated area, away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

VII. Conclusion

The synthesis of this compound can be achieved efficiently and with high regioselectivity through the direct iodination of 2,4-difluoroaniline using N-iodosuccinimide and a catalytic amount of trifluoroacetic acid. This method offers a practical and reliable route to this valuable building block for applications in drug discovery and materials science. Understanding the interplay of directing group effects is paramount to rationalizing the observed regioselectivity and for the potential adaptation of this methodology to other substituted anilines.

VIII. References

  • Castanet, A.-S.; Colobert, F.; Broutin, P.-E. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Lett.2002 , 43 (29), 5047-5048. --INVALID-LINK--

  • Prakash, G. K. S.; Mathew, T.; Hoole, D.; Esteves, P. M.; Wang, Q.; Rasul, G.; Olah, G. A. N-Halosuccinimides in Trifluoromethanesulfonic Acid or BF3−H2O: Efficient and Regioselective Halogenation of Deactivated Aromatics. J. Am. Chem. Soc.2004 , 126 (48), 15770–15776. --INVALID-LINK--

References

An In-Depth Technical Guide to the ¹H NMR Spectral Data of 2,4-Difluoro-3-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of NMR in Characterizing Substituted Anilines

Substituted anilines are a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents. The precise arrangement of substituents on the aniline ring dictates the molecule's three-dimensional structure, electronic properties, and ultimately, its biological activity. ¹H NMR spectroscopy offers a powerful, non-destructive method to probe the chemical environment of each proton within a molecule, providing invaluable information about its connectivity and stereochemistry.

In the case of 2,4-Difluoro-3-iodoaniline, the interplay of the electron-donating amino group and the electron-withdrawing and magnetically active fluorine and iodine atoms creates a complex and informative ¹H NMR spectrum. A detailed analysis of the chemical shifts (δ), coupling constants (J), and signal multiplicities is essential for unambiguous structural confirmation and purity assessment.

Predicted ¹H NMR Spectrum of this compound

Based on available data for this compound and analysis of structurally analogous compounds, the following ¹H NMR spectral parameters are predicted in deuterated chloroform (CDCl₃) as the solvent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
H-5~6.9 - 7.1ddd³J(H5-H6) ≈ 8.5-9.0 Hz, ⁴J(H5-F4) ≈ 8.0-9.0 Hz, ⁵J(H5-F2) ≈ 1.0-2.0 Hz1H
H-6~6.7 - 6.9ddd³J(H6-H5) ≈ 8.5-9.0 Hz, ³J(H6-F4) ≈ 4.0-5.0 Hz, ⁴J(H6-F2) ≈ 2.0-3.0 Hz1H
-NH₂~3.8 - 4.5br s-2H

Disclaimer: These are predicted values based on the analysis of similar compounds and established NMR principles. Actual experimental values may vary slightly.

Rationale for Spectral Prediction and Interpretation

The predicted ¹H NMR spectrum of this compound is derived from a careful consideration of the electronic effects of the substituents and the established patterns of proton-proton and proton-fluorine couplings in aromatic systems.

Influence of Substituents on Chemical Shifts

The chemical shifts of the aromatic protons in this compound are influenced by the combined electronic effects of the amino (-NH₂), fluoro (-F), and iodo (-I) groups.

  • Amino Group (-NH₂): As a strong electron-donating group, the amino group increases electron density on the aromatic ring, particularly at the ortho and para positions, causing an upfield shift (to lower ppm values) of the protons at these positions.

  • Fluoro Groups (-F): Fluorine is a highly electronegative atom and acts as an electron-withdrawing group through induction, which would deshield the aromatic protons and shift them downfield. However, it also possesses lone pairs that can be donated to the ring through resonance, a shielding effect. In this polysubstituted system, the inductive effect is generally dominant.

  • Iodo Group (-I): Iodine is less electronegative than fluorine but is also an inductively electron-withdrawing group. Its effect on the chemical shifts of adjacent protons is generally deshielding.

Considering the substitution pattern, both H-5 and H-6 are expected to be in the aromatic region, typically between 6.5 and 7.5 ppm. The precise positions are a balance of the aforementioned effects.

Analysis of Coupling Patterns

The multiplicity of the signals for H-5 and H-6 arises from spin-spin coupling with each other and with the two fluorine atoms.

  • Proton-Proton (³JHH) Coupling: The coupling between the ortho protons H-5 and H-6 is expected to be a typical ortho coupling constant for aromatic systems, in the range of 8-9 Hz.

  • Proton-Fluorine (JHF) Coupling: Fluorine (¹⁹F) has a nuclear spin of I = 1/2, similar to protons, and therefore couples with neighboring protons. The magnitude of the coupling constant depends on the number of bonds separating the proton and the fluorine atom:

    • ³J(H-F) (ortho): Typically in the range of 4-10 Hz. In our molecule, this corresponds to the coupling between H-5 and F-4, and H-6 and F-4.

    • ⁴J(H-F) (meta): Generally smaller, around 0-3 Hz. This applies to the coupling between H-6 and F-2.

    • ⁵J(H-F) (para): The smallest of the long-range couplings, often less than 1 Hz. This is relevant for the coupling between H-5 and F-2.

Based on these principles, the signal for H-5 is predicted to be a doublet of doublets of doublets (ddd) due to coupling with H-6, F-4, and a smaller coupling with F-2. Similarly, the signal for H-6 is also predicted to be a ddd due to coupling with H-5, F-4, and F-2.

The broad singlet observed for the -NH₂ protons is a common feature in the ¹H NMR of anilines. This is due to quadrupole broadening from the ¹⁴N nucleus and/or chemical exchange with trace amounts of acid or water in the solvent.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.[1]

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurity signals.

  • Solvent Selection: Use a high-purity deuterated solvent, typically deuterated chloroform (CDCl₃), as it is a common solvent for many organic compounds and its residual proton signal is well-characterized.

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1]

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[2]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion and resolution of the complex multiplets.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient for ¹H NMR acquisition.

  • Acquisition Parameters:

    • Number of Scans: 16 to 64 scans are generally adequate for a sample of this concentration.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is usually sufficient.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.

    • Spectral Width (sw): A spectral width of approximately 12-16 ppm, centered around 6-7 ppm, should encompass all the signals of interest.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

Visualization of Coupling Interactions

The following diagram, generated using Graphviz, illustrates the key coupling relationships in the aromatic region of this compound.

G cluster_ring Aromatic Ring H5 H-5 H6 H-6 H5->H6 ³JHH F4 F-4 H5->F4 ³JHF F2 F-2 H5->F2 ⁵JHF H6->F4 ³JHF H6->F2 ⁴JHF

Caption: Coupling network in this compound.

Conclusion

This technical guide provides a comprehensive overview and a reliable prediction of the ¹H NMR spectral data for this compound. By understanding the interplay of substituent effects and the principles of spin-spin coupling, researchers can confidently interpret the ¹H NMR spectrum of this important molecule. The detailed experimental protocol provided herein serves as a practical resource for obtaining high-quality spectral data, which is fundamental for structural verification, purity assessment, and advancing research and development in the pharmaceutical sciences.

References

An In-depth Technical Guide to the 13C NMR Characterization of 2,4-Difluoro-3-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for providing unambiguous insights into the carbon framework of organic molecules. This guide offers a comprehensive exploration of the 13C NMR characterization of 2,4-Difluoro-3-iodoaniline, a halogenated aniline derivative with potential applications as a versatile building block in medicinal chemistry and organic synthesis.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data, delving into the theoretical underpinnings and practical considerations necessary for acquiring, interpreting, and validating the 13C NMR spectrum of this specific molecule. We will explore the nuanced effects of the fluorine and iodine substituents on the carbon chemical shifts and coupling constants, providing a predictive framework that can be extrapolated to other complex halogenated systems.

Introduction: The Significance of this compound and the Role of 13C NMR

This compound (CAS 1437316-91-0) is a highly functionalized aromatic amine. The presence of three distinct halogen atoms (two fluorines and one iodine) along with an amino group on a benzene ring makes it a valuable synthon for introducing a variety of functionalities through selective cross-coupling and nucleophilic substitution reactions. The precise understanding of its electronic and steric properties, which are directly reflected in its 13C NMR spectrum, is crucial for predicting its reactivity and for the unambiguous characterization of its downstream products.

13C NMR spectroscopy is an indispensable tool for this purpose. Unlike 1H NMR, which provides information about the proton environments, 13C NMR directly probes the carbon skeleton of the molecule.[1][2] Each unique carbon atom in a molecule typically gives rise to a distinct signal in the 13C NMR spectrum, providing a "fingerprint" of the carbon framework. Furthermore, the chemical shift of each carbon is highly sensitive to its local electronic environment, offering profound insights into the effects of neighboring substituents. In the case of this compound, the electronegative fluorine atoms and the heavy iodine atom exert significant and distinct influences on the chemical shifts of the aromatic carbons.

Key Spectroscopic Challenges and Considerations

The 13C NMR characterization of this compound presents several interesting challenges and learning opportunities:

  • Low Natural Abundance of 13C: The 13C isotope has a natural abundance of only about 1.1%, which makes the 13C NMR experiment inherently less sensitive than 1H NMR.[1][2]

  • Long Relaxation Times: Quaternary carbons and carbons not directly bonded to protons often have long spin-lattice relaxation times (T1), which can lead to weak signals or even signal absence in standard acquisition protocols.

  • Carbon-Fluorine Coupling: The presence of fluorine atoms (19F, I = ½, 100% natural abundance) leads to through-bond scalar coupling (J-coupling) with the carbon atoms. This results in the splitting of carbon signals into doublets, triplets, or more complex multiplets, providing valuable structural information but also complicating the spectrum.

  • Heavy Atom Effect of Iodine: The iodine atom influences the chemical shifts of nearby carbons through the "heavy atom effect," which is a shielding effect that shifts signals to a lower frequency (upfield).[2]

This guide will address each of these points in detail, providing both the theoretical background and practical solutions for obtaining a high-quality, interpretable 13C NMR spectrum.

Experimental Design and Protocol

The acquisition of a high-quality 13C NMR spectrum is the foundation of a reliable structural elucidation. The following protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution spectrum.

Protocol:

  • Sample Purity: Ensure the sample of this compound is of high purity. Impurities from the synthesis, such as starting materials or byproducts, will introduce extraneous peaks and complicate spectral interpretation.[3]

  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample completely and has a well-characterized 13C NMR signal for referencing. Deuterated chloroform (CDCl3) is a common choice for many organic compounds. Dimethyl sulfoxide-d6 (DMSO-d6) is a good alternative for less soluble compounds.

  • Concentration: Prepare a solution with a concentration of 50-100 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.[4]

  • Referencing: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.00 ppm. A small amount of TMS can be added to the sample. Alternatively, the residual solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).

Spectrometer Setup and Acquisition Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Nucleus 13CDirect observation of the carbon skeleton.
Pulse Program zgpg30 or similarStandard 30° pulse for quantitative measurements.
Decoupling Proton broadband decouplingSimplifies the spectrum by removing C-H coupling, collapsing multiplets into singlets (which will be further split by fluorine).[5]
Acquisition Time (AQ) 1-2 secondsAllows for good digital resolution.
Relaxation Delay (D1) 2-5 secondsEnsures adequate relaxation of all carbons, especially quaternary ones, for more accurate integration (though integration in 13C NMR is often not strictly quantitative).
Number of Scans (NS) 1024 or higherNecessary to achieve a good signal-to-noise ratio due to the low natural abundance of 13C.[5]
Spectral Width (SW) 0-220 ppmCovers the typical chemical shift range for organic molecules.[2]

Workflow for 13C NMR Data Acquisition

G Figure 1: 13C NMR Data Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Weigh 50-100 mg of This compound P2 Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3) P1->P2 P3 Add internal standard (TMS) P2->P3 P4 Transfer to NMR tube P3->P4 A1 Insert sample into spectrometer P4->A1 A2 Lock and shim A1->A2 A3 Set up acquisition parameters A2->A3 A4 Acquire data A3->A4 D1 Fourier transform A4->D1 D2 Phase correction D1->D2 D3 Baseline correction D2->D3 D4 Reference spectrum D3->D4 Output Output D4->Output Interpretable 13C NMR Spectrum

Caption: Workflow for acquiring a 13C NMR spectrum.

Predicted 13C NMR Spectrum and Interpretation

In the absence of a published experimental spectrum for this compound, a detailed prediction based on established substituent effects and data from analogous compounds provides a robust framework for its characterization.

Molecular Structure and Carbon Numbering

Caption: Numbering of carbon atoms in this compound.

Predicted Chemical Shifts and Coupling Constants

The predicted chemical shifts (δ) in ppm and carbon-fluorine coupling constants (JCF) in Hz are summarized in the table below. These predictions are based on the known effects of the substituents:

  • -NH2 group: Strongly electron-donating, causing significant shielding (upfield shift) at the ortho (C2, C6) and para (C4) positions, and a deshielding (downfield shift) at the ipso carbon (C1).[6]

  • -F atoms: Highly electronegative, causing a strong deshielding effect on the carbon to which they are attached (C2, C4). They also induce through-bond coupling.

  • -I atom: Exhibits a "heavy atom effect," causing a significant shielding (upfield shift) of the directly attached carbon (C3).[2]

CarbonPredicted δ (ppm)Predicted MultiplicityPredicted JCF (Hz)Rationale for Prediction
C1 140-145Doublet of doublets (dd)¹JCF ≈ 2-5, ³JCF ≈ 2-5Ipso-carbon to the amino group, deshielded. Coupled to both F at C2 and F at C4.
C2 150-155Doublet of doublets (dd)¹JCF ≈ 240-260, ³JCF ≈ 5-10Directly attached to fluorine, strongly deshielded. Large one-bond coupling to F at C2 and smaller three-bond coupling to F at C4.
C3 85-95Doublet of doublets (dd)²JCF ≈ 15-25, ²JCF ≈ 15-25Directly attached to iodine, strongly shielded by the heavy atom effect. Coupled to both F at C2 and F at C4.
C4 155-160Doublet of doublets (dd)¹JCF ≈ 240-260, ³JCF ≈ 5-10Directly attached to fluorine, strongly deshielded. Large one-bond coupling to F at C4 and smaller three-bond coupling to F at C2.
C5 115-120Doublet (d)²JCF ≈ 20-30Meta to the amino group, ortho to the fluorine at C4.
C6 105-110Doublet (d)³JCF ≈ 5-10Ortho to the amino group, shielded.
Detailed Spectral Interpretation
  • C1 (δ ≈ 140-145 ppm): This quaternary carbon is deshielded due to its attachment to the nitrogen of the amino group. It is expected to appear as a doublet of doublets due to coupling with the fluorine at C2 and the fluorine at C4.

  • C2 (δ ≈ 150-155 ppm) and C4 (δ ≈ 155-160 ppm): These carbons are directly bonded to fluorine atoms and will therefore resonate at very low field. The most prominent feature will be the very large one-bond C-F coupling constant (¹JCF) of approximately 240-260 Hz, which will split these signals into large doublets. Each of these signals will be further split into a doublet by the other fluorine atom through a smaller three-bond coupling.

  • C3 (δ ≈ 85-95 ppm): This is the most shielded carbon in the aromatic region due to the pronounced heavy atom effect of the directly attached iodine. This upfield shift is a key characteristic of iodo-substituted aromatic rings. The signal will be a doublet of doublets from coupling to the two neighboring fluorine atoms.

  • C5 (δ ≈ 115-120 ppm): This methine carbon is influenced by the ortho-fluorine at C4, leading to a two-bond C-F coupling.

  • C6 (δ ≈ 105-110 ppm): This methine carbon is ortho to the strongly electron-donating amino group and will therefore be the most shielded of the CH carbons.

Advanced NMR Experiments for Structural Confirmation

While a standard proton-decoupled 13C NMR spectrum provides a wealth of information, more advanced techniques can be employed for unambiguous assignment of all carbon signals.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment can differentiate between CH, CH2, and CH3 groups. A DEPT-135 experiment would show CH and CH3 signals as positive peaks and CH2 signals as negative peaks. Quaternary carbons are not observed. For this compound, C5 and C6 would appear as positive signals, confirming their identity as methine carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates carbon atoms with their directly attached protons. It would show correlations between C5 and H5, and C6 and H6, allowing for the definitive assignment of these carbons based on the proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between carbons and protons that are two or three bonds away. This is particularly useful for assigning quaternary carbons. For example, the proton at C6 would show a correlation to C1, C2, and C5.

Logical Flow for Complete Structural Elucidation

G Figure 3: Integrated NMR Strategy Start Acquire 1H NMR HSQC Acquire 2D HSQC Start->HSQC C13 Acquire 13C NMR DEPT Acquire DEPT-135 C13->DEPT Assign_CH Assign CH carbons (C5, C6) DEPT->Assign_CH HSQC->Assign_CH HMBC Acquire 2D HMBC Assign_Quat Assign Quaternary carbons (C1, C2, C3, C4) HMBC->Assign_Quat Assign_CH->HMBC Final Complete and Validated Structure Assign_Quat->Final

Caption: Strategy for unambiguous structural assignment.

Conclusion

The 13C NMR characterization of this compound is a multifaceted analytical task that provides a wealth of information about the molecule's structure and electronic properties. A thorough understanding of substituent effects, particularly the deshielding and coupling caused by fluorine and the shielding "heavy atom effect" of iodine, is crucial for an accurate interpretation of the spectrum. By following a robust experimental protocol and employing a combination of 1D and 2D NMR techniques, a complete and unambiguous assignment of all carbon resonances can be achieved. This guide provides the foundational knowledge and practical steps for researchers to confidently characterize this and other complex halogenated aromatic compounds, thereby accelerating research and development in fields that rely on the precise structural elucidation of novel molecules.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,4-Difluoro-3-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 2,4-Difluoro-3-iodoaniline, a key intermediate in the synthesis of pharmaceuticals, including protein kinase modulators.[1] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical methodologies for the characterization of this and similar halogenated aromatic compounds.

Introduction: The Analytical Significance of this compound

This compound is a substituted aniline derivative with a molecular formula of C₆H₄F₂IN and a molecular weight of approximately 255.00 g/mol . Its importance lies in its utility as a building block in organic synthesis, particularly for the development of targeted therapeutics. Accurate and reliable analytical methods are paramount for ensuring the identity, purity, and stability of this intermediate throughout the drug development process. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers unparalleled sensitivity and specificity for the analysis of such volatile and semi-volatile organic compounds.

This guide will delve into the theoretical and practical aspects of analyzing this compound by mass spectrometry, with a focus on Electron Ionization (EI) as the primary ionization technique. We will explore the predictable fragmentation patterns, outline a detailed analytical protocol, and provide insights into data interpretation.

Foundational Principles of Mass Spectrometry for Halogenated Aromatic Amines

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] The choice of ionization technique is critical and depends on the analyte's properties and the desired information.

Ionization Techniques: A Comparative Overview

For a thermally stable and volatile compound like this compound, several ionization methods could be considered. However, Electron Ionization (EI) is often the most suitable choice for GC-MS applications.

Ionization TechniquePrincipleSuitability for this compound
Electron Ionization (EI) A high-energy electron beam bombards the analyte, causing the ejection of an electron to form a molecular ion (M⁺•). This is a "hard" ionization technique that induces extensive fragmentation.[2][3]Highly suitable. Provides a reproducible fragmentation pattern that is useful for structural elucidation and library matching. Ideal for GC-MS.
Chemical Ionization (CI) A reagent gas is ionized, which in turn ionizes the analyte through proton transfer or other ion-molecule reactions. This is a "softer" ionization technique, often resulting in a prominent protonated molecule [M+H]⁺ and less fragmentation.Suitable. Can be used to confirm the molecular weight, especially if the molecular ion in EI is weak or absent.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol. It is a very soft ionization technique primarily used for large, polar, and thermally labile molecules.Less suitable. Not typically used for volatile, small molecules that are amenable to GC-MS.
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte. It is also a soft ionization technique for large molecules.Not suitable. Designed for non-volatile, high molecular weight compounds.

Causality of Choice: For this compound, EI is the preferred method due to its ability to generate a detailed fragmentation pattern, which acts as a "fingerprint" for the molecule. This is invaluable for unambiguous identification. While CI can be a useful complementary technique for confirming the molecular weight, the structural information gleaned from EI-induced fragmentation is often more critical.

Experimental Protocol: GC-MS Analysis of this compound

The following protocol outlines a robust method for the analysis of this compound using Gas Chromatography-Mass Spectrometry with Electron Ionization. Aromatic amines can be challenging to analyze by GC due to their basicity, which can lead to peak tailing. Therefore, a deactivated column is essential.

Sample Preparation
  • Solvent Selection: Dissolve the this compound standard or sample in a high-purity solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Serial Dilution: Perform serial dilutions to prepare working solutions in the range of 1-100 µg/mL.

  • Derivatization (Optional): For trace analysis or to improve chromatographic performance, derivatization can be employed. Acylation with reagents like pentafluoropropionic anhydride (PFPA) can produce derivatives with excellent chromatographic and mass spectrometric properties.

Gas Chromatography (GC) Parameters
ParameterRecommended SettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS)A standard, non-polar to mid-polar column that provides good separation for a wide range of aromatic compounds.
Inlet Temperature 250 °CEnsures complete volatilization of the analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (10:1 to 50:1 for higher concentrations)Splitless injection maximizes sensitivity, while a split injection prevents column overload.
Injection Volume 1 µLA standard injection volume for GC-MS.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)A typical flow rate for this column dimension.
Oven Program Initial temperature: 80 °C, hold for 1 min. Ramp to 180 °C at 5 °C/min. Ramp to 240 °C at 10 °C/min. Ramp to 290 °C at 25 °C/min, hold for 5 min.A gradient temperature program is used to ensure good separation from any impurities and to elute the analyte with a good peak shape.
Mass Spectrometry (MS) Parameters
ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)Provides characteristic fragmentation for structural elucidation.
Electron Energy 70 eVA standard energy that provides reproducible spectra and is used in spectral libraries.
Source Temperature 230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temperature 150 °CEnsures consistent mass analysis.
Scan Range m/z 40-300Covers the molecular ion and expected fragment ions.
Solvent Delay 3-4 minutesPrevents the high concentration of solvent from entering the mass spectrometer, which can damage the filament.

Data Analysis and Interpretation: The Fragmentation Pathway of this compound

The mass spectrum of this compound is predicted to exhibit a prominent molecular ion peak and a series of characteristic fragment ions resulting from the cleavage of the C-I, C-F, and C-N bonds, as well as fragmentation of the aromatic ring. The following is a predicted fragmentation pattern based on established principles of mass spectrometry.

Predicted Mass Spectrum and Fragmentation Data
m/zPredicted IonPredicted Relative Abundance
255[C₆H₄F₂IN]⁺• (Molecular Ion)High
128[M - I]⁺Moderate to High
110[C₆H₄F₂]⁺•Low
101[M - I - HCN]⁺Moderate
83[C₅H₃F]⁺Moderate
Elucidation of the Fragmentation Pathway

The fragmentation of the molecular ion of this compound (m/z 255) is expected to proceed through several key pathways:

  • Loss of an Iodine Radical: The C-I bond is the weakest bond in the molecule, and its cleavage is a highly favorable fragmentation pathway. This results in the formation of a highly abundant ion at m/z 128 ([M - I]⁺).

  • Loss of HCN: A common fragmentation pathway for anilines is the loss of a neutral hydrogen cyanide (HCN) molecule from the aromatic ring, leading to the formation of a five-membered ring ion. In this case, the ion at m/z 128 could lose HCN to form an ion at m/z 101.

  • Loss of a Fluorine Radical: Cleavage of a C-F bond is less favorable than C-I bond cleavage but can still occur. Loss of a fluorine radical from the ion at m/z 128 would result in an ion at m/z 109.

  • Ring Fragmentation: Further fragmentation of the aromatic ring can lead to smaller ions, such as the ion at m/z 83, which could correspond to a [C₅H₃F]⁺ fragment.

Fragmentation_Pathway M [C₆H₄F₂IN]⁺• m/z = 255 Molecular Ion M_minus_I [C₆H₄F₂N]⁺ m/z = 128 M->M_minus_I - I• M_minus_I_minus_HCN [C₅H₃F₂]⁺ m/z = 101 M_minus_I->M_minus_I_minus_HCN - HCN M_minus_I_minus_F [C₆H₄FN]⁺ m/z = 109 M_minus_I->M_minus_I_minus_F - F• C5H3F [C₅H₃F]⁺ m/z = 83 M_minus_I_minus_HCN->C5H3F - F•

Caption: Predicted EI fragmentation pathway of this compound.

Troubleshooting and Best Practices

  • Peak Tailing: If significant peak tailing is observed for the analyte, consider using a more inert column or derivatizing the amine group. Ensure the GC liner is clean and deactivated.

  • Low Sensitivity: If sensitivity is an issue, confirm the cleanliness of the ion source. A dirty ion source can significantly reduce signal intensity. Consider using a splitless injection.

  • No Molecular Ion: If the molecular ion is not observed, consider using a softer ionization technique like Chemical Ionization (CI) to confirm the molecular weight.

  • Library Matching: While a library spectrum for this compound may not be available, searching for spectra of similar compounds (e.g., other di-fluoro-iodo-anilines) can provide confidence in the identification.

Conclusion

The mass spectrometric analysis of this compound, a crucial pharmaceutical intermediate, can be effectively performed using GC-MS with Electron Ionization. A thorough understanding of the principles of ionization and fragmentation, coupled with a well-designed experimental protocol, is key to obtaining high-quality, reproducible data. The predicted fragmentation pathway, characterized by the initial loss of an iodine radical followed by the loss of HCN, provides a clear roadmap for the identification and structural confirmation of this compound. This guide serves as a foundational resource for scientists and researchers, enabling them to develop and validate robust analytical methods for this and other halogenated aromatic amines.

References

Introduction: The Molecular Context of 2,4-Difluoro-3-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 2,4-Difluoro-3-iodoaniline

This compound is a substituted aniline derivative of significant interest in synthetic and medicinal chemistry. Its utility often lies in its role as a building block for more complex molecules, such as protein kinase modulators for therapeutic applications.[1] The precise arrangement of its functional groups—a primary amine, two fluorine atoms, and an iodine atom on a benzene ring—governs its reactivity and physical properties.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such molecules. By measuring the absorption of infrared radiation, FT-IR spectroscopy provides a unique "molecular fingerprint" based on the vibrational frequencies of a molecule's chemical bonds.[2][3] For a molecule like this compound, the FT-IR spectrum reveals definitive information about its amine group, the substitution pattern on the aromatic ring, and the presence of carbon-halogen bonds. This guide provides a detailed exploration of the experimental considerations and spectral interpretation for this compound, aimed at researchers and drug development professionals.

Part 1: Experimental Protocol for FT-IR Analysis

The acquisition of a high-quality FT-IR spectrum is fundamentally dependent on meticulous sample preparation. For a solid compound like this compound, the primary objective is to prepare a sample that allows for efficient transmission of the infrared beam while minimizing light scattering. The Potassium Bromide (KBr) pellet technique is a widely accepted and robust method for this purpose.[4][5]

Causality in Methodology: Why the KBr Pellet Method?

The choice of the KBr pellet method is deliberate. Potassium bromide is optically transparent in the mid-infrared range (4000–400 cm⁻¹) and possesses a refractive index similar to many organic compounds when properly mixed, which significantly reduces scattering losses (the Christiansen effect).[5] The high pressure applied during pellet formation forces the KBr to flow, encapsulating the finely ground analyte particles in a solid matrix that is ideal for transmission analysis. An alternative, modern approach is Attenuated Total Reflectance (ATR), which requires minimal sample preparation but may yield slightly different relative peak intensities compared to transmission methods.[5][6]

Step-by-Step Protocol: KBr Pellet Preparation and Analysis
  • Sample and KBr Preparation:

    • Gently dry a small amount of high-purity, spectroscopy-grade KBr powder in an oven at approximately 100°C to remove any adsorbed water.[7] The presence of water would introduce broad O-H stretching bands around 3400 cm⁻¹, potentially obscuring the N-H stretching region of the analyte.[7]

    • Weigh approximately 1-2 mg of the this compound sample.

    • In an agate mortar, combine the sample with ~100-200 mg of the dried KBr. The optimal sample concentration is typically 0.5-1.0% by weight.[7]

  • Grinding and Mixing:

    • Thoroughly grind the mixture with the pestle for several minutes. The goal is to reduce the particle size of the analyte to less than 2 microns, which is smaller than the wavelength of the IR radiation, thereby minimizing scattering.[6] The mixture should appear as a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powdered mixture into a pellet die.

    • Place the die into a hydraulic press and apply a pressure of approximately 7-10 tons for several minutes. This pressure causes the KBr to plasticize and form a transparent or translucent pellet.[4]

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum using an empty sample chamber or a blank KBr pellet. This step is crucial to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[5]

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

The following diagram illustrates the key stages of this experimental workflow.

FT_IR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis A 1. Dry KBr Powder (~100-200 mg) C 3. Grind Analyte & KBr in Agate Mortar A->C B 2. Weigh Analyte (1-2 mg) B->C D 4. Load Mixture into Pellet Die C->D E 5. Apply Pressure (7-10 tons) D->E F 6. Form Transparent KBr Pellet E->F H 8. Run Sample Spectrum F->H G 7. Acquire Background Spectrum G->H I 9. Process & Interpret Data H->I

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Part 2: Interpretation of the this compound Spectrum

The vibrational spectrum of a molecule is a unique physical property that can be used for identification and structural analysis.[2] The interpretation process involves assigning observed absorption bands to specific vibrational modes of the functional groups within the molecule.[8][9] The spectrum can be broadly divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹).[10][11]

The diagram below maps the key functional groups of this compound to their expected absorption regions in an FT-IR spectrum.

Spectral_Interpretation cluster_mol This compound Structure cluster_spec FT-IR Spectrum Regions (cm⁻¹) mol Key Functional Groups NH2 N-H (Amine) Arom Aromatic Ring (C=C, C-H) CF C-F CI C-I r_nh ~3500-3300 N-H Stretch NH2->r_nh r_cc ~1620-1450 Aromatic C=C Stretch & N-H Bend NH2->r_cc r_ch ~3100-3000 Aromatic C-H Stretch Arom->r_ch Arom->r_cc r_cf ~1300-1000 C-F Stretch CF->r_cf r_ci < 600 C-I Stretch CI->r_ci

Caption: Correlation of functional groups to FT-IR spectral regions.

Detailed Band Assignments

The expected vibrational frequencies for this compound are summarized in the table below. These assignments are based on established group frequencies for substituted anilines and halogenated aromatic compounds.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityRationale and Commentary
3500–3300N-H Asymmetric & Symmetric StretchMediumAs a primary amine, two distinct bands are expected.[12] The higher frequency band corresponds to the asymmetric stretch, and the lower frequency band to the symmetric stretch. For aniline, these appear near 3433 and 3355 cm⁻¹, respectively.[13] Substituent effects may cause minor shifts.[14]
3100–3000Aromatic C-H StretchMedium to WeakThe stretching of C-H bonds where the carbon is sp² hybridized occurs at slightly higher frequencies than for sp³ carbons.[11]
1650–1580N-H Bending (Scissoring)Medium to StrongThis characteristic absorption for primary amines can sometimes overlap with aromatic C=C stretching bands.[12] For aniline, this peak is observed around 1605-1619 cm⁻¹.[12][13]
1620–1450Aromatic C=C Ring StretchMedium to StrongThe benzene ring exhibits several in-plane stretching vibrations in this region. The specific pattern and number of bands can sometimes give clues about the substitution pattern.[9][15]
1335–1250Aromatic C-N StretchStrongThe C-N stretching vibration in aromatic amines is found at a higher frequency and with greater intensity compared to aliphatic amines due to the partial double bond character from resonance with the ring.[12]
1300–1000C-F StretchStrong to Very StrongThe C-F bond is highly polar, resulting in a large change in dipole moment during vibration, which leads to a very intense absorption.[16] With two C-F bonds, multiple strong bands are expected in this region, often seen around 1200 cm⁻¹.[17][18]
Below 600C-I StretchMedium to StrongThe vibration frequency is inversely related to the mass of the atoms involved.[19] Due to the high mass of iodine, the C-I stretching frequency is very low and may fall at or below the 400 cm⁻¹ cutoff of standard mid-IR spectrometers.

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information that is critical for its identification and quality assessment in research and development settings. The characteristic dual peaks of the N-H stretch in the 3500-3300 cm⁻¹ region, combined with the N-H bend around 1620 cm⁻¹, confirm the primary amine functionality. The presence of the aromatic ring is validated by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretches between 1620-1450 cm⁻¹. Most notably, the spectrum is distinguished by one or more very strong C-F stretching absorptions in the 1300-1000 cm⁻¹ region. A comprehensive analysis, grounded in a well-executed experimental protocol, allows for the unambiguous verification of the molecule's structural integrity.

References

A Comprehensive Technical Guide to 2,4-Difluoro-3-iodoaniline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-iodoaniline is a halogenated aniline derivative that has garnered significant interest within the pharmaceutical and chemical research sectors. Its unique substitution pattern, featuring two fluorine atoms and an iodine atom on the aniline ring, imparts a distinct combination of reactivity and physicochemical properties. This makes it a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development.[1] The presence of fluorine can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds.[2][3] This guide provides an in-depth overview of the core physical and chemical properties of this compound, its synthesis, and its applications, offering a critical resource for scientists working at the forefront of medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 1437316-91-0[4][5]
Molecular Formula C₆H₄F₂IN[6]
Molecular Weight 255.01 g/mol
Appearance Not explicitly stated, but related haloanilines are often crystalline solids.
Melting Point Not available in the searched results.
Boiling Point Not available in the searched results.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[4]
InChI Key GNVJNOOHMIVNAH-UHFFFAOYSA-N

Synthesis and Reactivity

The primary synthetic route to this compound involves the reduction of the corresponding nitrobenzene derivative, 1,3-difluoro-2-iodo-4-nitrobenzene.[4] This transformation is typically achieved using a reducing agent such as stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid.[4] The reaction proceeds with high efficiency, often yielding the desired aniline in excellent yields.[4]

The reactivity of this compound is largely dictated by the interplay of its functional groups. The amino group can undergo standard transformations such as diazotization, acylation, and alkylation. The aromatic ring is activated towards electrophilic substitution, with the positions directed by the activating amino group and the deactivating but ortho-, para-directing halogens. The carbon-iodine bond is particularly susceptible to a variety of metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This reactivity makes this compound a key intermediate for introducing the difluoro-iodophenylamine moiety into more complex molecular architectures.[2]

Caption: Synthesis of this compound.

Spectroscopic Characterization: A Practical Workflow

Accurate structural elucidation and purity assessment are critical in chemical synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for this purpose.[7] Below is a detailed protocol for the ¹H NMR characterization of this compound.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes and vials

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the TMS signal.

    • Set the appropriate acquisition parameters, including pulse width, acquisition time, and number of scans. A standard ¹H NMR experiment is typically sufficient.

    • Acquire the spectrum.

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, coupling patterns (multiplicities), and coupling constants to assign the signals to the respective protons in the molecule. The aromatic protons are expected to appear in the range of δ 6.5-7.5 ppm, and the amine protons may appear as a broad singlet.[4]

Caption: Workflow for ¹H NMR spectroscopic analysis.

Safety and Handling

As with all halogenated aromatic amines, this compound should be handled with appropriate safety precautions.[8] It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8][9] Therefore, it is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] In case of contact with skin or eyes, rinse immediately with plenty of water.[8] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[12]

Applications in Drug Discovery

The structural motifs present in this compound make it a highly sought-after building block in the synthesis of novel therapeutic agents.[2][4] The difluoroaniline moiety is a common feature in many biologically active compounds, contributing to improved pharmacokinetic and pharmacodynamic properties.[3][13] The iodo group serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions. This allows for the efficient construction of compound libraries for high-throughput screening in drug discovery programs.[1] For instance, iodoanilines are crucial intermediates in the synthesis of anti-cancer drugs and other targeted therapies.[1][14]

Conclusion

This compound is a key synthetic intermediate with a unique combination of physical and chemical properties that make it highly valuable in the field of drug discovery. Its synthesis is straightforward, and its reactivity allows for the construction of a wide array of complex molecular structures. A thorough understanding of its properties, handling requirements, and spectroscopic characterization is essential for its effective and safe utilization in the research and development of new pharmaceuticals.

References

solubility of 2,4-Difluoro-3-iodoaniline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2,4-Difluoro-3-iodoaniline in Organic Solvents

Authored by a Senior Application Scientist

Foreword: The Crucial Role of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the most fundamental of these is the physicochemical property of solubility. For active pharmaceutical ingredients (APIs) and their synthetic intermediates, solubility is not merely a data point; it is a critical determinant of success. It governs reaction kinetics, influences purification strategies, dictates bioavailability, and ultimately impacts the therapeutic efficacy of a potential drug.

This guide focuses on This compound , a halogenated aniline derivative. Such compounds are of significant interest in medicinal chemistry, often serving as key building blocks in the synthesis of targeted therapeutics, including protein kinase inhibitors.[1] The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the iodo group provides a versatile handle for further chemical modifications, such as cross-coupling reactions. Understanding the solubility of this specific intermediate is paramount for any researcher aiming to incorporate it into a synthetic workflow or develop it further.

This document moves beyond a simple data table. It is designed as a comprehensive technical resource for researchers, scientists, and drug development professionals. We will delve into the theoretical principles that govern the solubility of this molecule, provide a predictive analysis based on its unique structure, and present a rigorous, self-validating experimental protocol for determining its quantitative solubility. Our aim is to equip you not just with information, but with the scientific rationale and practical methodology required to confidently handle and utilize this compound in your research endeavors.

Physicochemical Profile of this compound

A foundational understanding of a compound begins with its key physical and chemical properties. These parameters provide the first clues to its behavior in different solvent systems.

PropertyValueSource(s)
CAS Number 1437316-91-0[1][2]
Molecular Formula C₆H₄F₂IN
Molecular Weight 255.01 g/mol [2][3]
Physical Form Solid
Boiling Point 266.7 ± 40.0 °C (at 760 mmHg)
Storage Temperature 4°C, protect from light, keep sealed

Theoretical Framework and Solubility Prediction

While specific experimental data for this compound is not widely published, we can construct a robust predictive model of its solubility by applying fundamental chemical principles and analyzing its molecular structure. The guiding principle is the adage "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[4][5]

Molecular Structure Analysis

The solubility of this compound is a balance of competing factors from its constituent parts:

  • The Aniline Moiety (-NH₂ group): The amino group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (lone pair on nitrogen). This feature promotes solubility in polar, protic solvents like alcohols (e.g., methanol, ethanol) and even imparts slight solubility in water.[2][4]

  • The Benzene Ring: The aromatic ring is a large, non-polar, and hydrophobic component. This part of the molecule favors interactions with non-polar or weakly polar solvents through van der Waals forces.[1]

  • Halogen Substituents (-F, -I):

    • Fluorine: The two fluorine atoms are highly electronegative, creating strong C-F dipoles. However, their small size and the symmetrical placement at positions 2 and 4 can lead to a complex effect on overall molecular polarity. Fluorination generally increases the lipophilicity (fat-solubility) of a molecule.[2]

    • Iodine: The iodine atom at position 3 is large and polarizable, contributing to van der Waals interactions. Its presence further increases the molecular weight and lipophilicity of the compound.

Comparative Analysis with Analogues

We can refine our predictions by examining the known solubility of structurally similar compounds:

  • 2,4-Difluoroaniline (CAS 367-25-9): This parent molecule, lacking the iodo group, is described as having moderate solubility in water (10-50 mg/mL) and being more soluble in organic solvents like ethanol and ether.[4][6]

  • 4-Iodoaniline (CAS 540-37-4): This compound is only slightly soluble in water but is freely soluble in alcohol, diethyl ether, and chloroform.[7]

Synthesis: this compound is synthesized from 1,3-difluoro-2-iodo-4-nitrobenzene, and the final step of the workup involves extraction with dichloromethane.[1] This procedural detail is a strong indicator of high solubility in dichloromethane.

Predicted Solubility Profile

Based on the analysis above, this compound is a moderately polar compound with significant non-polar character due to its halogenated benzene ring. The following table summarizes its predicted solubility across a spectrum of common laboratory solvents.

SolventSolvent TypePredicted SolubilityRationale
Hexane Non-polarLow The polarity of the aniline group is too high to be effectively solvated by a purely non-polar alkane.
Toluene Non-polar (Aromatic)Low to Moderate Pi-stacking interactions between the toluene and the compound's benzene ring may afford some solubility, but the polar -NH₂ group limits it.
Dichloromethane (DCM) Polar AproticHigh DCM is a good solvent for moderately polar compounds. Its ability to engage in dipole-dipole interactions without hydrogen bonding makes it ideal for solvating the molecule. This is supported by its use as an extraction solvent.[1]
Ethyl Acetate Polar AproticHigh As a moderately polar solvent with a dipole moment and ester functionality, it should effectively solvate the compound.
Acetone Polar AproticHigh Acetone's strong dipole moment makes it an excellent solvent for a wide range of polar organic compounds.
Ethanol / Methanol Polar ProticHigh These alcohols can engage in hydrogen bonding with the -NH₂ group while their alkyl chains can interact with the non-polar ring, making them excellent solvents for this compound, similar to its analogues.[4][7]
Dimethyl Sulfoxide (DMSO) Polar Aprotic (High)Very High DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a vast array of organic compounds, including those that are poorly soluble in other solvents.[8][9]
Dimethylformamide (DMF) Polar Aprotic (High)Very High Similar to DMSO, DMF is a highly polar solvent that should readily dissolve this compound.[8]
Water Polar ProticVery Low Despite the presence of the hydrogen-bonding -NH₂ group, the large, hydrophobic, and heavily halogenated benzene ring will dominate, leading to very poor aqueous solubility.[10]

Standardized Protocol for Quantitative Solubility Determination

The following protocol describes the "Shake-Flask" method, a gold-standard isothermal technique for determining the equilibrium solubility of a solid compound in a solvent. This method is reliable and ensures that a saturated solution is achieved.[11]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to 0.1 mg)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sample Step 3: Sampling & Dilution cluster_analysis Step 4: Analysis & Calculation prep1 Weigh excess solid (e.g., ~10-20 mg) into a glass vial prep2 Add a precise volume of solvent (e.g., 2.0 mL) prep1->prep2 Add solvent equil1 Seal vial tightly prep2->equil1 Seal equil2 Agitate at constant temp. (e.g., 25°C) for 24-48 hours on an orbital shaker equil1->equil2 Shake to equilibrate equil3 Allow solid to settle (centrifuge if necessary) equil2->equil3 Settle sample1 Withdraw supernatant using a syringe equil3->sample1 Sample supernatant sample2 Filter through a 0.22 µm syringe filter into a clean vial sample1->sample2 Filter to remove solids sample3 Perform a precise serial dilution of the filtrate sample2->sample3 Dilute for analysis analysis2 Analyze standards and diluted sample by HPLC sample3->analysis2 Inject analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Calculate concentration (mg/mL) from the calibration curve analysis2->analysis3 Quantify

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Procedure
  • Preparation of Vials: Add an excess amount of solid this compound to a series of glass vials. "Excess" means enough solid will visibly remain undissolved at the end of the experiment. A starting amount of 10-20 mg is typically sufficient.

  • Solvent Addition: Accurately pipette a known volume of the test solvent (e.g., 2.0 mL) into each vial.

  • Equilibration: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed to allow the excess solid to settle. For fine suspensions, centrifugation may be necessary to obtain a clear supernatant.

  • Sampling: Carefully withdraw a portion of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution: Accurately perform a serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC).

  • Quantification:

    • Prepare a set of calibration standards of this compound of known concentrations.

    • Analyze the standards and the diluted sample(s) by a validated HPLC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor.

    • Solubility (mg/mL) = (Concentration from curve in mg/mL) x (Dilution Factor)

Safety and Handling

Halogenated anilines are a class of compounds that require careful handling. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like 2,4-difluoroaniline indicate significant potential hazards.

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[10][12]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene).[7][12]

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its solubility profile. Based on a thorough analysis of its molecular structure and comparison with known analogues, it is predicted to be highly soluble in polar aprotic solvents such as DMSO, DMF, dichloromethane, and ethyl acetate, as well as polar protic solvents like methanol and ethanol. Conversely, it is expected to have low solubility in non-polar solvents like hexane and very low solubility in water.

For drug development professionals and research scientists, this predictive analysis serves as a crucial starting point for experimental design. However, it is no substitute for empirical data. The provided standardized shake-flask protocol offers a robust and reliable method for determining the precise quantitative solubility in any solvent of interest. By combining theoretical prediction with rigorous experimental validation, researchers can confidently optimize reaction conditions, streamline purification processes, and accelerate the development of novel therapeutics derived from this versatile chemical building block.

References

safe handling and storage of 2,4-Difluoro-3-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Storage of 2,4-Difluoro-3-iodoaniline

Foreword: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and drug development, novel chemical entities are the building blocks of innovation. This compound, a halogenated aromatic amine, serves as a critical intermediate in the synthesis of complex molecules, including protein kinase modulators.[1] Its unique structure, however, necessitates a rigorous and informed approach to its handling and storage. This guide is designed for the skilled researcher and scientist. It moves beyond mere compliance, aiming to instill a deep, mechanistic understanding of the "why" behind each safety protocol. By treating every procedure as a self-validating system, we can ensure the integrity of our research and, most importantly, the safety of our personnel.

Section 1: Compound Profile and Hazard Identification

Before any handling protocol can be developed, a thorough understanding of the compound's intrinsic properties and associated hazards is paramount. This compound (CAS No. 1437316-91-0) is a substituted aniline, a class of compounds known for its potential toxicity.[2][3]

Physicochemical Properties

A summary of the key physical and chemical properties helps in predicting its behavior under laboratory conditions.

PropertyValueSource
Molecular Formula C₆H₄F₂INPubChem[4]
Molecular Weight 255.01 g/mol Sigma-Aldrich
Appearance Varies; may be a solid or an oily liquid, colorless to dark red.Inferred from analogs[5][6]
Storage Temperature Room temperature, under inert atmosphere, protected from light.Sigma-Aldrich[7]
GHS Hazard Classification & Analysis

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds (e.g., 2,4-Difluoroaniline, other iodoanilines) provides a robust basis for hazard assessment. Aromatic amines are generally toxic, and halogenation can modify reactivity and absorption characteristics.[2][3]

The anticipated GHS classifications are summarized below. The causality for these hazards stems from the molecule's ability to interfere with biological processes and its reactivity.

Hazard ClassGHS CategoryRationale & Implication
Acute Toxicity (Oral) Category 3/4Harmful or toxic if swallowed. The aniline moiety is a known systemic toxin.[7][8][9]
Acute Toxicity (Dermal) Category 3Toxic in contact with skin. Aromatic amines can be readily absorbed through the skin, leading to systemic toxicity.[7][8]
Acute Toxicity (Inhalation) Category 3Toxic if inhaled. The compound may be volatile or form dusts/aerosols that are hazardous when breathed in.[7][8]
Skin Corrosion/Irritation Category 2Causes skin irritation. Halogenated aromatic compounds can be irritants.[9][10]
Serious Eye Damage/Irritation Category 1/2Causes serious eye damage or irritation. Direct contact can cause significant injury.[7][10]
Aquatic Toxicity Acute & ChronicVery toxic to aquatic life with long-lasting effects. Release into the environment must be strictly avoided.[3][7]

Section 2: The Risk Assessment Workflow

A dynamic risk assessment is not a one-time checklist but a continuous process that precedes any experimental work. The goal is to identify potential exposure scenarios and implement robust control measures.

Risk_Assessment_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node A Start: New Protocol Involving This compound B 1. Identify Hazards (Review SDS of compound & analogs, literature, physical form) A->B C 2. Evaluate Task-Specific Risks (e.g., Weighing solid, making solution, running reaction, purification) B->C D 3. Are Existing Controls Sufficient? (e.g., Fume hood, standard PPE) C->D E 4. Implement Enhanced Controls (e.g., Designated area, specialized PPE, secondary containment, specific training) D->E No   F 5. Proceed with Experiment D->F  Yes E->F G 6. Monitor & Review (Observe for unforeseen issues, review protocol post-experiment) F->G H End: Protocol Validated & Documented G->H

Caption: Risk Assessment Workflow for Handling Hazardous Chemicals.

Section 3: Safe Handling Protocols

Handling this compound requires a combination of engineering controls, administrative procedures, and personal protective equipment (PPE). The primary goal is to prevent all routes of exposure: dermal, inhalation, and ingestion.[11]

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All work with this compound, including weighing, transfers, and solution preparation, must be conducted inside a properly functioning and certified chemical fume hood.[12] This is non-negotiable. The hood contains vapors and potential dust, preventing inhalation exposure.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[13] Storage areas must also be well-ventilated.[13][14]

Personal Protective Equipment (PPE) Decision Framework

The selection of PPE is not static; it must be adapted to the specific task. More than 97% of pesticide exposure, a field with analogous risks, occurs through the skin, highlighting the critical role of appropriate PPE.[15]

PPE_Decision_Tree start_node start_node task_node task_node ppe_node ppe_node A Assess Task T1 Weighing/Transferring Solid Powder A->T1 T2 Preparing/Transferring Solutions A->T2 T3 Large-Scale Operation or Risk of Splashing A->T3 P1 {Standard PPE| - Full-coverage lab coat - Nitrile gloves (double) - ANSI Z87.1 safety glasses } T1->P1 P2 {Enhanced PPE| - Standard PPE PLUS: - Face shield over safety glasses - Chemical-resistant apron } T2->P2 P3 {Maximum PPE| - Enhanced PPE PLUS: - Consider respirator (N95 for dusts,  or organic vapor cartridge for  volatile solutions) - Chemical-resistant suit/coveralls } T3->P3

Caption: Task-Based Personal Protective Equipment (PPE) Selection.

Protocol Deep Dive: PPE Selection and Use

  • Gloves: Always wear nitrile gloves as a minimum.[16] Given the halogenated aromatic structure, breakthrough times can be a concern. For any task involving more than incidental contact, double-gloving is the required standard. Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[8][17]

  • Eye Protection: Chemical safety goggles are mandatory.[10] In situations with a risk of splashing, a face shield must be worn over the goggles.[15][17]

  • Lab Coat: A full-length, buttoned lab coat is required. Do not wear it outside the laboratory.[11]

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be necessary during large-scale transfers or when cleaning up significant spills.[18]

Step-by-Step Protocol: Weighing and Transferring Solid this compound

This protocol is designed as a self-validating system to minimize exposure.

  • Preparation:

    • Confirm the chemical fume hood is operational (check certification date and airflow monitor).

    • Don the appropriate PPE as determined by your risk assessment (minimum: lab coat, double nitrile gloves, safety goggles).

    • Designate a specific area within the fume hood for the weighing operation. Cover this area with disposable absorbent bench paper.

    • Bring all necessary equipment (spatulas, weigh paper/boat, receiving flask, solvent, waste container) into the fume hood.

  • Execution:

    • Carefully open the stock container inside the fume hood. Avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of solid to the weigh boat on the analytical balance (if the balance is located inside the hood) or a tared container.

    • Securely close the primary stock container immediately after dispensing.

    • Carefully add the weighed solid to the reaction vessel or solvent. If adding to a solvent, do so slowly to avoid splashing.

    • Rinse the weigh boat and spatula with a small amount of the reaction solvent and add the rinse to the vessel to ensure a complete transfer.

  • Validation & Cleanup:

    • Visually inspect the work area for any stray powder.

    • Carefully wipe down the spatula and the work surface with a solvent-dampened towel.

    • Dispose of the weigh boat, bench paper, and cleaning materials into a designated solid hazardous waste container.[12]

    • Remove outer gloves before exiting the fume hood work area. Wash hands thoroughly after the procedure is complete.[8]

Section 4: Secure Storage Protocols

Proper storage is critical for maintaining chemical stability and preventing hazardous interactions. Aromatic amines require specific storage conditions to ensure safety and longevity.[13][14]

Core Storage Requirements
  • Location: Store in a cool, dry, and well-ventilated area.[13][19] The storage area should be a designated and labeled chemical storage cabinet.[12]

  • Container: Keep the container tightly closed to prevent exposure to air and moisture.[13][17] The compound is noted to be light-sensitive and should be stored in an amber or opaque container in a dark place.[7][20]

  • Atmosphere: For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.

Chemical Incompatibility

Segregation from incompatible materials is a cornerstone of safe chemical storage.[21] Accidental mixing can lead to exothermic reactions, gas evolution, or fire.

Caption: Chemical Incompatibility Chart for Storage.

Self-Validating Storage Protocol:

  • Ensure the container is clearly and accurately labeled.[13]

  • Store in a designated cabinet for toxic and organic compounds, away from the incompatible classes shown above.[12]

  • Use secondary containment (e.g., a polyethylene tray) to contain any potential leaks.[12]

  • Monthly: Visually inspect the container for integrity. Check for discoloration of the material, which could indicate degradation.

  • Annually: Review the storage conditions and inventory to ensure continued compliance and to dispose of any material that is no longer needed.

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing.[20] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][20] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[20] Remove contact lenses if present and easy to do. Seek immediate medical attention.[20]

  • Inhalation: Move the person to fresh air.[8][20] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[20] Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[20] Rinse the mouth with water. Seek immediate medical attention and show the SDS or container label to the medical personnel.[8][20]

Spill Management
  • Minor Spill (inside a fume hood):

    • Ensure PPE is worn.

    • Contain the spill with an inert absorbent material like vermiculite or sand.[17]

    • Carefully scoop the absorbent material into a labeled, sealable hazardous waste container.[8]

    • Wipe the area with a detergent solution, followed by water.

    • Dispose of all cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area. Alert others and your supervisor.

    • If safe to do so, remove ignition sources.[8]

    • Prevent entry into the area.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Section 6: Waste Disposal

Chemical waste must be handled with the same diligence as the parent compound.

  • Classification: this compound and materials contaminated with it are classified as hazardous waste.[17][20]

  • Collection: Collect all waste (excess reagent, contaminated materials, solutions) in a dedicated, clearly labeled, and sealable hazardous waste container.[12]

  • Segregation: Do not mix halogenated waste streams with non-halogenated solvent waste unless specifically permitted by your institution's EHS guidelines.[22]

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[12] Arrange for pickup and disposal through your institution's certified hazardous waste management program.[7][20]

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reaction with 2,4-Difluoro-3-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Biarylanilines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] Its application in the synthesis of fluorinated biarylanilines is of particular significance to the pharmaceutical and materials science sectors. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets.

This guide provides a detailed technical overview and actionable protocols for the Suzuki coupling of 2,4-Difluoro-3-iodoaniline. This specific substrate is a valuable building block, as the resulting 2',4'-difluoro-3'-amino-biphenyl scaffold is a key pharmacophore in numerous biologically active compounds. We will delve into the mechanistic underpinnings of this transformation, offer optimized reaction conditions, and provide a comprehensive, field-tested protocol to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are: oxidative addition, transmetalation, and reductive elimination.[3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen challenges.

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I (this compound) PdII_Aryl Ar-Pd(II)-I Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-R Ln Transmetalation->PdII_Diaryl Boronate R-B(OR)2 Boronate->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide (this compound) to a palladium(0) complex. This is often the rate-determining step, and the reactivity of the aryl halide is a critical factor, with the C-I bond being more reactive than C-Br or C-Cl bonds.[3]

Transmetalation: In this step, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]

Optimizing the Reaction: A Multi-parameter Approach

The success of the Suzuki coupling of this compound hinges on the careful selection of several key reaction parameters. The electron-withdrawing nature of the fluorine atoms and the presence of the amino group can influence the reactivity of the substrate.

ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or Buchwald precatalysts (e.g., XPhos Pd G3)Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst. For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands like dppf or Buchwald ligands can enhance catalytic activity and improve yields.[5][6]
Ligand Triphenylphosphine (PPh₃), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), XPhosThe choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. The appropriate ligand can increase reaction rates and prevent catalyst decomposition.
Base K₂CO₃, Cs₂CO₃, K₃PO₄An inorganic base is essential for the transmetalation step. The choice of base can significantly impact the reaction rate and yield. Carbonates are generally effective and cost-efficient.[3]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂OA mixture of an organic solvent and water is commonly employed. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[6]
Temperature 80-100 °CThe reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature may vary depending on the specific boronic acid and catalyst system used.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Workflow Start Start: Reagent Preparation Setup Reaction Setup: - Add reagents to flask - Degas with Argon Start->Setup Reaction Reaction: - Heat to 90°C - Monitor by TLC/LC-MS Setup->Reaction Workup Aqueous Workup: - Cool to RT - Add water and organic solvent - Separate layers Reaction->Workup Purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography Workup->Purification Analysis Characterization: - NMR, MS Purification->Analysis End End: Pure Product Analysis->End

Caption: Experimental workflow for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, in a 4:1 to 10:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium(0) catalyst.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture followed by the palladium catalyst.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2-3 times).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[5]

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure a truly inert atmosphere during setup and reaction. Use freshly opened or properly stored catalyst.
Insufficiently active catalyst systemFor challenging couplings, consider using a more active catalyst system, such as a Buchwald precatalyst with a bulky phosphine ligand.
Ineffective baseEnsure the base is of good quality and sufficiently anhydrous if required by the protocol. Consider using a stronger base like Cs₂CO₃ or K₃PO₄.
Formation of Side Products (e.g., Homocoupling) Presence of oxygenThoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction.
Catalyst decompositionLower the reaction temperature or use a more stable catalyst/ligand combination.
Difficulty in Product Purification Co-elution of byproductsOptimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.
Residual palladium in the productFilter the reaction mixture through a pad of Celite before workup. For pharmaceutical applications, specialized scavengers may be required to remove trace palladium.

Safety Precautions

  • This compound: Handle with care, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Solvents: Use flammable organic solvents in a fume hood and away from ignition sources.

  • Bases: Handle corrosive bases with appropriate care and PPE.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of valuable fluorinated biarylaniline derivatives. By understanding the reaction mechanism and carefully optimizing the reaction conditions, researchers can achieve high yields and purity. This guide provides a solid foundation for successfully employing this important transformation in drug discovery and materials science research.

References

Application Notes and Protocols for Buchwald-Hartwig Amination using 2,4-Difluoro-3-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of 2,4-difluoro-3-iodoaniline. This versatile reaction is a cornerstone of modern medicinal chemistry, enabling the crucial formation of carbon-nitrogen (C-N) bonds. Given the prevalence of the fluorinated aniline motif in pharmacologically active molecules, a robust and well-understood protocol for its coupling is of significant value. These application notes offer a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a discussion of key reaction parameters and optimization strategies. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the reaction for their specific needs.

Introduction: The Significance of Buchwald-Hartwig Amination and Fluorinated Anilines

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful tool for C-N bond formation where traditional methods fall short.[1] This palladium-catalyzed cross-coupling reaction offers broad substrate scope and functional group tolerance, making it indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry.[2]

The substrate of focus, this compound, is a valuable building block in medicinal chemistry. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[3] Specifically, substituted anilines derived from this starting material are key intermediates in the synthesis of potent kinase inhibitors, which are at the forefront of targeted cancer therapies.[4][5] A reliable and efficient method for the arylation of this compound is therefore a critical enabling technology in drug discovery and development.

Core Principles: Understanding the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for rational troubleshooting and optimization.[6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

The efficiency of each step is highly dependent on the choice of ligand, base, and solvent. For an electron-deficient and sterically hindered substrate like this compound, careful selection of these components is paramount for a successful reaction.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Amination Catalytic Cycle Figure 1: Simplified Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII_ArI L_nPd(II)(Ar)(I) OxAdd->PdII_ArI Amine_Coord Amine Coordination (R₂NH) PdII_ArI->Amine_Coord R₂NH PdII_Amine [L_nPd(II)(Ar)(NHR₂)]⁺I⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base PdII_Amido L_nPd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound with a Primary Amine

This protocol provides a general method for the coupling of this compound with a representative primary amine. Optimization may be required for different amine coupling partners.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially available
Primary Amine (e.g., n-butylamine)Reagent GradeCommercially availablePurify if necessary
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially available
Xantphos≥98%Commercially available
Cesium Carbonate (Cs₂CO₃)≥99%Commercially availableShould be finely powdered and dried
TolueneAnhydrousCommercially availableUse a dry, degassed solvent
Schlenk tube or microwave vial
Magnetic stirrer
Inert atmosphere (Argon or Nitrogen)High Purity
Step-by-Step Procedure

Diagram of the Experimental Workflow

Experimental_Workflow A 1. Reagent Preparation (Drying and Degassing) B 2. Reaction Setup (Under Inert Atmosphere) A->B C 3. Addition of Reagents (Solid and Liquid) B->C D 4. Reaction (Heating and Stirring) C->D E 5. Workup (Quenching and Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, MS) F->G

Caption: General experimental workflow for the Buchwald-Hartwig amination.

  • Preparation: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), Xantphos (0.03 mmol, 3 mol%), and Pd₂(dba)₃ (0.015 mmol, 1.5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL). Then, add the primary amine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkyl-2,4-difluoro-3-iodoaniline.

Rationale for Experimental Choices

The selection of each reaction component is critical for overcoming the challenges posed by the electron-deficient and sterically hindered nature of this compound.

  • Catalyst System (Pd₂(dba)₃ and Xantphos):

    • Palladium Source: Pd₂(dba)₃ is a common and effective Pd(0) precatalyst that is readily available.[7]

    • Ligand: Xantphos is a bulky, electron-rich bisphosphine ligand with a large bite angle. This architecture promotes the crucial reductive elimination step, which can be slow for electron-deficient aryl halides.[4] The use of bulky ligands is a well-established strategy for improving the efficiency of Buchwald-Hartwig aminations.[8]

  • Base (Cesium Carbonate, Cs₂CO₃):

    • Cesium carbonate is a strong, yet relatively mild, inorganic base that is effective in deprotonating a wide range of amines. Its good solubility in polar aprotic solvents and its ability to facilitate the catalytic cycle make it a preferred choice for many Buchwald-Hartwig reactions.[4]

  • Solvent (Toluene):

    • Toluene is a common non-polar solvent for Buchwald-Hartwig aminations. Its high boiling point allows for the reaction to be conducted at elevated temperatures, which is often necessary for challenging substrates. It is also effective at solubilizing the organic reactants and catalyst components.[9]

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a fresh batch of palladium precatalyst and ligand.- Consider a stronger base such as sodium tert-butoxide, but be mindful of potential side reactions.- Increase the reaction temperature in increments of 10 °C.
Side Product Formation - Hydrodehalogenation of the starting material- Dimerization of the starting material- Ensure the reaction is performed under a strictly inert atmosphere.- Use a slightly lower catalyst loading.- Screen other ligands, such as RuPhos or BrettPhos, which may offer different selectivity.
Difficulty with Secondary Amines - Steric hindrance- Increase the catalyst and ligand loading.- A longer reaction time may be required.- Consider a more electron-rich and sterically demanding ligand.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful and versatile method for the synthesis of valuable fluorinated arylamines. By understanding the underlying principles of the catalytic cycle and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can achieve high yields and purity for a wide range of amine coupling partners. The protocol provided in these application notes serves as a robust starting point for the synthesis of key intermediates in drug discovery and development.

References

Application Notes and Protocols for the Heck Reaction of 2,4-Difluoro-3-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Heck Reaction in Complex Molecule Synthesis

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This powerful transformation has revolutionized the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[3][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] The reaction's broad functional group tolerance and stereoselectivity make it an invaluable tool for medicinal chemists and process developers.[3]

This document provides a comprehensive guide to the application of the Heck reaction for a specific and challenging substrate: 2,4-Difluoro-3-iodoaniline. This substrate is of particular interest in pharmaceutical development due to the prevalence of fluorinated aniline moieties in bioactive molecules. The presence of two electron-withdrawing fluorine atoms and an amino group on the aromatic ring presents unique challenges and considerations for optimizing the Heck coupling. These application notes will provide a detailed protocol, mechanistic insights, and troubleshooting strategies to enable researchers to successfully utilize this important transformation.

Mechanistic Overview: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][5] Understanding this mechanism is crucial for rationalizing the choice of reaction components and for troubleshooting.

The Core Catalytic Cycle

The generally accepted mechanism consists of four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[2][5] This is often the rate-determining step of the cycle.

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion of the aryl group into the alkene double bond.[5][6] This step, also known as carbopalladation, typically proceeds in a syn-addition fashion.[6]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired substituted alkene product.[5][6] This elimination also occurs with syn-stereochemistry.

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3] The base is essential to neutralize the hydrogen halide (HI in this case) generated during this step.[3]

Heck_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Alkene_Complex [Ar-Pd(II)-I(L2)(Alkene)] Ar-Pd(II)-I(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH(Ar)-CH2-Pd(II)-I(L2) Alkene_Complex->Insertion_Product Migratory Insertion HPd(II)I(L2) [H-Pd(II)-I(L2)] Insertion_Product->HPd(II)I(L2) β-Hydride Elimination Product Substituted Alkene Insertion_Product->Product HPd(II)I(L2)->Pd(0)L2 Reductive Elimination (+ Base, -HBX)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Recommended Protocol for the Heck Reaction of this compound

This protocol is designed as a starting point for the Heck coupling of this compound with a generic terminal alkene (e.g., n-butyl acrylate). Optimization of specific parameters may be necessary for different alkene coupling partners.

Reagents and Materials
Reagent/MaterialGradeSupplier Recommendation
This compound>98% PurityCommercial Source
Alkene (e.g., n-butyl acrylate)>99% PurityCommercial Source
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercial Source
Triphenylphosphine (PPh₃)>99% PurityCommercial Source
Triethylamine (Et₃N)Anhydrous, >99.5%Commercial Source
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Commercial Source
Oven-dried reaction vessel with stir bar--
Inert atmosphere setup (Nitrogen or Argon)--
Experimental Procedure
  • Vessel Preparation: Place an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Solvent and Alkene Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the aryl iodide. Then, add the alkene (1.2 eq).

  • Base Addition: Add triethylamine (2.0 eq) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Justification of Protocol Choices

  • Aryl Halide: this compound is chosen as the aryl iodide is the most reactive of the aryl halides in the oxidative addition step.[7] The electron-withdrawing fluorine atoms can increase the rate of oxidative addition.

  • Catalyst System: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[1][8] Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst.[5]

  • Base: Triethylamine is a common organic base used in Heck reactions to neutralize the hydrogen iodide formed during the catalytic cycle.[1] Other bases such as sodium acetate or potassium carbonate can also be employed.[5]

  • Solvent: DMF is a polar aprotic solvent that is effective in dissolving the reactants and catalyst, and it is commonly used in Heck reactions.[7]

  • Temperature: The reaction is typically heated to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[7] The optimal temperature may vary depending on the specific alkene.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst; Insufficient temperature; Sterically hindered alkene.Use a fresh batch of palladium catalyst. Increase the reaction temperature in increments of 10 °C. For challenging alkenes, consider a more active ligand like P(o-tolyl)₃.[7]
Formation of Dehalogenated Aniline Presence of water or other protic sources leading to hydrodehalogenation.Ensure all reagents and solvents are anhydrous. Conduct the reaction under a strictly inert atmosphere.[9]
Formation of Double Heck Product High concentration of the alkene.Reduce the equivalents of the alkene used.
Product is a Dark Oil or Solid Oxidation of the aniline moiety.Conduct the reaction under a strict inert atmosphere. Consider protecting the aniline's amino group via acetylation prior to the Heck reaction.[9]

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel Prepare Inert Reaction Vessel add_reagents Add Aryl Iodide, Pd(OAc)₂, PPh₃ prep_vessel->add_reagents add_solvents Add Anhydrous DMF and Alkene add_reagents->add_solvents add_base Add Triethylamine add_solvents->add_base heating Heat to 80-100 °C add_base->heating monitoring Monitor by TLC or LC-MS heating->monitoring cooling Cool to RT monitoring->cooling extraction Dilute and Perform Aqueous Wash cooling->extraction purification Dry, Concentrate, and Column Chromatography extraction->purification

Caption: A streamlined workflow for the Heck reaction of this compound.

Conclusion

The Heck reaction of this compound provides a powerful method for the synthesis of complex fluorinated molecules. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this transformation. The provided protocol serves as a robust starting point, and the troubleshooting guide offers solutions to common challenges that may be encountered. With these tools, scientists in both academic and industrial settings can confidently apply the Heck reaction to accelerate their research and development efforts.

References

Topic: Synthesis of Novel GCN2 Kinase Inhibitors Utilizing 2,4-Difluoro-3-iodoaniline as a Key Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Abstract

The protein kinase General Control Nonderepressible 2 (GCN2) is a critical sensor of cellular amino acid deprivation and a central regulator of the Integrated Stress Response (ISR).[1][2][3] Its role in maintaining homeostasis under nutrient stress makes it a compelling therapeutic target, particularly in oncology, where tumor cells often experience a nutrient-deprived microenvironment.[2][4][5] This guide provides a comprehensive overview and a detailed protocol for the synthesis of a class of potent GCN2 inhibitors, starting from the versatile chemical building block, 2,4-Difluoro-3-iodoaniline. We will explore the underlying rationale for experimental choices, present a step-by-step synthetic workflow, and discuss methods for the characterization and biological evaluation of the final compounds.

Introduction: GCN2 as a Therapeutic Target

The GCN2 Signaling Pathway

GCN2 is a serine/threonine kinase that functions as a sentinel for amino acid deficiency.[1][3] In conditions of amino acid scarcity, an accumulation of uncharged transfer RNA (tRNA) occurs.[2][6] This uncharged tRNA binds to a regulatory domain on GCN2, triggering a conformational change that activates its kinase domain.[6][7] Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[2] This phosphorylation event is the central node of the ISR; it reduces global protein synthesis to conserve resources while paradoxically promoting the translation of specific mRNAs, most notably that of the transcription factor ATF4 (Activating Transcription Factor 4).[1][2][7] ATF4, in turn, orchestrates the transcription of genes involved in amino acid synthesis, transport, and stress adaptation, allowing the cell to either restore homeostasis or, under prolonged stress, trigger apoptosis.[2][8]

GCN2_Signaling_Pathway Stress Amino Acid Deprivation tRNA Increased Uncharged tRNA Stress->tRNA GCN2 GCN2 Kinase Activation tRNA->GCN2 Binds & Activates eIF2a eIF2α Phosphorylation (Ser51) GCN2->eIF2a Phosphorylates Global_Translation Global Protein Synthesis Inhibition eIF2a->Global_Translation Leads to ATF4_Translation Selective Translation of ATF4 mRNA eIF2a->ATF4_Translation Promotes ATF4_Response ATF4-Mediated Gene Expression ATF4_Translation->ATF4_Response Increases ATF4 Protein Homeostasis Cellular Homeostasis or Apoptosis ATF4_Response->Homeostasis Drives

Caption: The GCN2-mediated arm of the Integrated Stress Response (ISR).

Therapeutic Rationale for GCN2 Inhibition

In the context of cancer, the rapid proliferation of tumor cells often outstrips the local nutrient supply, leading to chronic amino acid starvation.[2] Cancer cells co-opt the GCN2-ATF4 pathway to survive this metabolic stress, making GCN2 a key pro-survival factor.[4][5] Therefore, inhibiting GCN2 can render cancer cells vulnerable to nutrient deprivation, potentially synergizing with other therapies like chemotherapy or amino-acid-depleting agents such as asparaginase.[9] GCN2 has also been implicated in immune regulation and age-related diseases, broadening its therapeutic potential.[1][10]

Synthetic Strategy: The Role of this compound

The design of potent and selective kinase inhibitors often relies on a modular synthetic approach, where a core scaffold is elaborated with various functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties. This compound is an exceptionally useful starting material for this purpose.

  • Aniline Nitrogen: Provides a key nucleophilic handle for the introduction of various groups, such as sulfonamides, which can form critical hydrogen bonds within the kinase active site.[4]

  • Iodine Atom: Serves as a highly reactive site for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[4] This allows for the efficient installation of alkynyl moieties, which can extend into hydrophobic pockets of the target protein.[11]

  • Fluorine Atoms: The two fluorine atoms significantly influence the molecule's properties. They can enhance metabolic stability, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the aniline group.[12]

The general synthetic workflow involves an initial functionalization of the aniline, followed by a cross-coupling reaction at the iodine position to build the core inhibitor scaffold.

Synthetic_Workflow Start This compound Step1 Step 1: Sulfonamidation Start->Step1 Intermediate N-Sulfonylated Intermediate Step1->Intermediate Step2 Step 2: Sonogashira Coupling Intermediate->Step2 Core Core Inhibitor Scaffold Step2->Core Step3 Optional: Further Modification Core->Step3 Final Final GCN2 Inhibitor Step3->Final

Caption: General synthetic workflow for GCN2 inhibitors.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example based on established chemical transformations. Researchers must adhere to all institutional safety guidelines and perform appropriate risk assessments. All reactions should be conducted in a well-ventilated fume hood.

Step 1: Synthesis of N-(2,4-difluoro-3-iodophenyl)methanesulfonamide (Intermediate 1)

Rationale: This step attaches the sulfonamide group, a common feature in many kinase inhibitors, to the aniline nitrogen. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. The reaction is performed at 0 °C to control the exothermic reaction between the highly reactive sulfonyl chloride and the aniline.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Methanesulfonyl chloride (1.2 eq)

    • Pyridine (anhydrous, ~0.2 M concentration)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound in anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Add methanesulfonyl chloride dropwise to the stirred solution over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield Intermediate 1 as a solid.

Step 2: Synthesis of the Core Inhibitor Scaffold via Sonogashira Coupling

Rationale: The Sonogashira coupling is a powerful C-C bond-forming reaction that joins the aryl iodide (Intermediate 1) with a terminal alkyne.[4] The reaction requires a palladium catalyst (for the main catalytic cycle) and a copper(I) co-catalyst (to form the reactive copper acetylide). An inert atmosphere is essential to prevent the oxidation and degradation of the catalysts.

  • Materials & Reagents:

    • Intermediate 1 (1.0 eq)

    • Heteroaromatic terminal alkyne (e.g., 2-ethynylpyridine, 1.1 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)

    • Copper(I) iodide (CuI) (0.10 eq)

    • Triethylamine (TEA) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Intermediate 1, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous DMF (or THF) followed by the base (TEA or Cs₂CO₃) via syringe.

    • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, or until TLC analysis indicates complete consumption of Intermediate 1.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with additional ethyl acetate.

    • Wash the combined organic filtrate with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield the final GCN2 Inhibitor .

Data Summary and Characterization

All synthesized compounds must be rigorously characterized to confirm their structure and purity.

Table 1: Representative Reaction Parameters

Step Key Reagents Catalyst / Base Solvent Temp (°C) Time (h) Typical Yield (%)
1 This compound, MsCl Pyridine Pyridine 0 → RT 4-6 85-95%

| 2 | Intermediate 1, 2-Ethynylpyridine | Pd(PPh₃)₂Cl₂ / CuI / TEA | DMF | 80 | 8-12 | 60-80% |

Table 2: Expected Compound Characterization

Compound Method Expected Data
Intermediate 1 ¹H NMR Peaks corresponding to aromatic, NH, and methyl protons.
¹³C NMR Signals for aromatic carbons, methyl carbon; C-I bond lowers signal intensity.
HRMS (ESI+) Calculated m/z for [M+H]⁺ matches observed value within ± 5 ppm.
Final Inhibitor ¹H NMR Disappearance of terminal alkyne proton, presence of all expected aromatic and side-chain protons.
¹³C NMR Appearance of two quaternary alkyne carbons (~80-100 ppm).
HRMS (ESI+) Calculated m/z for [M+H]⁺ matches observed value within ± 5 ppm.

| | Purity (HPLC) | >95% purity is desired for biological testing. |

Biological Evaluation Workflow

Once synthesized and purified, the compound's activity as a GCN2 inhibitor must be validated.

Biological_Evaluation Compound Purified Inhibitor (>95% Purity) Biochem Biochemical Assay: In Vitro Kinase Assay Compound->Biochem Cellular Cell-Based Assay: Amino Acid Starvation Model Compound->Cellular IC50 Determine IC₅₀ vs. Purified GCN2 Protein Biochem->IC50 Western Western Blot Analysis Cellular->Western Result Measure ↓ p-eIF2α and ↓ ATF4 Expression Western->Result

Caption: Workflow for the biological evaluation of a novel GCN2 inhibitor.

  • Biochemical Assay: Test the compound in an in vitro kinase assay using recombinant human GCN2 protein to determine its direct inhibitory potency (IC₅₀).[13][14]

  • Cell-Based Assay: Treat a relevant cell line (e.g., U2OS or CCRF-CEM) with the inhibitor.[4] Induce amino acid starvation (e.g., using L-asparaginase or by culturing in amino acid-deficient media) to activate the GCN2 pathway.

  • Target Engagement Analysis: Harvest cell lysates and perform Western blotting to assess the phosphorylation status of eIF2α and the expression level of ATF4. A potent GCN2 inhibitor should block the starvation-induced increase in both markers.[4]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Step 1 Incomplete reaction; moisture quenching sulfonyl chloride.Ensure anhydrous conditions; extend reaction time; use fresh, anhydrous pyridine.
No Reaction in Step 2 Catalyst is inactive; insufficient base; poor quality solvent.Use fresh catalysts; ensure reagents and solvents are anhydrous; try a different base (e.g., Cs₂CO₃) or solvent (e.g., THF/DMF mixture).
Multiple Byproducts Homocoupling of the alkyne (Glaser coupling); catalyst degradation.Degas the solvent thoroughly; add reagents under a positive pressure of inert gas; lower reaction temperature.
Purification Difficulty Co-elution of product with impurities or starting materials.Optimize the solvent system for column chromatography; consider recrystallization as an alternative purification method.

Conclusion

The synthetic pathway detailed herein, utilizing this compound, represents a robust and versatile method for generating novel GCN2 kinase inhibitors. This strategic building block provides essential functionalities for creating compounds with desirable pharmacological properties. By combining rational chemical synthesis with rigorous biological validation, researchers can develop potent chemical probes to further investigate GCN2 biology and advance the development of new therapeutics for cancer and other diseases.

References

Application Notes & Protocols: The Strategic Use of 2,4-Difluoro-3-iodoaniline in the Synthesis of Advanced Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, particularly in the design of targeted cancer therapies, the selection of a starting material is a critical decision that dictates the entire synthetic strategy and influences the pharmacological profile of the final drug candidate. 2,4-Difluoro-3-iodoaniline has emerged as a preeminent building block in the synthesis of a new generation of protein kinase inhibitors. Its utility is not accidental but rather a result of the strategic placement of three key functional groups—an iodo group, two fluoro substituents, and an aniline moiety—each conferring distinct and synergistic advantages for constructing potent and selective inhibitors.

The iodine atom serves as a versatile and reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] This allows for the facile and controlled introduction of diverse aryl and heteroaryl fragments, which are essential for building the complex molecular architecture required to target the ATP-binding site of specific kinases.[1][2]

The strategic placement of fluorine atoms is a cornerstone of modern drug design.[3][4] In this scaffold, the fluoro groups productively influence the molecule's electronic properties, enhancing metabolic stability by blocking potential sites of oxidation and modulating the pKa of the adjacent aniline.[5] This can lead to improved cell permeability and stronger, more specific binding interactions with the target kinase, often through the formation of favorable hydrogen bonds or dipole interactions.[5][6]

Finally, the aniline nitrogen provides a crucial point for further derivatization. It is frequently acylated or, more commonly, converted into a sulfonamide, a key structural motif in many successful kinase inhibitors, including the BRAF inhibitor Dabrafenib.[7][8] This group often forms critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone that connects the N- and C-lobes of the enzyme, anchoring the inhibitor in the active site.

This guide provides an in-depth exploration of the synthetic utility of this compound, detailing the core chemical strategies, providing validated experimental protocols, and contextualizing its application within the framework of a critical oncogenic signaling pathway.

Core Synthetic Strategies and Mechanistic Rationale

The elaboration of the this compound core into complex kinase inhibitors predominantly relies on robust and versatile palladium-catalyzed cross-coupling reactions. Understanding the causality behind the choice of these reactions is key to successful synthesis.

Suzuki-Miyaura Coupling: Building the Carbon Skeleton

The Suzuki-Miyaura reaction is the cornerstone for creating C(sp²)–C(sp²) bonds, enabling the attachment of diverse aromatic and heteroaromatic systems to the aniline core at the C3 position (via the iodine handle). This is a powerful method for introducing key pharmacophoric elements that can occupy hydrophobic pockets or form specific interactions within the kinase active site.[1][9]

  • Causality of Component Selection:

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂): A Pd(0) species is required to initiate the catalytic cycle by undergoing oxidative addition into the aryl-iodine bond. The choice of ligand (e.g., triphenylphosphine, dppf) is critical for stabilizing the palladium center and facilitating the subsequent steps of transmetalation and reductive elimination.

    • Base (e.g., K₂CO₃, Cs₂CO₃): The base is essential for activating the boronic acid/ester, forming a more nucleophilic boronate species that facilitates the transmetalation step, where the organic moiety is transferred from boron to the palladium catalyst.

    • Solvent System (e.g., Dioxane/Water, DMF): A solvent system capable of dissolving both the organic and inorganic reagents is necessary. The presence of water is often crucial for the activity of the inorganic base.

Subsequent N-Functionalization: Anchoring to the Kinase Hinge

Following the construction of the core carbon skeleton, the aniline nitrogen is typically functionalized. In the synthesis of many Type I kinase inhibitors, this involves the formation of a sulfonamide, as seen in the synthesis of Dabrafenib.

  • Rationale for Sulfonamidation: The sulfonamide moiety is an excellent hydrogen bond donor and acceptor. When correctly positioned, it can form a bidentate hydrogen bond with the backbone amide and carbonyl groups of the kinase hinge region, providing a strong anchor point for the inhibitor and contributing significantly to its binding affinity. The synthesis involves reacting the aniline with a sulfonyl chloride (e.g., 2,6-difluorobenzenesulfonyl chloride) in the presence of a base like pyridine or an organic amine.[10]

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for constructing a kinase inhibitor scaffold starting from this compound.

G A This compound B Suzuki-Miyaura Coupling (+ R¹-B(OH)₂) [Pd Catalyst, Base] A->B C-C Bond Formation C Intermediate A (Aryl/Heteroaryl Substituted) B->C D N-Sulfonamidation (+ R²-SO₂Cl) [Base] C->D N-Functionalization E Final Kinase Inhibitor Scaffold D->E

Caption: Generalized synthetic workflow for kinase inhibitors.

Detailed Experimental Protocols

The following protocols are representative of the key transformations involved in utilizing this compound. They are intended for use by trained chemists in a controlled laboratory setting.

Safety and Handling Precautions

This compound is a hazardous substance.[11] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[11] Always consult the latest Safety Data Sheet (SDS) before use.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[13]

  • Handling: Avoid contact with skin, eyes, and clothing.[12] Handle under an inert atmosphere (Nitrogen or Argon) as required by the reaction protocol, especially when using air-sensitive catalysts.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Protocol 1: Suzuki-Miyaura Coupling to a Heterocyclic Boronic Ester

This protocol describes the synthesis of a key thiazole intermediate, a core component of the BRAF inhibitor Dabrafenib.[7][10]

Reaction: Coupling of this compound with 2-(tert-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole.

Materials:

  • This compound (1.0 eq.)

  • 2-(tert-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (1.1 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Equipment:

  • Flame-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas line (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To the flame-dried round-bottom flask, add this compound, 2-(tert-butyl)-4-(pinacolborane)thiazole, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired product, 3-(2-(tert-butyl)thiazol-4-yl)-2,4-difluoroaniline.

Application in Targeting Oncogenic Signaling Pathways

Inhibitors synthesized from this compound often target critical nodes in signaling pathways that drive cancer cell proliferation and survival. A prime example is the Mitogen-Activated Protein Kinase (MAPK) pathway.

The RAS-RAF-MEK-ERK (MAPK) Pathway

The MAPK pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating fundamental cellular processes.[1] In many cancers, particularly melanoma, mutations in the BRAF gene lead to a constitutively active BRAF protein.[1] This results in persistent downstream signaling through MEK and ERK, driving uncontrolled cell division and tumor growth. The BRAF V600E mutation is the most common, accounting for approximately 90% of BRAF-mutant cancers.

Mechanism of Inhibition by Dabrafenib

Dabrafenib is a potent and selective inhibitor of mutated BRAF kinase.[8] Its structure, derived from a this compound precursor, is exquisitely tailored to fit into the ATP-binding site of the BRAF V600E mutant protein.

  • The core aniline and thiazole rings, assembled via the Suzuki coupling described above, form the main body of the inhibitor.

  • The terminal 2,6-difluorobenzenesulfonamide moiety, added to the aniline nitrogen, acts as the hinge-binding group, forming critical hydrogen bonds that anchor the drug.

  • The difluoro substitution on the central phenyl ring enhances binding affinity and contributes to a favorable pharmacokinetic profile.[6]

By occupying the ATP pocket, Dabrafenib prevents the kinase from phosphorylating its downstream target (MEK), thereby shutting down the aberrant signaling cascade and inducing apoptosis in cancer cells.

Visualizing the Targeted Pathway

G cluster_0 Growth Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth Factor->Receptor RAS RAS Receptor->RAS Activates BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Uncontrolled Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Dabrafenib (BRAF Inhibitor) Inhibitor->BRAF INHIBITS

Caption: Inhibition of the MAPK pathway by a BRAF inhibitor.

Summary of Representative Synthesis Data

The following table summarizes expected outcomes for the key synthetic step outlined in Protocol 1. The values are representative and may vary based on reaction scale and specific laboratory conditions.

Reaction StepStarting MaterialKey Reagents & CatalystSolventTemp (°C)Time (h)Typical Yield (%)
Suzuki Coupling This compoundHeteroarylboronic Ester, Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O904-1275-90%

References

Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 2,4-Difluoro-3-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and strategic insights for the synthesis of high-value heterocyclic compounds utilizing 2,4-Difluoro-3-iodoaniline as a versatile starting material. The unique substitution pattern of this building block, featuring two fluorine atoms, a nucleophilic amine, and a highly reactive iodine atom, offers a powerful platform for constructing complex molecular architectures. This document details field-proven, palladium- and copper-catalyzed methodologies for the preparation of fluorinated quinolines, carbazoles, and phenothiazines—scaffolds of significant interest in pharmaceutical and materials science. Each protocol is presented with an emphasis on the underlying mechanistic rationale, key parameter optimization, and self-validating experimental design to ensure reproducibility and success.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant majority of FDA-approved drugs featuring at least one heterocyclic ring system.[1][2] The incorporation of fluorine atoms into these scaffolds often imparts desirable pharmacokinetic properties, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This compound emerges as a preeminent starting material due to its trifunctional nature, allowing for sequential and regioselective transformations.

The reactivity of this molecule is governed by three distinct functional handles:

  • The C-I Bond: The carbon-iodine bond is the most labile site for transition-metal-catalyzed cross-coupling reactions. Its low bond dissociation energy makes it the preferred site for oxidative addition to a metal center (e.g., Palladium(0)), enabling a host of C-C, C-N, and C-S bond-forming reactions.[3]

  • The Amino Group (-NH₂): This nucleophilic center is pivotal for intramolecular cyclization events that form the heterocyclic ring. It can also be a coupling partner in reactions like the Buchwald-Hartwig amination or Ullmann condensation.[4][5][6]

  • The C-F Bonds: While significantly more inert than the C-I bond in the context of cross-coupling, the fluorine atoms exert a strong electron-withdrawing inductive effect, influencing the reactivity of the aromatic ring and providing sites for potential late-stage nucleophilic aromatic substitution (SNAr) under forcing conditions.

This guide will focus on leveraging the C-I bond and the amino group in tandem to construct key heterocyclic cores.

Synthetic Strategy Overview

The preparation of diverse heterocycles from this compound hinges on a two-phase strategy: an initial intermolecular cross-coupling reaction at the C-I position, followed by an intramolecular cyclization involving the aniline nitrogen. This modular approach allows for the introduction of various substituents before the core scaffold is formed.

G A This compound B Phase 1: Intermolecular Cross-Coupling (at C-I site) A->B Pd or Cu Catalyst C Key Intermediate (Functionalized Aniline) B->C D Phase 2: Intramolecular Cyclization (involving -NH2) C->D Catalyst / Heat E Target Heterocycle (e.g., Quinoline, Carbazole) D->E

Figure 1: General two-phase synthetic workflow.

Protocol I: Synthesis of 6,8-Difluoroquinolines via Sonogashira Coupling and Cyclization

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides.[7][8] This protocol first installs an alkyne substituent ortho to the aniline's amino group, creating the direct precursor for a 6-endo-dig cyclization to form the quinoline ring system.[9]

Mechanistic Rationale

The synthesis proceeds in two stages. First, a palladium(0) and copper(I) co-catalyzed Sonogashira coupling forms an N-(2-alkynyl)aniline intermediate. The palladium catalyst facilitates the oxidative addition of the C-I bond, while the copper(I) co-catalyst generates a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[7] The subsequent intramolecular cyclization can be promoted by an electrophile or a transition metal catalyst, which activates the alkyne towards nucleophilic attack by the aniline nitrogen.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization A This compound + Terminal Alkyne B Pd(0)/Cu(I) Catalysis A->B C 3-Alkynyl-2,4-difluoroaniline B->C D 3-Alkynyl-2,4-difluoroaniline E Electrophilic Activation (e.g., I₂, ICl) or Metal Catalysis (e.g., Hg(OTf)₂) D->E F Substituted 6,8-Difluoroquinoline E->F

Figure 2: Workflow for 6,8-Difluoroquinoline Synthesis.

Experimental Protocol

Step A: Sonogashira Coupling to form 3-Alkynyl-2,4-difluoroaniline

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add degassed triethylamine (TEA) and tetrahydrofuran (THF) in a 1:2 ratio (v/v) to achieve a substrate concentration of 0.2 M.

  • Add the desired terminal alkyne (1.2 equiv) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the 3-alkynyl-2,4-difluoroaniline intermediate.

Step B: Electrophilic Cyclization to the Quinoline Core

  • Dissolve the purified 3-alkynyl-2,4-difluoroaniline (1.0 equiv) in acetonitrile (0.1 M) in a round-bottom flask.

  • Add sodium bicarbonate (NaHCO₃, 2.0 equiv) to the solution.

  • Add iodine (I₂, 1.5 equiv) portion-wise at room temperature. The reaction is typically rapid.

  • Stir for 30-60 minutes at room temperature, monitoring by TLC for the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the brown color of iodine disappears.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to afford the target 6,8-difluoro-3-iodoquinoline derivative.

Data Summary
ParameterStep A: SonogashiraStep B: Cyclization
Catalyst Pd(PPh₃)₂Cl₂ / CuINone (Reagent-mediated)
Base/Reagent Triethylamine (TEA)NaHCO₃ / I₂
Solvent THF / TEAAcetonitrile
Temperature Room TemperatureRoom Temperature
Time 4 - 6 hours0.5 - 1 hour
Typical Yield 75 - 90%70 - 85%

Protocol II: Synthesis of Fluorinated Carbazoles via One-Pot N-Arylation and Cyclization

Carbazoles are a vital class of N-heterocycles found in numerous natural products and functional materials.[10][11] This protocol employs a powerful one-pot sequence involving an initial N-arylation followed by a palladium-catalyzed intramolecular C-H activation/arylation to construct the carbazole skeleton.[12]

Mechanistic Rationale

The synthesis begins with a cross-coupling reaction between this compound and an ortho-substituted aryl partner (e.g., a silylaryl triflate or an ortho-haloboronic acid) to form a diarylamine intermediate.[12] Without isolation, a second palladium catalyst system is introduced. This catalyst facilitates an intramolecular C-H activation on one aryl ring and couples it with the ortho-position of the other ring, forging the final C-C bond of the carbazole core in a highly efficient domino process.[13]

G A This compound + o-Silylaryl Triflate B Step 1: N-Arylation (CsF, Room Temp) A->B C Diarylamine Intermediate (in situ) B->C D Step 2: Pd-Catalyzed Intramolecular C-H Activation (Pd(OAc)₂, PCy₃, 100 °C) C->D E Fluorinated Carbazole D->E

Figure 3: One-pot workflow for Fluorinated Carbazole Synthesis.

Experimental Protocol
  • In a 20 mL vial, dissolve the o-silylaryl triflate (1.1 equiv) and this compound (1.0 equiv) in acetonitrile (4 mL).

  • Add cesium fluoride (CsF, 3.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 10-12 hours under air to form the diarylamine intermediate.

  • Flush the vial with argon. To the same reaction mixture, add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv) and tricyclohexylphosphine (PCy₃, 0.10 equiv).

  • Seal the vial and heat the reaction mixture to 100 °C for 24 hours.

  • After cooling to room temperature, wash the resulting solution with brine and extract with diethyl ether.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (Hexane/Ethyl Acetate) to yield the pure fluorinated carbazole product.

Data Summary
ParameterValue
Coupling Partners This compound, o-Silylaryl triflate
Catalyst System Pd(OAc)₂ / PCy₃
Base/Activator Cesium Fluoride (CsF)
Solvent Acetonitrile
Temperature Room Temp (Step 1), 100 °C (Step 2)
Time ~36 hours total
Typical Yield 65 - 80% (overall)

Protocol III: Synthesis of Fluorinated Phenothiazines via Thioarylation and Cyclization

Phenothiazines are a prominent class of tricyclic heterocycles with widespread applications as antipsychotic drugs and redox-active materials.[4][14] Their synthesis from anilines typically involves a two-step sequence: formation of a diaryl sulfide (thioether) followed by an intramolecular C-N bond formation to close the central ring.[4]

Mechanistic Rationale

The first step is the formation of a C-S bond. This can be achieved via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig C-S coupling between this compound and an appropriate ortho-halothiophenol derivative. The resulting 2-amino-diaryl sulfide intermediate is then subjected to a second intramolecular cross-coupling reaction. A Buchwald-Hartwig amination is particularly effective for this ring closure, where a palladium catalyst couples the aniline nitrogen with the remaining aryl halide on the other ring to furnish the phenothiazine core.[4][5]

G cluster_0 Step 1: C-S Bond Formation cluster_1 Step 2: Intramolecular C-N Cyclization A This compound + o-Bromothiophenol B Ullmann or Buchwald-Hartwig C-S Coupling A->B C 2-Amino-2'-bromo Diaryl Sulfide B->C D 2-Amino-2'-bromo Diaryl Sulfide E Buchwald-Hartwig C-N Coupling (Pd Catalyst, Ligand, Base) D->E F Fluorinated Phenothiazine E->F

Figure 4: Two-step synthesis of Fluorinated Phenothiazines.

Experimental Protocol

Step A: Ullmann C-S Coupling

  • To a sealable reaction tube, add this compound (1.0 equiv), 2-bromothiophenol (1.1 equiv), copper(I) iodide (CuI, 0.1 equiv), L-proline (0.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add dimethyl sulfoxide (DMSO) as the solvent (0.5 M).

  • Seal the tube and heat the mixture to 110 °C for 12-18 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography to isolate the diaryl sulfide intermediate.

Step B: Intramolecular Buchwald-Hartwig Amination

  • To a dry Schlenk flask, add the purified diaryl sulfide intermediate (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and a bulky biaryl phosphine ligand such as XPhos (0.08 equiv).

  • Add sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Evacuate and backfill the flask with argon (3x).

  • Add anhydrous toluene as the solvent (0.1 M).

  • Heat the reaction mixture to 100 °C for 8-12 hours, monitoring by TLC/LC-MS.

  • Cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Wash the organic phase with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to obtain the final fluorinated phenothiazine product.

Data Summary
ParameterStep A: Ullmann C-SStep B: Buchwald-Hartwig C-N
Catalyst CuI / L-prolinePd₂(dba)₃ / XPhos
Base K₂CO₃NaOtBu
Solvent DMSOToluene
Temperature 110 °C100 °C
Time 12 - 18 hours8 - 12 hours
Typical Yield 60 - 75%70 - 85%

Conclusion

This compound stands as a powerful and versatile building block for the efficient construction of medicinally relevant fluorinated heterocycles. The protocols detailed herein provide robust and reproducible methods for accessing diverse scaffolds such as quinolines, carbazoles, and phenothiazines. By strategically employing modern transition-metal-catalyzed cross-coupling reactions, researchers can leverage the distinct reactivity of the C-I and N-H bonds to forge complex molecular architectures with high levels of control and efficiency. These application notes serve as a foundational guide for scientists engaged in pharmaceutical discovery and materials science, enabling the exploration of novel chemical space.

References

Application Notes and Protocols: 2,4-Difluoro-3-iodoaniline as a Precursor for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and iodine atoms into molecular scaffolds is a widely employed strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique electronic properties of fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while the iodo group serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation. 2,4-Difluoro-3-iodoaniline is a prime exemplar of a highly functionalized building block that leverages these attributes, positioning it as a valuable precursor in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the realm of oncology.

This technical guide provides an in-depth exploration of this compound, detailing its physicochemical properties and providing comprehensive, field-proven protocols for its application in the synthesis of key intermediates for targeted cancer therapies. The methodologies described herein are designed to be robust and scalable, offering researchers and drug development professionals a practical framework for the utilization of this versatile precursor.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a starting material is paramount for successful and safe synthetic execution. The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 1387403-75-3[1]
Molecular Formula C₆H₄F₂IN[1]
Molecular Weight 255.01 g/mol [1]
Appearance Off-white to light brown solidSupplier Data
Melting Point Not available
Boiling Point Not available
Solubility Soluble in dichloromethane, ethyl acetate, and other common organic solvents.General Chemical Knowledge

Application in the Synthesis of Kinase Inhibitors

This compound is a critical building block for the synthesis of several protein kinase inhibitors.[1] Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The unique substitution pattern of this compound allows for its incorporation into heterocyclic scaffolds that are central to the activity of many targeted therapies.

Protocol 1: Synthesis of a Key Precursor for Trametinib

Trametinib is a potent and selective inhibitor of MEK1 and MEK2 enzymes in the MAPK signaling pathway, approved for the treatment of various cancers, including melanoma. The synthesis of Trametinib often involves the preparation of a substituted urea intermediate. This protocol details the synthesis of N-(2,4-difluoro-3-iodophenyl)-N'-cyclopropylurea, a key precursor analogous to intermediates used in Trametinib synthesis, starting from this compound.

Experimental Workflow: Synthesis of N-(2,4-difluoro-3-iodophenyl)-N'-cyclopropylurea

A This compound C Isocyanate Intermediate A->C Activation B Phosgene equivalent (e.g., triphosgene) B->C Reagent E N-(2,4-difluoro-3-iodophenyl)-N'-cyclopropylurea C->E Nucleophilic Addition D Cyclopropylamine D->E Nucleophile A This compound F 3,4-Difluoro-2-((2,4-difluoro-3-iodophenyl)amino)benzoic acid A->F Amine Source B 2-Bromo-3,4-difluorobenzoic acid B->F Aryl Halide C Pd Catalyst (e.g., Pd2(dba)3) C->F Catalyst D Ligand (e.g., Xantphos) D->F Ligand E Base (e.g., Cs2CO3) E->F Base

References

Application of 2,4-Difluoro-3-iodoaniline in Organic Electronics: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block for Advanced Organic Semiconductors

In the rapidly advancing field of organic electronics, the rational design of molecular building blocks is paramount to achieving high-performance materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). 2,4-Difluoro-3-iodoaniline has emerged as a strategically important precursor for the synthesis of novel organic semiconductors. Its unique trifunctional substitution pattern offers a powerful platform for molecular engineering, enabling precise control over the electronic and physical properties of the target materials.

This technical guide provides an in-depth exploration of the application of this compound in organic electronics. We will delve into the synergistic roles of its fluoro and iodo substituents, provide detailed protocols for its incorporation into π-conjugated systems via palladium-catalyzed cross-coupling reactions, and discuss the potential applications of the resulting materials in next-generation electronic devices.

The Strategic Advantage of this compound

The efficacy of this compound as a building block stems from the distinct and complementary functions of its substituents:

  • Fluorine Substituents: The two fluorine atoms are strong electron-withdrawing groups that impart several desirable characteristics to organic semiconductors.[1][2] Their high electronegativity leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3][4] This has profound implications for device performance:

    • Improved Air Stability: Lowering the HOMO level makes the material less susceptible to oxidation by ambient oxygen and moisture, thereby enhancing the operational lifetime of the device.

    • Tunable Energy Level Alignment: The ability to systematically tune the frontier molecular orbital energies is crucial for optimizing charge injection and transport in multilayered organic electronic devices.[5][6] By matching the energy levels of adjacent layers, the efficiency of charge transfer can be maximized.[7]

    • Enhanced Intermolecular Interactions: The presence of fluorine can promote favorable intermolecular interactions, such as π-π stacking, which are essential for efficient charge transport in the solid state.[3]

  • Iodine Substituent: The iodine atom serves as a versatile synthetic handle for the construction of extended π-conjugated systems. The carbon-iodine bond is relatively weak, making it highly reactive in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Sonogashira reactions.[8][9][10][11][12][13] This allows for the straightforward introduction of aromatic, heteroaromatic, or acetylenic moieties, enabling the synthesis of a diverse library of complex organic semiconductors from a single, readily available precursor.

  • Aniline Moiety: The amino group can be a site for further functionalization, for example, through N-arylation reactions (e.g., Buchwald-Hartwig amination) to create triarylamine-based structures, which are widely used as hole-transporting materials in OLEDs and perovskite solar cells.[14][15][16]

The combination of these three functional groups in a single molecule makes this compound a highly valuable and versatile building block for the synthesis of a wide range of organic electronic materials with tailored properties.

Synthetic Protocols for the Utilization of this compound

The key to unlocking the potential of this compound lies in its efficient incorporation into larger molecular frameworks through palladium-catalyzed cross-coupling reactions. Below are detailed, generalized protocols for the Suzuki-Miyaura, Stille, and Sonogashira reactions, based on established methodologies for similar substrates.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[10][12][17] It is widely used in the synthesis of biaryl compounds, which are common motifs in organic semiconductors.

Reaction Scheme:

where Ar-B(OR)2 is an arylboronic acid or ester, and I-Ar'-NH2 is this compound.

Detailed Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl aniline derivative.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other palladium sources like Pd(OAc)₂ with appropriate phosphine ligands can also be used.[18]

  • Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[12] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A two-phase solvent system is often used to ensure the solubility of both the organic reactants and the inorganic base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pre-activated Pd(0) source, widely effective.
Ligand PPh₃ (if using Pd(OAc)₂)Stabilizes the palladium catalyst and facilitates the catalytic cycle.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq)Activates the boronic acid for transmetalation.
Solvent Toluene/H₂O, Dioxane/H₂OAllows for dissolution of both organic and inorganic reagents.
Temperature 80-110 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_ox Ar'-Pd(II)(I)L₂ pd0->pd2_ox Oxidative Addition pd2_trans Ar'-Pd(II)(Ar)L₂ pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product boronate ArB(OH)₃⁻ boronate->pd2_trans halide Ar'-I halide->pd2_ox base Base base->boronate boronic_acid ArB(OH)₂ boronic_acid->boronate Activation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Cross-Coupling

The Stille reaction couples an organotin compound with an organic halide and is known for its tolerance of a wide range of functional groups.[1][8][19]

Reaction Scheme:

where Ar-Sn(R)₃ is an aryltrialkylstannane, and I-Ar'-NH₂ is this compound.

Detailed Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the organostannane reagent (1.1-1.2 eq) in a degassed anhydrous solvent such as DMF, dioxane, or toluene.

  • Catalyst and Additive Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%). In many cases, additives like CuI or LiCl are used to accelerate the reaction.[20]

  • Reaction Execution: Heat the mixture to the desired temperature (typically 60-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. To remove the tin byproducts, wash the organic phase with an aqueous solution of KF or NH₄OH.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Organostannanes: These reagents are air and moisture stable, but are toxic, so they should be handled with care.

  • Additives: CuI is believed to facilitate the transmetalation step, while LiCl can prevent ligand dissociation from the palladium center, thus stabilizing the catalyst.

  • Work-up: The fluoride work-up is effective for removing tin residues by forming insoluble tributyltin fluoride.

Table 2: Representative Conditions for Stille Coupling

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (2-5 mol%)Robust and versatile palladium sources.
Additive CuI, LiCl (optional)Can significantly enhance reaction rates.
Solvent Anhydrous DMF, Toluene, DioxaneNon-protic solvents are generally preferred.
Temperature 60-100 °CMilder conditions compared to some other cross-coupling reactions.

Diagram 2: Stille Catalytic Cycle

Stille_Cycle pd0 Pd(0)L₂ pd2_ox Ar'-Pd(II)(I)L₂ pd0->pd2_ox Oxidative Addition pd2_trans Ar'-Pd(II)(Ar)L₂ pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product stannane ArSnR₃ stannane->pd2_trans halide Ar'-I halide->pd2_ox

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Sonogashira Cross-Coupling

The Sonogashira reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9][11][13] This reaction is invaluable for synthesizing arylene-ethynylene structures, which are of great interest in organic electronics for their rigid, linear geometries and extended conjugation.

Reaction Scheme:

where R-C≡CH is a terminal alkyne, and I-Ar'-NH₂ is this compound.

Detailed Protocol:

  • Reagent Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (1-3 mol%), and a copper(I) co-catalyst like CuI (2-5 mol%).

  • Solvent and Base Addition: Add a degassed solvent, typically an amine base like triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the reaction base. Alternatively, a solvent like THF or DMF can be used with an amine base.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed (monitored by TLC or GC-MS).

  • Work-up: After completion, remove the amine solvent under reduced pressure or dilute the reaction mixture with an organic solvent and water. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with saturated aqueous NH₄Cl solution to remove the copper catalyst, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: The copper acetylide intermediate is more reactive towards the palladium complex than the alkyne itself, thus accelerating the reaction.[9]

  • Amine Base: The amine serves to deprotonate the terminal alkyne and to neutralize the HI formed during the reaction.

  • Reaction Temperature: Sonogashira couplings can often be performed under mild conditions, which is advantageous for substrates with sensitive functional groups.

Table 3: Representative Conditions for Sonogashira Coupling

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)A common and effective palladium(II) precatalyst.
Co-catalyst CuI (2-5 mol%)Forms a copper acetylide intermediate, accelerating the reaction.
Base/Solvent Triethylamine (TEA), Diisopropylamine (DIPA)Acts as both the base and the solvent.
Temperature Room Temperature to 60 °CMild reaction conditions preserve functional groups.

Diagram 3: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_ox Ar'-Pd(II)(I)L₂ pd0->pd2_ox Oxidative Addition pd2_trans Ar'-Pd(II)(C≡CR)L₂ pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar'-C≡CR pd2_trans->product halide Ar'-I halide->pd2_ox alkyne R-C≡CH cu_acetylide Cu-C≡CR alkyne->cu_acetylide Deprotonation & Complexation cu_acetylide->pd2_ox base Base base->alkyne

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Applications in Organic Electronic Devices

Materials derived from this compound are expected to find applications in a variety of organic electronic devices, primarily as hole transport materials (HTMs) in OLEDs and as the active semiconductor layer in OFETs.

Organic Light-Emitting Diodes (OLEDs)

In a typical OLED structure, an organic semiconductor is sandwiched between two electrodes.[21] When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively, and they recombine in the emissive layer to produce light. The efficiency of this process is highly dependent on the properties of the charge transport layers.

Materials synthesized from this compound, particularly triarylamine derivatives, are excellent candidates for the hole transport layer (HTL).[22][23] The fluorination helps to achieve a deep HOMO level, which facilitates efficient hole injection from the anode and transport to the emissive layer, while also enhancing the material's stability.

Diagram 4: General OLED Device Structure

OLED_Structure cluster_device OLED Device Cathode Cathode (e.g., Al, Ca) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) HTL Hole Transport Layer (HTL) (e.g., from this compound derivatives) HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO) Substrate Substrate (e.g., Glass) OFET_Structure cluster_device OFET Device (Bottom-Gate, Bottom-Contact) Semiconductor Organic Semiconductor (e.g., from this compound derivatives) Source Source Drain Drain Dielectric Dielectric Layer (e.g., SiO₂) Gate Gate Electrode (e.g., Doped Si) Substrate Substrate

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Difluoro-3-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2,4-Difluoro-3-iodoaniline. This molecule is a crucial building block in medicinal chemistry, particularly in the development of protein kinase modulators for targeted therapies.[1] However, its synthesis presents several distinct challenges, primarily centered around achieving high regioselectivity and yield.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize this synthesis in your own laboratory settings.

Synthetic Overview: The Iodination Challenge

The most common route to this compound is the direct electrophilic iodination of 2,4-difluoroaniline.[2] The core challenge lies in directing the electrophilic iodine to the C3 position. The aniline's amino group (-NH₂) is a powerful ortho, para-director, while the fluorine atoms are weakly deactivating ortho, para-directors. This creates a complex interplay of electronic and steric effects that can lead to a mixture of iodinated isomers, complicating purification and reducing the yield of the desired product.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low, and I have a significant amount of unreacted 2,4-difluoroaniline. How can I improve conversion?

Answer:

Low conversion is typically due to an insufficiently reactive iodinating agent or suboptimal reaction conditions. The electron-withdrawing nature of the two fluorine atoms deactivates the aromatic ring, making it less nucleophilic than aniline itself.[3] Therefore, a potent electrophilic iodine source is required.

Causality & Solution:

  • Choice of Iodinating Agent: Molecular iodine (I₂) alone is often not electrophilic enough. Its reactivity must be enhanced by an oxidizing agent or a Lewis acid.[4]

    • Oxidative Methods: Systems like I₂ with an oxidant (e.g., H₂O₂, HIO₃, NaBO₃) generate a more powerful electrophile, believed to be a species like I⁺ or a protonated hypoiodite intermediate.[5]

    • Iodine Monochloride (ICl): ICl is highly effective as it is polarized (Iᵟ⁺-Clᵟ⁻), making the iodine atom inherently more electrophilic. This is often a reliable choice for less reactive anilines.

    • N-Iodosuccinimide (NIS): NIS, often activated with an acid catalyst like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA), is another excellent choice for generating a strong electrophile. The acid protonates the succinimide carbonyl, increasing the electrophilicity of the iodine.

  • Solvent & Temperature:

    • Solvent: Acetic acid or methanol are common solvents. Acetic acid can participate in the reaction by helping to activate the iodinating agent.

    • Temperature: While heating can increase the reaction rate, it can also lead to decomposition and the formation of dark-colored byproducts. It is often best to start at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40-50 °C) may be applied if the reaction is sluggish.

Troubleshooting Workflow for Low Conversion

Caption: Troubleshooting workflow for low conversion.

Q2: I'm getting a mixture of isomers. How can I improve the regioselectivity for the 3-iodo product?

Answer:

This is the central challenge of this synthesis. The powerful ortho, para-directing amino group favors substitution at C5 (para) and C3 (ortho). The fluorine at C2 also directs ortho (to C3) and para (to C5), while the fluorine at C4 directs ortho (to C3 and C5). The desired C3 position is sterically hindered by the adjacent -NH₂ and -F groups.

Causality & Solution:

  • Steric Hindrance: You can leverage steric hindrance to your advantage. Using a bulkier iodinating agent can disfavor attack at the more hindered C3 position. However, for this specific target, electronic control is more critical.

  • Kinetic vs. Thermodynamic Control: Electrophilic aromatic substitutions are typically under kinetic control. The most stable carbocation intermediate (Wheland intermediate) will form fastest. The intermediate for C3 iodination benefits from resonance stabilization from the amino group's lone pair.

  • Protecting Group Strategy: The most reliable method to ensure C3 selectivity is to temporarily modify the directing ability of the amino group.

    • Acetylation: Convert the -NH₂ group to an acetamide (-NHCOCH₃). The amide group is still an ortho, para-director, but it is much less activating and significantly bulkier.[3] This steric bulk effectively blocks the C5 position, strongly favoring iodination at the C3 position. The acetamide can then be easily hydrolyzed back to the aniline under acidic or basic conditions.

Data Summary: Comparison of Iodination Strategies

StrategyIodinating AgentTypical Selectivity (3-iodo vs. others)ProsCons
Direct Iodination ICl or NIS/TFAModerate to PoorFewer stepsProne to isomer formation; difficult purification
Protecting Group ICl or NIS on AcetanilideHigh to ExcellentHigh regioselectivity; easier purificationAdds two steps (protection/deprotection)
Q3: My reaction mixture and isolated product are dark brown/black. What causes this and how can I prevent it?

Answer:

Anilines, particularly haloanilines, are susceptible to oxidation.[6][7] The formation of dark colors indicates the presence of oxidized polymeric impurities. This can be exacerbated by excess oxidant, heat, or exposure to air and light.

Causality & Solution:

  • Oxidation of Aniline: The amino group can be oxidized, leading to highly colored radical species that polymerize.

  • Excess Iodine/Oxidant: Unreacted iodine or oxidizing agents can contribute to product degradation during workup and storage.

  • Workup Procedure:

    • Quenching: After the reaction is complete (as determined by TLC), quench any excess iodine/oxidant with a reducing agent. A dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is ideal. Add the solution until the characteristic dark color of iodine disappears.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize air oxidation, especially if the reaction requires prolonged heating.

    • Storage: Store the final product in a dark, airtight container, preferably under an inert atmosphere and refrigerated, to maintain its stability. Haloanilines can be unstable over long periods.[6]

Q4: I'm struggling to purify the this compound from the starting material and other isomers. What's the best method?

Answer:

Separating closely related isomers is a common purification challenge.[8] The polarity of 2,4-difluoroaniline and its various iodinated isomers can be very similar, making separation by standard column chromatography difficult.

Causality & Solution:

  • Column Chromatography:

    • Solvent System: A shallow gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is crucial. Avoid high concentrations of polar solvents, which will cause all spots to elute together. Start with a very low polarity (e.g., 2-5% Ethyl Acetate/Hexanes) and increase the gradient very slowly.

    • Silica Gel: Use a high-quality silica gel with a small particle size (e.g., 230-400 mesh) for better resolution. A longer column can also improve separation.

  • Crystallization: If you have a solid crude product that is reasonably pure (>80-90%), recrystallization can be highly effective.

    • Solvent Screening: Test various solvents and solvent pairs (e.g., ethanol/water, hexanes/dichloromethane) to find a system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.

  • Preparative HPLC: For difficult separations or for obtaining very high purity material on a small scale, preparative High-Performance Liquid Chromatography (Prep-HPLC) using a C18 (reverse-phase) column is an excellent, albeit more expensive, option.[8]

Recommended Experimental Protocol (Protecting Group Strategy)

This protocol utilizes an acetamide protecting group to ensure high regioselectivity.

Step 1: Acetylation of 2,4-Difluoroaniline

  • Dissolve 2,4-difluoroaniline (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC shows complete consumption of the starting material.

  • Wash the reaction mixture with 1M HCl, then saturated NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2,4-difluorophenyl)acetamide, which can often be used without further purification.

Step 2: Regioselective Iodination

  • Dissolve the N-(2,4-difluorophenyl)acetamide (1.0 eq) in acetic acid.

  • Add N-Iodosuccinimide (NIS, 1.1 eq) in portions at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC. Gentle heating (40 °C) may be required.

  • Once complete, pour the reaction mixture into water and quench with aqueous sodium thiosulfate until the solution is colorless.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the crude N-(2,4-difluoro-3-iodophenyl)acetamide.

Step 3: Deprotection (Hydrolysis)

  • Dissolve the crude acetamide in a mixture of methanol and water.

  • Add concentrated hydrochloric acid (e.g., 5-6 eq).

  • Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours until LC-MS confirms complete hydrolysis.

  • Cool the mixture to room temperature and neutralize carefully with a strong base (e.g., 50% NaOH solution) until the pH is ~9-10.

  • Extract the product with ethyl acetate or DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the crude this compound by column chromatography (shallow gradient of Ethyl Acetate/Hexanes).

Workflow Diagram for the Protecting Group Strategy

SynthesisWorkflow Start 2,4-Difluoroaniline Protect Step 1: Acetylation (AcCl, Et₃N) Start->Protect Acetamide N-(2,4-difluorophenyl) acetamide Protect->Acetamide Iodinate Step 2: Iodination (NIS, AcOH) Acetamide->Iodinate IodoAcetamide N-(2,4-difluoro-3-iodophenyl) acetamide Iodinate->IodoAcetamide Deprotect Step 3: Hydrolysis (HCl, MeOH/H₂O) IodoAcetamide->Deprotect Product This compound (Final Product) Deprotect->Product

Caption: Recommended three-step synthesis workflow.

References

Technical Support Center: Purification of 2,4-Difluoro-3-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of 2,4-Difluoro-3-iodoaniline by column chromatography. It is designed for researchers, scientists, and drug development professionals, offering troubleshooting advice and a validated experimental protocol to ensure the successful isolation of this critical building block.

Introduction: The Challenge of Purifying Aromatic Amines

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including protein kinase modulators.[1] Achieving high purity is paramount for subsequent reaction steps and final product efficacy. However, like many aromatic amines, its purification via silica gel column chromatography presents specific challenges. The basic nature of the aniline moiety can lead to strong, non-ideal interactions with the acidic silanol groups on the surface of standard silica gel. This often results in significant peak tailing, poor separation, and low recovery.[2]

This guide addresses these issues head-on, providing a framework for troubleshooting common problems and a robust protocol for achieving high purity.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is formatted as a direct Q&A to address the most common issues encountered during the purification of this compound.

Q1: My compound is streaking badly on the TLC plate and tailing on the column. What's happening and how do I fix it?

A1: This is the most common issue when purifying amines on silica gel.

  • Causality: The lone pair of electrons on the aniline's nitrogen atom forms a strong hydrogen bond with the acidic silanol groups (Si-OH) on the silica surface. This causes a portion of your compound to "stick" to the stationary phase, moving slower than the main band and resulting in a "tail" or streak.[2]

  • Solution: Neutralize the acidic sites on the silica gel. The most effective method is to add a small amount of a volatile competing base to your mobile phase.[3]

    • Recommendation: Add 0.1% to 1% triethylamine (TEA) or ammonium hydroxide to your chosen eluent system (e.g., Hexane/Ethyl Acetate).[2][3] The TEA will preferentially bind to the acidic sites, allowing your aniline to elute symmetrically. Always perform a preliminary TLC with the added base to confirm improved performance before packing your column.

Q2: I'm seeing very poor separation between my product and a closely-related impurity. What are my options?

A2: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Causality: Your initial solvent system is not sufficiently differentiating between the components of your mixture. All compounds are moving at similar speeds.

  • Solutions:

    • Adjust Solvent Polarity: If your Rf (Retardation factor) is high (>0.4), decrease the polarity of your mobile phase (e.g., increase the percentage of hexane). If the Rf is very low (<0.1), increase the polarity (increase the percentage of ethyl acetate). Aim for an Rf of 0.2-0.3 for the target compound on TLC for optimal column separation.

    • Change Solvent System: If adjusting polarity isn't enough, switch to a different solvent system with different selectivities. For example, if Hexane/Ethyl Acetate fails, try a system like Dichloromethane/Methanol.[4] These solvents interact differently with your compound and the stationary phase, which can dramatically alter the separation.

    • Use a Finer Silica Gel: Employ silica gel with a smaller particle size (e.g., 230-400 mesh). This increases the surface area and the number of theoretical plates, leading to better resolution, though it will require higher pressure to run.[5]

Q3: My recovery from the column is very low, even after flushing with a highly polar solvent. Where did my compound go?

A3: This likely indicates irreversible binding or degradation on the column.

  • Causality: In addition to strong binding, some sensitive compounds can degrade on the acidic silica surface. While this compound is relatively stable, prolonged exposure to acidic silica, especially if impurities are present, can lead to decomposition. Air oxidation on the column can also be a concern for anilines.

  • Solutions:

    • Deactivate the Silica: As with tailing, adding a base like triethylamine to the eluent is the primary solution.[3] This minimizes both strong binding and potential acid-catalyzed degradation.

    • Use an Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase like basic alumina or an amine-functionalized silica gel.[3]

    • Work Quickly: Do not let the column run dry or sit packed for extended periods. Elute the compound as efficiently as possible.

Q4: How do I choose the starting solvent system for my TLC analysis?

A4: The goal is to find a solvent system that moves your target compound off the baseline but doesn't send it to the solvent front.

  • Causality: The mobile phase's polarity directly competes with the stationary phase for your compound. A good balance is needed for separation to occur.

  • Methodology:

    • Start Non-Polar: Begin with a low polarity mixture, such as 10% Ethyl Acetate in Hexane.

    • Spot and Develop: Spot your crude mixture on a TLC plate and develop it in this solvent system.

    • Analyze and Adjust:

      • If all spots remain at the baseline (Rf ≈ 0), increase the polarity (e.g., move to 20% or 30% Ethyl Acetate in Hexane).

      • If all spots are at the solvent front (Rf ≈ 1), decrease the polarity (e.g., move to 5% Ethyl Acetate in Hexane).

    • Optimize: Continue this iterative process until you achieve good separation with the target compound having an Rf between 0.2 and 0.3.[6]

Column Chromatography Workflow

The following diagram outlines the logical workflow for developing a purification method and troubleshooting common problems.

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Execution & Troubleshooting TLC Develop TLC with various Hexane/EtOAc ratios CheckRf Is Rf of product 0.2 - 0.3? TLC->CheckRf Adjust Adjust Solvent Polarity CheckRf->Adjust No Tailing Is there streaking/tailing? CheckRf->Tailing Yes Adjust->TLC AddBase Add 0.5% TEA to eluent and re-run TLC Tailing->AddBase Yes Ready Optimal System Found Tailing->Ready No AddBase->TLC Pack Pack Column with Silica Gel (slurry method) Ready->Pack Load Load Sample (Dry or Wet Loading) Pack->Load Elute Run Column & Collect Fractions Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Monitor->Elute Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product LowYield Troubleshoot: - Check for irreversible binding - Consider alternative stationary phase Product->LowYield If recovery is low

Caption: Workflow for purification of this compound.

Detailed Experimental Protocol

This protocol assumes a starting crude material of approximately 1-2 grams. Adjust silica and solvent volumes accordingly for different scales.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)[5]

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (TEA)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • Collection tubes, flasks, and rotary evaporator

Step 1: Determine the Optimal Eluent via TLC

  • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

  • To one set of developing solvents, add 0.5% TEA by volume.

  • Dissolve a small amount of your crude material in dichloromethane or ethyl acetate.

  • Spot the crude material on TLC plates and develop them in the prepared chambers.

  • Visualize the plates under UV light (254 nm).

  • Identify the solvent system that gives your target compound an Rf value of approximately 0.2-0.3 with minimal tailing (this will likely be the system containing TEA). This is your chosen eluent.

Step 2: Column Packing (Slurry Method)

  • Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in your chosen eluent (e.g., for 2g of crude, use ~80-100g of silica). The consistency should be like a thin milkshake.

  • Pour the slurry into the column. Use a funnel to avoid spilling.

  • Gently tap the side of the column to ensure even packing and remove air bubbles.

  • Open the stopcock and drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

  • Carefully add a thin protective layer of sand on top of the silica bed.

Step 3: Sample Loading (Dry Loading Recommended)

  • Dissolve your crude this compound (1-2 g) in a minimal amount of a volatile solvent like dichloromethane.

  • Add 2-4 g of silica gel to this solution.

  • Gently evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.[7] This ensures your compound is evenly adsorbed onto the silica.

  • Carefully add this powder to the top of the packed column, ensuring an even layer.

  • Gently add the protective layer of sand over your sample silica.

Step 4: Elution and Fraction Collection

  • Carefully add your eluent to the column, taking care not to disturb the top layer of sand.

  • Apply gentle air pressure to the top of the column to begin elution at a steady drip rate.

  • Begin collecting fractions in test tubes or vials immediately.

  • Systematically spot every few fractions on a TLC plate to monitor the elution of your product.

  • Once the desired product has fully eluted, you can increase the solvent polarity (e.g., 50% EtOAc in Hexane) to flush out any remaining highly polar impurities.

Step 5: Isolation

  • Based on your TLC analysis of the fractions, combine all fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Data Summary

ParameterRecommended System/ValueRationale & Troubleshooting
Stationary Phase Silica Gel (230-400 mesh)Standard choice. For persistent issues, consider basic alumina or amine-functionalized silica.[3]
Mobile Phase (Eluent) Hexane / Ethyl Acetate + 0.5% TriethylamineA versatile system for moderate polarity compounds. The TEA is critical to prevent tailing of the aniline.[2][3]
Optimal TLC Rf 0.2 - 0.3Provides the best balance for separation on a column. If Rf > 0.4, decrease polarity. If Rf < 0.1, increase polarity.
Loading Method Dry LoadingIdeal for preventing band broadening, especially if the compound has poor solubility in the eluent.[7]
Visualization UV Light (254 nm)Aromatic rings strongly absorb UV light, appearing as dark spots on a fluorescent TLC plate.

Safety Precautions

Handle this compound and all solvents with appropriate care.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[8]

  • Ventilation: Conduct all operations, especially solvent evaporation, inside a chemical fume hood.[8] The compound may cause respiratory irritation.[9]

  • Exposure: The compound is classified as a skin and eye irritant.[9] In case of contact, rinse the affected area immediately with plenty of water.[8]

  • Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, according to your institution's approved waste disposal procedures.[8]

References

Technical Support Center: Recrystallization of 2,4-Difluoro-3-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,4-Difluoro-3-iodoaniline via recrystallization. This document is designed for researchers, medicinal chemists, and process development professionals who handle halogenated aromatic intermediates. Our goal is to provide not just a protocol, but a framework for method development and troubleshooting, grounded in chemical principles and practical laboratory experience.

I. Introduction: The Challenge of Purifying Halogenated Anilines

This compound is a key building block in pharmaceutical synthesis, notably in the preparation of certain protein kinase modulators.[1] Achieving high purity is critical, as residual impurities can lead to side reactions, impact downstream yields, and introduce toxic byproducts into the final active pharmaceutical ingredient (API).[2][3][4]

Recrystallization is a powerful and scalable purification technique for crystalline solids.[5][6][7] It leverages differences in solubility between the target compound and its impurities in a given solvent at varying temperatures. However, halogenated anilines can present unique challenges, including:

  • High Polarity and Specific Solubility Profile: The presence of fluorine, iodine, and an amine group creates a unique electronic environment that dictates solvent compatibility.

  • Potential for Discoloration: Anilines are susceptible to air oxidation, which can form colored impurities, complicating purification.[8]

  • Risk of "Oiling Out": The compound may separate as a liquid instead of forming crystals if the wrong solvent or cooling conditions are used.[9][10]

This guide provides a systematic approach to developing a robust recrystallization protocol and troubleshooting common issues.

II. Method Development: Selecting the Right Solvent System

The cornerstone of any successful recrystallization is the choice of solvent.[5][6] An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[11] This differential ensures maximum recovery of the purified product upon cooling.

Frequently Asked Question: How do I choose a starting solvent for recrystallization?

Answer: A combination of theoretical prediction and empirical screening is the most effective strategy.

  • Prediction (The "Like Dissolves Like" Principle): this compound is a polar molecule due to the amine and fluorine substituents. Therefore, solvents of intermediate to high polarity are good starting points. A rule of thumb is that solvents containing functional groups similar to the solute are often good solubilizers.[12]

  • Empirical Screening (Micro-Scale Testing): The most reliable method is to test a range of solvents on a small scale. This minimizes loss of valuable material while providing definitive data.

Protocol 1: Micro-Scale Solvent Screening
  • Preparation: Place approximately 10-20 mg of crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different solvent (see Table 1) dropwise (e.g., 0.25 mL).[13] Agitate the tube. If the solid dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent but may be useful in a two-solvent system.

  • Hot Solvent Test: If the solid does not dissolve at room temperature, heat the test tube in a sand bath or heating block to the solvent's boiling point.[13] Add more solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Cooling Test: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice-water bath. Observe the quality and quantity of crystal formation.

  • Evaluation: The best solvent will dissolve the compound when hot and yield a large crop of well-formed crystals upon cooling.

Table 1: Suggested Solvents for Screening
SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Potential Outcome
Water 10080.1Likely too polar; compound may have very low solubility even when hot. Could be an effective anti-solvent.
Ethanol 7824.5Good starting point. Often used in solvent/anti-solvent pairs with water for anilines.[14][15]
Methanol 6532.7Similar to ethanol, but its lower boiling point can be advantageous.
Isopropanol (IPA) 8218.3A common and effective recrystallization solvent.
Acetonitrile 8237.5A polar aprotic solvent that can be effective for polar compounds.
Ethyl Acetate (EtOAc) 776.0Intermediate polarity. May require pairing with a non-polar anti-solvent like hexanes.[16]
Toluene 1112.4May dissolve the compound well when hot, but its high boiling point can increase the risk of oiling out.
Heptane/Hexanes 98 / 69~1.9Non-polar. Unlikely to dissolve the compound alone, but excellent as anti-solvents.

III. General Recrystallization Workflow & Troubleshooting

The following diagram outlines the standard workflow for recrystallization. Each step is a potential point for optimization and troubleshooting.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation crude 1. Start with Crude Solid dissolve 2. Dissolve in Minimum Hot Solvent crude->dissolve decolorize 3. Decolorize (Optional) dissolve->decolorize hot_filter 4. Hot Gravity Filtration decolorize->hot_filter crystallize 5. Cool Slowly to Crystallize hot_filter->crystallize vac_filter 6. Vacuum Filtration crystallize->vac_filter wash 7. Wash with Cold Solvent vac_filter->wash dry 8. Dry Crystals wash->dry pure 9. Pure Crystalline Product dry->pure

Caption: General workflow for purification by recrystallization.

IV. Troubleshooting Guide: Question & Answer Format

This section addresses the most common problems encountered during the recrystallization of this compound.

Caption: Decision tree for troubleshooting common recrystallization issues.

Q1: My crude solid will not dissolve, even after adding a lot of hot solvent. What's wrong?

Answer: This indicates that the chosen solvent has poor solvating power for your compound at high temperatures.

  • Immediate Action: First, ensure the solvent is at a rolling boil. If dissolution is still poor, you have likely chosen an inappropriate solvent.[13]

  • Solution: You must select a new solvent. Refer back to the solvent screening protocol (Protocol 1). It is better to recover your crude solid by evaporating the ineffective solvent and starting over than to add a very large excess, which will result in poor or no yield.[10]

Q2: The solution is clear and hot, but no crystals have formed upon cooling, even in an ice bath.

Answer: This is a classic sign of one of two issues: using too much solvent or the formation of a stable, supersaturated solution.[10]

  • Diagnosis & Solution 1 (Too Much Solvent): This is the most common cause.[10] If you used more than the minimal amount of hot solvent required for dissolution, the solution will not be saturated upon cooling. The fix is to gently boil off a portion of the solvent to increase the solute concentration and then attempt to cool the solution again.[9]

  • Diagnosis & Solution 2 (Supersaturation): Sometimes, crystal formation needs a nucleation site to begin.[10] You can induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass provide a surface for nucleation.[10][11]

    • Seeding: If you have a small crystal of pure product, add it to the solution. This "seed crystal" provides a template for further crystal growth.[10]

Q3: Instead of crystals, an oil or gummy substance is forming at the bottom of my flask.

Answer: This phenomenon is called "oiling out." It occurs when the solute's melting point is lower than the boiling point of the solvent, causing the solute to separate as a molten liquid before the solution is cool enough for it to crystallize.[9][10] Impurities can also depress the melting point, exacerbating this issue.

  • Solution 1 (Adjust Solvent Volume): Re-heat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation temperature and then cool very slowly.[9][10] Insulating the flask can help.

  • Solution 2 (Change Solvent System): If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point. Alternatively, if using a mixed solvent system, add more of the "good" solvent (the one in which the compound is more soluble) to prevent premature precipitation.[9]

Q4: My final product is pure by NMR, but the crystals have a yellow or brown tint.

Answer: This is common with anilines and is typically caused by trace amounts of oxidized, highly-colored impurities.[8][14]

  • Solution (Activated Carbon Treatment): These impurities can often be removed with activated carbon (charcoal).

    • Redissolve the colored crystals in the minimum amount of hot solvent.

    • Remove the flask from the heat source and add a very small amount of activated carbon (a spatula tip is usually sufficient). Caution: Never add carbon to a boiling solution, as it can cause violent bumping.

    • Swirl the hot mixture for a few minutes. The colored impurities will adsorb onto the surface of the carbon.[6]

    • Perform a hot gravity filtration to remove the carbon, then allow the clear filtrate to cool and crystallize as usual.[11]

Q5: My yield of pure crystals is very low (<50%). Where did my product go?

Answer: A low yield is a frustrating but common issue. The cause is almost always procedural.

  • Possible Cause 1: Using too much solvent. As discussed in Q2, this is a primary culprit. The more solvent used, the more product will remain dissolved in the mother liquor after cooling.[9][13]

  • Possible Cause 2: Premature crystallization. If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper or funnel, leading to significant loss. Ensure your funnel and receiving flask are pre-heated.

  • Possible Cause 3: Inefficient washing. Washing the collected crystals is necessary to remove residual impurities. However, using too much wash solvent or using room-temperature solvent instead of ice-cold solvent will redissolve a portion of your purified product.[6][13] Always use a minimal amount of ice-cold recrystallization solvent for washing.

V. Safety Precautions

This compound and many of the solvents used for recrystallization are hazardous. Always consult the Safety Data Sheet (SDS) before beginning work.[17][18][19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[20]

  • Ventilation: All work should be performed in a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[21][19]

  • Handling: Avoid skin and eye contact. The compound may cause skin, eye, and respiratory irritation.[21][18]

VI. References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--

  • EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions. Retrieved from --INVALID-LINK--

  • University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Halogenated Aniline Compounds. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). This compound. Retrieved from --INVALID-LINK--

  • California State University, Long Beach. (n.d.). Recrystallization1. Retrieved from --INVALID-LINK--

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from --INVALID-LINK--

  • N/A. (n.d.). recrystallization-2.doc.pdf. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2,5-Difluoro-4-iodoaniline. Retrieved from --INVALID-LINK--

  • Reddit. (2020). Recrystallisation Help : r/Chempros. Retrieved from --INVALID-LINK--

  • A Material Safety Data Sheet 2-Fluoro-4-Iodoaniline. (n.d.). Retrieved from --INVALID-LINK--

  • CDH Fine Chemical. (n.d.). 2,4-DIFLUORO ANILINE CAS No 367-25-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 3-Fluoro-4-iodoaniline. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2021). 2 - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). 2-Fluoro-4-iodoaniline - Safety Data Sheet. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 2,4-Difluoro-3-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,4-Difluoro-3-iodoaniline, a critical building block in pharmaceutical and materials science. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field experience to help you navigate the common challenges associated with this synthesis. Our goal is to empower you to identify and mitigate byproduct formation, thereby improving yield, purity, and overall success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and direct method is the electrophilic iodination of 2,4-difluoroaniline. This reaction leverages the activating, ortho-, para- directing nature of the amino group to introduce an iodine atom onto the aromatic ring. The choice of iodinating agent and reaction conditions is crucial for achieving high regioselectivity and minimizing byproducts.

Q2: What are the primary byproducts to watch for in this synthesis?

Researchers may encounter several byproducts that complicate purification and reduce yield. The most common are:

  • Unreacted Starting Material: Residual 2,4-difluoroaniline.

  • Regioisomers: Iodination at other positions on the ring, such as 2,4-difluoro-5-iodoaniline.

  • Di-iodinated Products: Over-reaction leading to species like 2,4-difluoro-3,5-diiodoaniline.

  • Oxidation Products: Dark, tarry materials resulting from the oxidation of the aniline or iodide source, which can be prevalent with harsher iodinating agents.[1]

Q3: How do I select the appropriate iodinating agent?

The choice of reagent is a balance between reactivity and selectivity.

  • N-Iodosuccinimide (NIS): A mild and highly selective electrophilic iodinating agent.[2][3] It often requires a catalytic amount of a Brønsted or Lewis acid (like trifluoroacetic acid) to enhance its electrophilicity, especially for less activated substrates.[2][4] Its use generally leads to cleaner reactions with fewer oxidative byproducts.[2]

  • Iodine (I₂): Less expensive but also less reactive. It typically requires an activating agent or oxidant, such as silver salts (e.g., Ag₂SO₄), to generate a more potent electrophilic iodine species.[5][6]

  • Iodine Monochloride (ICl): A highly reactive agent that can provide good yields but may suffer from lower selectivity and the potential for concurrent chlorination.[7]

For this specific synthesis, NIS with a catalytic acid is often the preferred system for achieving high regioselectivity and minimizing side reactions.[4]

Troubleshooting Guide: Isolating and Identifying Byproducts

This section addresses specific experimental issues, their root causes, and actionable solutions.

Problem 1: Low Conversion - Significant Starting Material Remains
  • Symptom: TLC plate shows a prominent spot corresponding to 2,4-difluoroaniline. ¹H NMR of the crude product displays characteristic signals of the starting material.

  • Root Cause Analysis: The iodinating agent may not be sufficiently electrophilic under the chosen conditions to react completely with the substrate. This is common when using NIS without an acid catalyst or I₂ without an activator. The energy gap between the HOMO of the aniline and the LUMO of the iodinating agent is too large for the reaction to proceed efficiently.[8]

  • Corrective Actions:

    • Activate the Iodinating Agent: If using NIS, add a catalytic amount (5-10 mol%) of trifluoroacetic acid (TFA) or another strong acid to protonate NIS, increasing its electrophilicity.[4][9]

    • Increase Equivalents: Incrementally increase the equivalents of the iodinating agent (e.g., from 1.05 to 1.2 eq.).

    • Extend Reaction Time: Monitor the reaction by TLC every hour. If the reaction is sluggish, extend the total time.

    • Increase Temperature: Gently warm the reaction mixture (e.g., to 40-50 °C) if it is being run at room temperature, as this can increase the reaction rate.

Problem 2: Multiple Product Spots on TLC - Suspected Isomeric Byproducts
  • Symptom: TLC shows two or more product spots with similar Rf values. The ¹H and ¹⁹F NMR spectra of the aromatic region are complex and difficult to interpret, showing more signals than expected for the pure desired product.

  • Root Cause Analysis: While the C3 position is sterically and electronically favored, iodination can occur at other positions, primarily C5. The directing effects of the two fluorine atoms and the amino group create a nuanced regiochemical outcome that can be sensitive to reaction conditions.

  • Corrective Actions & Purification:

    • Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance selectivity. Add the iodinating agent slowly and portion-wise to maintain a low concentration and minimize side reactions.

    • Solvent Optimization: Acetonitrile is often a good solvent choice for NIS iodinations.[10] Experiment with other solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to see if regioselectivity improves.

    • Purification Protocol - Column Chromatography: This is the most effective method for separating regioisomers.

  • Adsorbent: Use silica gel (230-400 mesh).

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Eluent System: A gradient system of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 2-5% ethyl acetate/hexanes) and gradually increase the polarity. The desired 3-iodo isomer is generally less polar than the starting aniline and may have a slightly different polarity than other isomers.

  • Fraction Collection: Collect small fractions and analyze them by TLC to isolate the pure product.

Problem 3: Higher Molecular Weight Impurity Detected by MS
  • Symptom: Mass spectrometry of the crude product shows a significant peak at M+126 relative to the desired product, corresponding to the addition of a second iodine atom (e.g., 2,4-difluoro-3,5-diiodoaniline).

  • Root Cause Analysis: The product, this compound, is still an activated aromatic system and can undergo a second iodination if excess iodinating agent is present or if reaction conditions are too harsh.

  • Corrective Actions:

    • Control Stoichiometry: Use no more than 1.05-1.1 equivalents of the iodinating agent. Ensure the reagent is accurately weighed.

    • Slow Addition: Add the iodinating agent solution dropwise over a prolonged period (e.g., 30-60 minutes) to prevent localized high concentrations.

    • Reverse Addition: Consider adding the aniline solution to the iodinating agent's solution to ensure the aniline is never in excess, which can sometimes favor mono-substitution.

Data & Visualization

Table 1: Key Analytical Data for Identification
CompoundStructureMol. WeightKey ¹H NMR Signals (CDCl₃, δ ppm)Key ¹⁹F NMR Signals (CDCl₃, δ ppm)
2,4-Difluoroaniline F-C1=CC(N)=C(F)C=C1129.116.6-6.8 (m, 3H), 3.6 (br s, 2H)-120 to -140 (m, 2F)
This compound F-C1=C(I)C(N)=C(F)C=C1255.016.7-6.9 (m, 2H), 4.1 (br s, 2H)-115 to -135 (m, 2F)
2,4-Difluoro-3,5-diiodoaniline F-C1=C(I)C(N)=C(F)C(I)=C1380.917.2-7.4 (m, 1H), 4.5 (br s, 2H)-110 to -130 (m, 2F)

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Diagrams

ReactionPathways SM 2,4-Difluoroaniline (Starting Material) DP This compound (Desired Product) SM->DP + NIS / H+ (Correct Stoichiometry) ISO Regioisomeric Byproduct (e.g., 5-iodo) SM->ISO Poor Regiocontrol (Conditions) DI Di-iodinated Byproduct (e.g., 3,5-diiodo) DP->DI + Excess NIS (Over-iodination)

Caption: Synthetic pathways leading to the desired product and common byproducts.

TroubleshootingWorkflow Start Crude Product Analysis (TLC, NMR, MS) Is_SM High Starting Material? Start->Is_SM Is_Isomer Isomeric Impurities? Is_SM->Is_Isomer No Action_SM Increase Reagent Activity (Add cat. Acid) Is_SM->Action_SM Yes Is_DiIodo Di-iodinated Impurity? Is_Isomer->Is_DiIodo No Action_Isomer Optimize Conditions (Temp, Solvent) + Column Chromatography Is_Isomer->Action_Isomer Yes Result Pure Product Is_DiIodo->Result No Action_DiIodo Control Stoichiometry (Slow Addition, <=1.1 eq) Is_DiIodo->Action_DiIodo Yes Action_SM->Start Re-run Reaction Action_Isomer->Result Action_DiIodo->Start Re-run Reaction

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Optimizing Suzuki Coupling Yield with 2,4-Difluoro-3-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Highly Functionalized Substrate

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with 2,4-Difluoro-3-iodoaniline. This substrate, while a valuable building block, presents a unique set of challenges due to its electronic and structural properties. The presence of two strongly electron-withdrawing fluorine atoms, a coordinating aniline group, and a reactive iodo leaving group creates a delicate balance that must be carefully managed to achieve high coupling yields.

This document provides a structured troubleshooting guide in a question-and-answer format, followed by frequently asked questions (FAQs) that delve into the mechanistic rationale behind procedural choices. Our goal is to empower you with the knowledge to not only solve common problems but also to proactively optimize your reaction design for this specific transformation.

Troubleshooting Guide: From Low Yields to Clean Reactions

This section addresses the most common issues encountered during the Suzuki coupling of this compound. We have structured it as a logical workflow to help you diagnose and resolve experimental hurdles.

Problem 1: My reaction has stalled, showing low or no conversion to the desired product.

This is the most frequent challenge and can stem from several root causes related to the catalyst, base, or reaction environment.

A1: Have you critically evaluated your catalyst system?

The efficacy of the Suzuki coupling is fundamentally dependent on the palladium catalyst's ability to navigate the catalytic cycle efficiently. For a substrate like this compound, standard or classical catalysts may be insufficient.

  • The Issue with Traditional Catalysts: Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), while historically significant, often struggle with electron-deficient or sterically hindered substrates.[1] The phosphine ligands can be prone to oxidation, and the catalyst may not be active enough to overcome the challenges posed by the substrate.

  • Solution—Advanced Catalyst Systems: Modern catalyst systems, featuring bulky, electron-rich phosphine ligands (Buchwald Ligands) or N-heterocyclic carbenes (NHCs), are designed for these difficult couplings.[2][3] They enhance the rate of both the oxidative addition and the reductive elimination steps, leading to higher turnover numbers and frequencies.

    • Buchwald Ligands: Ligands such as XPhos, SPhos, and RuPhos are highly effective. They promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition step.[4]

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that resist decomposition and are effective for coupling aryl chlorides, a testament to their high activity.[5][6]

  • Consider Pre-catalysts: Using well-defined pre-catalysts (e.g., XPhos Pd G2/G3) can ensure a consistent and rapid generation of the active Pd(0) species in solution, which is crucial when dealing with unstable coupling partners.[7]

A2: Is your choice and handling of the base optimal?

The base is not a passive component; it is critical for activating the boronic acid in the transmetalation step, which is often the rate-determining step of the cycle.[8][9]

  • The Role of the Base: The base converts the neutral boronic acid into a more nucleophilic borate anion ([R-B(OH)₃]⁻), which readily transfers its organic group to the palladium center.[9]

  • Solution—Selecting the Right Base: Weak bases like sodium carbonate (Na₂CO₃) may be insufficient. For challenging substrates, stronger inorganic bases are required.

    • Potassium Phosphate (K₃PO₄): An excellent, strong, and broadly effective base for difficult couplings.[4]

    • Cesium Carbonate (Cs₂CO₃): Often provides superior results due to its higher solubility in organic solvents, though it is more costly.[4]

  • Critical Handling: The base must be anhydrous and finely ground. Clumps or poor-quality base will have low surface area and reactivity, leading to stalled reactions.[2]

A3: Are your reaction conditions (solvent, temperature) appropriate?

The solvent system and temperature dictate reagent solubility, reaction kinetics, and catalyst stability.

  • Solvent Choice: Aprotic polar or ethereal solvents are standard. The goal is to keep all components, including the polar base-boronate complex and the organic-soluble aryl iodide, in solution.

    • Common Solvents: 1,4-Dioxane, Toluene, Dimethylformamide (DMF), and 2-Methyltetrahydrofuran (2-MeTHF) are effective choices.[10][11][12]

    • The Role of Water: A small amount of water (e.g., in a 10:1 organic solvent/water ratio) is often beneficial. It helps dissolve the inorganic base and facilitates the formation of the active borate species.[13] However, excessive water can promote detrimental side reactions.[4]

  • Temperature Control: While the C-I bond is reactive, heating is typically required to drive the reaction to completion, often in the range of 80-110 °C.[4][14] However, be cautious of excessive temperatures, which can accelerate catalyst decomposition or side reactions.

A4: Have you ensured a strictly inert reaction atmosphere?

Oxygen is highly detrimental to the Suzuki coupling.

  • Catalyst Deactivation: The active Pd(0) catalyst is readily oxidized by trace oxygen to an inactive Pd(II) state, halting the catalytic cycle.[2]

  • Promotion of Side Reactions: Oxygen can also promote the oxidative homo-coupling of the boronic acid partner.[2]

  • Solution—Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by performing at least three freeze-pump-thaw cycles. The reaction vessel must be purged and maintained under a positive pressure of an inert gas throughout the experiment.[2][4]

Problem 2: My desired product is formed, but it's contaminated with significant side products.

The formation of byproducts competes with the desired reaction, consuming starting materials and complicating purification.

A1: Are you observing homo-coupling of your boronic acid?

This side reaction produces a biaryl derived from two molecules of the boronic acid.

  • Cause: This is most commonly caused by the presence of oxygen, which, as mentioned, can oxidize the Pd(0) catalyst. The resulting Pd(II) species can then undergo two transmetalations followed by reductive elimination to give the homo-coupled product.[2]

  • Solution: The primary solution is the strict exclusion of oxygen through rigorous degassing and maintaining an inert atmosphere.[2]

A2: Is dehalogenation (protodeiodination) of the starting material a major issue?

This occurs when the iodine atom on this compound is replaced by a hydrogen atom.

  • Cause: This side reaction, sometimes called hydrodehalogenation, can occur after the oxidative addition step. The resulting Ar-Pd(II)-I intermediate may react with a proton source (e.g., trace water or protic impurities in the solvent) instead of undergoing transmetalation.[10][15]

  • Solution:

    • Use High-Purity Reagents: Ensure your solvents are anhydrous and your reagents are pure.

    • Optimize the Base: While a base is necessary, certain conditions can exacerbate the issue. Ensure the base is not excessively wet.

    • Ligand Choice: The choice of ligand can influence the relative rates of transmetalation versus dehalogenation. A highly active ligand that promotes rapid transmetalation can outcompete this side reaction.

A3: Is palladium black precipitating from the reaction mixture?

The formation of a black precipitate is a visual indicator of catalyst decomposition.[15]

  • Cause: The Pd(0) catalytic species can aggregate and precipitate out of solution as palladium black, rendering it inactive. This is often a sign of an unstable catalyst system, which can be caused by insufficiently coordinating ligands, excessively high temperatures, or high concentrations.

  • Solution:

    • Use a More Robust Ligand: Switch to a more strongly coordinating ligand, such as a bulky biarylphosphine (e.g., XPhos) or an NHC, which can better stabilize the palladium center.[2][3]

    • Lower the Temperature: If possible, reduce the reaction temperature.

    • Check Reagent Purity: Impurities in the starting materials can sometimes poison the catalyst, leading to decomposition.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate?

This substrate has several competing electronic and steric features. The two fluorine atoms are strongly electron-withdrawing via induction, which can affect the electron density of the aromatic ring and its interaction with the palladium catalyst. The aniline (-NH₂) group is an electron-donating group via resonance but can also act as a Lewis base and coordinate to the palladium center, potentially inhibiting catalytic activity. While the carbon-iodine bond is the most reactive among aryl halides for oxidative addition, the overall electronic environment requires a highly active catalyst to ensure efficient turnover.

Q2: How do I choose the optimal catalyst and ligand system?

For a challenging substrate like this, starting with a modern, highly active catalyst system is recommended. The table below provides a comparison of different catalyst classes. For this compound, a second-generation (G2) or third-generation (G3) Buchwald pre-catalyst is an excellent starting point.

Catalyst System ClassExample(s)Typical LoadingAdvantagesDisadvantages
Traditional (Gen 0) Pd(PPh₃)₄3-10 mol%Inexpensive, readily available.May require high temperatures; often ineffective for challenging substrates.[1]
Palladium(II) + Ligand Pd(OAc)₂ + PPh₃1-5 mol%Versatile, allows for ligand screening.Requires in-situ reduction to Pd(0); can be inconsistent.[3]
Buchwald Systems XPhos Pd G2/G3/G4, SPhos Pd G20.5-2 mol%Highly active, broad substrate scope, reliable generation of Pd(0).[1]Higher cost.
NHC Systems PEPPSI™-IPr1-3 mol%Very high activity and thermal stability; excellent for aryl chlorides.[10]Ligand synthesis can be complex.

Q3: Is there a significant difference between bases like K₂CO₃, K₃PO₄, and Cs₂CO₃?

Yes, the choice of base is critical. The primary differences are basicity and solubility.

  • K₂CO₃: A moderately strong base. It is often sufficient for simple couplings but may not be effective enough for this substrate.[16]

  • K₃PO₄: A stronger base than K₂CO₃. Its effectiveness is well-documented for a wide range of challenging Suzuki couplings.[4]

  • Cs₂CO₃: A strong base with better solubility in many organic solvents compared to potassium salts. This increased solubility can sometimes lead to faster reaction rates and higher yields.[4]

For this compound, K₃PO₄ is a robust and cost-effective first choice, with Cs₂CO₃ being a strong alternative if yields are still suboptimal.[8][9]

Q4: My boronic acid is known to be unstable and prone to protodeboronation. What are my options?

Protodeboronation, the cleavage of the C-B bond by a proton source, is a common failure mode, especially with electron-deficient or heteroaryl boronic acids.[2][15]

  • Use a Boronate Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin). These are generally more robust and less susceptible to protodeboronation.[10]

  • Use Potassium Aryltrifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that are easy to handle and store. They slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing degradation.[5]

  • Optimize Reaction Conditions: Use a highly active catalyst that allows the reaction to be run at a lower temperature or for a shorter duration, giving the boronic acid less time to decompose.[7]

Visualizing the Process

Understanding the reaction mechanism and the troubleshooting logic is key to mastering this coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_complex->product reagents Ar-I reagents->oa_complex boronic Ar'-B(OH)₂ boronic->oa_complex base Base (e.g., K₃PO₄) base->boronic activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield catalyst Is the catalyst system active enough? (e.g., Buchwald, NHC) start->catalyst Check First base Is the base strong and dry? (e.g., K₃PO₄, Cs₂CO₃) catalyst->base If Yes solution Problem Resolved / Re-evaluate catalyst->solution If No, Upgrade Catalyst conditions Are conditions strictly inert? (Degassed solvent, Ar/N₂ atm) base->conditions If Yes base->solution If No, Change/Dry Base side_products Are side products the issue? (Homo-coupling, Dehalogenation) conditions->side_products If Yes conditions->solution If No, Improve Setup side_products->solution If Yes side_products->solution If No, Address Specific Side Rxn

Caption: A logical workflow to diagnose and solve common issues.

Optimized Experimental Protocol: A Starting Point

This protocol provides a robust starting point for the Suzuki coupling of this compound. It incorporates best practices discussed in this guide, such as the use of an advanced catalyst system and a strong base.

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • XPhos Pd G3 (Buchwald Pre-catalyst) (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely ground (2.5 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or 2-MeTHF)

  • Degassed deionized water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Flame-dry or oven-dry a Schlenk flask containing a stir bar. Allow it to cool to room temperature under a stream of inert gas.

  • Addition of Solids: To the flask, under a positive pressure of inert gas, add this compound, the arylboronic acid, finely ground K₃PO₄, and the XPhos Pd G3 pre-catalyst.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Solvent Addition: Add the degassed organic solvent (to achieve a concentration of ~0.1 M with respect to the aniline) followed by the degassed water (e.g., for a 10 mL solvent reaction, use 9 mL organic solvent and 1 mL water).

  • Reaction Execution: Lower the flask into a preheated oil bath (e.g., 90-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the consumption of the starting material is complete (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

Technical Support Center: Catalyst Selection for Sonogash-ira Coupling of 2,4-Difluoro-3-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Sonogashira coupling of 2,4-Difluoro-3-iodoaniline. This document provides in-depth guidance, troubleshooting, and validated protocols for researchers, scientists, and drug development professionals. The substrate presents unique challenges due to the electronic effects of the fluoro- and amino-substituents, combined with significant steric hindrance around the reactive C-I bond. This guide is designed to help you navigate these challenges to achieve successful and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs) - Catalyst & Reagent Selection

This section addresses the most common initial questions regarding the setup of the Sonogashira coupling for this specific substrate.

Q1: What is the best initial palladium catalyst and ligand combination for this sterically hindered substrate?

Answer: For a sterically demanding substrate like this compound, the choice of phosphine ligand is critical. While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can be a starting point, they often fail with hindered substrates due to the inability of the bulky aryl iodide to efficiently undergo oxidative addition.

Recommendation: We strongly recommend using palladium precatalysts combined with bulky, electron-rich phosphine ligands.[1] These ligands promote the formation of a highly active, monoligated Pd(0) species, which is crucial for the oxidative addition step with sterically hindered aryl halides.[2]

Table 1: Recommended Catalyst Systems for Initial Screening

Catalyst Precursor (mol%)Ligand (mol%)Key FeaturesRationale for Substrate
Pd₂(dba)₃ (1-2 mol%)SPhos (2-4 mol%)Bulky, electron-rich biarylphosphine.Excellent for hindered systems; promotes fast oxidative addition and reductive elimination.
Pd(OAc)₂ (2 mol%)XPhos (4 mol%)Similar to SPhos; high activity.Proven effectiveness in challenging cross-coupling reactions.
PdCl₂(PPh₃)₂ (2-5 mol%)None (uses PPh₃ from catalyst)"Classical" choice.A baseline experiment, but lower success is anticipated due to steric clash.

dba = dibenzylideneacetone

Expert Insight: The Buchwald biaryl phosphine ligands (SPhos, XPhos) are specifically designed to overcome the limitations of traditional phosphines like PPh₃. Their steric bulk facilitates the formation of the active 14-electron monoligated L-Pd(0) complex, while their electron-donating nature accelerates the rate-limiting oxidative addition step.[2]

Q2: Is a copper co-catalyst necessary for this reaction? What are the pros and cons?

Answer: The classic Sonogashira protocol utilizes a copper(I) salt (typically CuI) as a co-catalyst.[3] However, for sensitive or complex substrates, a "copper-free" approach is often advantageous.[4][5]

The Role of Copper: The copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide species.[3] This intermediate then undergoes transmetalation with the palladium complex, facilitating the coupling.[6]

Pros of Using Copper (CuI):

  • Accelerated Reaction Rates: Copper catalysis often allows the reaction to proceed at lower temperatures and with faster kinetics.[7][8]

  • Well-Established: It is the original and most widely documented method.[9]

Cons of Using Copper (CuI):

  • Glaser Homocoupling: The primary drawback is the promotion of oxidative homocoupling of the terminal alkyne to form a 1,3-diyne byproduct (Glaser coupling).[5][7] This side reaction is particularly problematic if the cross-coupling is slow and requires strict exclusion of oxygen.[4]

  • Toxicity and Purification: Copper can be toxic and may complicate the purification of the final product, which is a significant concern in pharmaceutical development.[10]

Recommendation: Start with a copper-free protocol. The steric hindrance of this compound may slow the desired cross-coupling, giving the copper-catalyzed homocoupling more time to occur.[11] If yields are low under copper-free conditions, a protocol with a minimal amount of CuI (e.g., 0.5-1 mol%) can be attempted, ensuring rigorous inert atmosphere techniques.

Q3: Which base should I choose and why?

Answer: The base plays two crucial roles in the Sonogashira reaction: it deprotonates the terminal alkyne to form the reactive acetylide anion and neutralizes the hydrogen halide (HI) generated during the catalytic cycle.[6]

Recommendation: A bulky amine base like diisopropylethylamine (DIPEA) or diisopropylamine (DIPA) is often superior to triethylamine (TEA).

Table 2: Comparison of Common Bases

BasepKa (Conjugate Acid)Key Characteristics
Diisopropylethylamine (DIPEA)~10.75Bulky, non-nucleophilic. Less likely to compete as a ligand for the Pd center.
Diisopropylamine (DIPA)~11.05Often used as both base and solvent. Can facilitate catalyst turnover.
Triethylamine (TEA)~10.75Most common, but can sometimes coordinate to palladium, inhibiting catalysis.
Cesium Carbonate (Cs₂CO₃)N/A (Inorganic)Stronger base, often used in copper-free protocols with specific ligand systems.[1]

Expert Insight: For your specific substrate, the aniline -NH₂ group can potentially coordinate to the palladium center. Using a sterically hindered base like DIPEA can minimize competitive binding from other amines in the reaction mixture, helping to keep the catalyst active.

Q4: What are the recommended solvents and reaction temperatures?

Answer: The choice of solvent and temperature is dictated by the reactivity of the substrates and the stability of the catalyst.

  • Solvents: Polar aprotic solvents are standard. Tetrahydrofuran (THF) and 1,4-Dioxane are excellent starting points as they are good at dissolving both the organic substrates and the catalyst complexes. N,N-Dimethylformamide (DMF) can also be used, but it may require higher temperatures and can sometimes lead to catalyst decomposition.[12][13]

  • Temperature: Since aryl iodides are the most reactive halides in Sonogashira couplings, the reaction can often be initiated at room temperature.[3][4] However, due to the steric hindrance of your substrate, gentle heating will likely be necessary.

Recommendation: Start the reaction at room temperature and monitor by TLC or LC-MS. If no conversion is observed after 2-4 hours, gradually increase the temperature to 50-80 °C . Avoid excessively high temperatures (>100 °C) initially, as this can lead to catalyst decomposition (observed as the formation of palladium black) and potential side reactions.[4]

Section 2: Troubleshooting Guide

This section provides a logical workflow for diagnosing and solving common issues encountered during the experiment.

Problem 1: Low or No Conversion of Starting Material

This is the most common issue, often pointing to problems with catalyst activation or substrate reactivity.

A systematic approach is key to identifying the root cause of low yield.

G Start Low / No Yield Observed Check_Reagents Step 1: Verify Reagent Quality - Fresh Palladium Catalyst? - Anhydrous/Degassed Solvent? - Pure Alkyne & Aryl Iodide? Start->Check_Reagents Initial Check Check_Inert Step 2: Check Inert Atmosphere - Proper Degassing (F-P-T)? - Positive Argon/N2 Pressure? Check_Reagents->Check_Inert Reagents OK Optimize_Conditions Step 3: Optimize Conditions Check_Inert->Optimize_Conditions Atmosphere OK Increase_Temp Increase Temperature (e.g., 50°C -> 80°C) Optimize_Conditions->Increase_Temp Change_Ligand Change Ligand (e.g., PPh3 -> SPhos) Optimize_Conditions->Change_Ligand Change_Base Change Base (e.g., TEA -> DIPEA) Optimize_Conditions->Change_Base Add_Cu Consider Additive (Low mol% CuI) Increase_Temp->Add_Cu If still low yield Success Reaction Successful Increase_Temp->Success If successful Change_Ligand->Add_Cu If still low yield Change_Ligand->Success If successful Change_Base->Add_Cu If still low yield Change_Base->Success If successful Add_Cu->Success If successful G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd(0) oa Oxidative Addition pd0->oa Ar-I pd2_aryl L₂Pd(II)(Ar)(I) oa->pd2_aryl transmetal Transmetalation pd2_aryl->transmetal pd2_alkyne L₂Pd(II)(Ar)(C≡CR) transmetal->pd2_alkyne cul CuI transmetal->cul CuI re Reductive Elimination pd2_alkyne->re re->pd0 Regenerates Catalyst product Ar-C≡CR re->product cu_acetylide Cu-C≡CR cu_acetylide->transmetal Transfers Alkyne alkyne_deprot Alkyne Deprotonation alkyne_deprot->cu_acetylide cul->alkyne_deprot H-C≡CR, Base

References

troubleshooting failed reactions involving 2,4-Difluoro-3-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Difluoro-3-iodoaniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges encountered during reactions involving this versatile, yet sometimes challenging, reagent.

Troubleshooting Failed Reactions Involving this compound

This section addresses specific issues you may encounter in your experiments, providing explanations for the underlying causes and actionable solutions.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low yields or failing completely. What are the likely causes and how can I fix it?

Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors, often related to catalyst inhibition, side reactions, or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Catalyst Inactivation or Poisoning:

    • Explanation: The iodide anion (I⁻) generated during the reaction can act as a catalyst poison, forming inactive palladium-iodide complexes.[1][2][3] Additionally, certain solvents like acetonitrile can coordinate to the palladium center and hinder catalytic activity.[1]

    • Solution:

      • Switch to a Pd(0) Pre-catalyst: Instead of generating Pd(0) in situ from Pd(II) sources like Pd(OAc)₂, consider using a well-defined Pd(0) pre-catalyst such as a Buchwald G3 or G4 palladacycle. This ensures more reliable formation of the active catalytic species.

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands like XPhos or SPhos. These ligands promote the desired reductive elimination step and can mitigate catalyst deactivation.[1]

      • Solvent Choice: Avoid nitrile-based solvents. Aprotic polar solvents like dioxane, THF, or DME are generally more suitable for Suzuki couplings.[1][4]

      • Additive: The addition of LiCl (2-3 equivalents) can help to disrupt the formation of inhibitory iodide-bridged palladium dimers.[1]

  • Dehalogenation (Hydrodeiodination):

    • Explanation: A common side reaction is the replacement of the iodine atom with a hydrogen atom, leading to the formation of 2,4-difluoroaniline.[5][6][7] This can be promoted by certain bases, solvents, or the presence of water as a proton source.[6]

    • Solution:

      • Base Selection: Use a milder base. While strong bases like NaOtBu can be effective, they can also promote dehalogenation.[5][7] Consider weaker inorganic bases like K₂CO₃ or K₃PO₄.[4]

      • Anhydrous Conditions: Ensure your solvents and reagents are thoroughly dried to minimize water content, which can be a proton source for dehalogenation.[6]

  • Steric Hindrance:

    • Explanation: The fluorine atom ortho to the iodine can create steric hindrance, impeding the oxidative addition step of the catalytic cycle.

    • Solution:

      • Optimized Ligands: Use ligands specifically designed for sterically hindered substrates. Buchwald-type biarylphosphine ligands are excellent choices.[1]

      • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. However, monitor for decomposition or increased side reactions.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling catalyst Check Catalyst System start->catalyst dehalogenation Investigate Dehalogenation start->dehalogenation conditions Optimize Reaction Conditions start->conditions ligand ligand catalyst->ligand Use Bulky Ligand (e.g., XPhos) precatalyst precatalyst catalyst->precatalyst Use Pd(0) Pre-catalyst base base dehalogenation->base Switch to Milder Base (e.g., K2CO3) anhydrous anhydrous dehalogenation->anhydrous Ensure Anhydrous Conditions solvent solvent conditions->solvent Change Solvent (e.g., Dioxane, THF) temp temp conditions->temp Increase Temperature Cautiously

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura couplings.

Q2: I am observing significant amounts of the dehalogenated side product (2,4-difluoroaniline) in my Buchwald-Hartwig amination. How can I suppress this?

Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination.[5][7]

Potential Causes & Solutions:

  • β-Hydride Elimination:

    • Explanation: If the amine coupling partner has a β-hydrogen, a competing pathway to reductive elimination is β-hydride elimination from the palladium-amido intermediate. This regenerates the Pd(0) catalyst and produces an imine and the dehalogenated arene.[8]

    • Solution:

      • Ligand Choice: Use ligands that promote reductive elimination over β-hydride elimination. Bulky biarylphosphine ligands are often effective.

      • Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired C-N bond formation.

  • Protonolysis of the C-I bond:

    • Explanation: As with Suzuki couplings, trace amounts of water or other protic sources can lead to the protonolysis of the aryl-iodide bond, especially under basic conditions.[6]

    • Solution:

      • Rigorous Anhydrous Conditions: Use freshly distilled, dry solvents and ensure all glassware is oven-dried. Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is crucial.

      • Base Selection: While strong, non-nucleophilic bases like NaOtBu or LHMDS are standard for Buchwald-Hartwig reactions, ensure they are of high purity and handled under inert conditions to prevent moisture absorption.

Optimized Conditions to Minimize Dehalogenation

ParameterRecommendationRationale
Catalyst Pd(0) pre-catalyst (e.g., XPhos Pd G3)Ensures efficient formation of the active catalyst.
Ligand Bulky biarylphosphine (e.g., XPhos, RuPhos)[9]Promotes reductive elimination and stabilizes the catalyst.
Base NaOtBu or LHMDS (high purity)Strong, non-nucleophilic bases are required for amine deprotonation.
Solvent Anhydrous Dioxane or TolueneAprotic solvents that are less likely to act as proton donors.
Atmosphere Inert (Argon or Nitrogen)Excludes moisture and oxygen which can lead to side reactions.
Q3: My Sonogashira coupling with this compound is giving a complex mixture of products, including homocoupling of the alkyne. What's going wrong?

The Sonogashira reaction, while powerful for forming C-C triple bonds, is susceptible to side reactions, particularly the homocoupling of the terminal alkyne (Glaser coupling).[10]

Potential Causes & Solutions:

  • Oxygen-Mediated Homocoupling:

    • Explanation: The copper(I) co-catalyst can be oxidized to copper(II) by trace amounts of oxygen. Cu(II) promotes the oxidative homocoupling of the terminal alkyne.[10]

    • Solution:

      • Deoxygenate Solvents and Reagents: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

      • Use a Copper(I) Source: Ensure you are using a reliable source of Cu(I), such as CuI.

  • Inappropriate Base:

    • Explanation: The choice of base is critical. It must be strong enough to deprotonate the terminal alkyne but not so strong as to cause decomposition of the starting materials or catalyst.

    • Solution:

      • Amine Bases: Liquid amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used and often act as both the base and a solvent.[10]

      • Inorganic Bases: For sensitive substrates, milder inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective.[10]

  • Catalyst System Imbalance:

    • Explanation: The ratio of palladium to copper can influence the reaction outcome. An excess of copper can favor homocoupling.

    • Solution:

      • Optimize Catalyst Loading: Typically, a palladium catalyst loading of 1-5 mol% and a copper(I) co-catalyst loading of 2-10 mol% is a good starting point.

      • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. Several modern methods utilize specific ligands that facilitate the reaction without the need for a copper co-catalyst, thereby eliminating the Glaser homocoupling side reaction.[11]

Sonogashira Reaction Troubleshooting Diagram

start Complex Mixture in Sonogashira Coupling homocoupling Check for Alkyne Homocoupling start->homocoupling other Other Side Reactions start->other oxygen oxygen homocoupling->oxygen Cause: Oxygen copper copper homocoupling->copper Cause: Excess Copper solution1 solution1 oxygen->solution1 Solution: Degas Solvents solution2 solution2 copper->solution2 Solution: Optimize Pd/Cu Ratio solution3 solution3 copper->solution3 Solution: Try Copper-Free Conditions

Caption: Troubleshooting guide for Sonogashira reactions focusing on homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling procedures for this compound?

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] It is sensitive to moisture.[12] The recommended storage temperature is typically found on the product label.[12]

  • Handling: Handle under an inert atmosphere (e.g., in a glovebox or under a stream of Argon/Nitrogen) to prevent degradation from moisture and air.[12] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13][14] It is toxic if swallowed, in contact with skin, or if inhaled.[12][13]

Q2: How do the fluorine substituents on the aniline ring affect its reactivity?

The two fluorine atoms have a significant electronic and steric impact:

  • Electronic Effect: Fluorine is a highly electronegative atom, and the two fluorine atoms exert a strong electron-withdrawing inductive effect. This reduces the electron density on the aromatic ring, making it more electron-deficient. This can influence the rate of oxidative addition in cross-coupling reactions.[15]

  • Steric Effect: The fluorine atom at the 2-position (ortho to the amine) can sterically hinder reactions involving the amine group. The fluorine at the 4-position has less of a direct steric impact on the amine but contributes to the overall electronic nature of the molecule.

  • Hydrogen and Halogen Bonding: The fluorine atoms can act as hydrogen and halogen bond acceptors, which may influence the molecule's conformation and interactions in the solid state and in solution.[16]

Q3: What are some common purification challenges with products derived from this compound and how can they be overcome?

  • Challenge 1: Separating Product from Starting Material: If the reaction does not go to completion, the product and the starting this compound may have similar polarities, making chromatographic separation difficult.

    • Solution: Optimize the reaction to drive it to completion. If separation is still necessary, consider using a different solvent system for column chromatography or explore recrystallization.

  • Challenge 2: Removing Dehalogenated Byproduct: The dehalogenated byproduct, 2,4-difluoroaniline, can be challenging to separate from the desired product.

    • Solution: An acidic wash (e.g., dilute HCl) during the workup can protonate the more basic 2,4-difluoroaniline, allowing it to be extracted into the aqueous layer. Be cautious, as your product may also be acid-sensitive.

  • Challenge 3: Removing Palladium Catalyst Residues: Residual palladium can contaminate the final product, which is often undesirable, especially in pharmaceutical applications.

    • Solution:

      • Filtration: Pass the crude reaction mixture through a plug of Celite® or silica gel to remove the bulk of the palladium catalyst.

      • Scavengers: Use palladium scavengers (e.g., silica-based thiols or activated carbon) to remove trace amounts of palladium from the product solution.

References

Technical Support Center: Scale-Up Synthesis of 2,4-Difluoro-3-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2,4-Difluoro-3-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. This document provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to ensure a safe, efficient, and successful scale-up campaign.

Part 1: Introduction to the Scale-Up of this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its specific substitution pattern makes it a valuable intermediate for introducing fluorine and iodine moieties into complex molecules. While the small-scale synthesis may appear straightforward, scaling up the production of this compound presents several challenges related to reaction control, safety, and purification. This guide will address these challenges and provide practical solutions.

The primary synthetic route involves the direct iodination of 2,4-difluoroaniline. The choice of iodinating agent and reaction conditions are critical for achieving high regioselectivity and yield while minimizing the formation of impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a larger scale?

A1: The most prevalent and scalable method is the direct electrophilic iodination of 2,4-difluoroaniline. Common iodinating agents for this transformation include N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl).[1][2][3] The choice between these reagents often depends on factors such as cost, handling safety, and desired reaction kinetics.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns are:

  • Handling of Iodinating Agents: Iodine monochloride is highly corrosive and reacts violently with water.[4][5][6][7][8] N-Iodosuccinimide is a strong oxidizing agent.[9]

  • Exothermic Reaction: The iodination reaction can be exothermic, and proper temperature control is crucial to prevent a runaway reaction, especially on a larger scale.[10]

  • Toxicity of Anilines: Halogenated anilines are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q3: What are the expected challenges during the work-up and purification stages?

A3: Key challenges include:

  • Removal of Excess Iodine: Residual iodine or iodinating agent must be quenched and removed.

  • Separation of Isomers: Formation of other iodinated isomers can complicate purification.

  • Product Stability: The product's stability during distillation or chromatography should be considered. Iodinated anilines can be sensitive to heat and light.[11]

Part 3: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Reaction Issues

Q: My reaction is sluggish and not going to completion, even with extended reaction times. What could be the cause?

A:

  • Insufficient Activation of Iodinating Agent: If using NIS, the reaction often requires an acid catalyst to enhance the electrophilicity of the iodine.[3][9][12] Trifluoroacetic acid (TFA) or sulfuric acid are commonly used. Ensure the catalyst is added in the correct stoichiometric amount and is of good quality.

  • Low Reaction Temperature: While temperature control is critical to prevent runaway reactions, a temperature that is too low can significantly slow down the reaction rate. A careful optimization of the reaction temperature is necessary.

  • Poor Mixing: On a larger scale, inefficient mixing can lead to localized areas of low reagent concentration, hindering the reaction. Ensure your reactor is equipped with an appropriate agitator for the scale of your reaction.[10]

  • Reagent Quality: Verify the purity of your 2,4-difluoroaniline and the iodinating agent. Impurities can interfere with the reaction.

Q: I am observing the formation of significant amounts of di-iodinated byproducts. How can I improve the selectivity?

A:

  • Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use of a slight excess is common, but a large excess will promote di-iodination.

  • Slow Reagent Addition: Add the iodinating agent slowly and in a controlled manner to maintain a low concentration of the electrophile in the reaction mixture at any given time. This favors mono-iodination.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled product.

Q: The reaction mixture is turning very dark, almost black. Is this normal?

A: A darkening of the reaction mixture is common due to the formation of iodine and other colored byproducts. However, an excessively dark color could indicate decomposition or significant side reactions.

  • Monitor by TLC/LC-MS: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of the reaction and the formation of byproducts.

  • Check for Decomposition: If significant decomposition is suspected, consider lowering the reaction temperature or using a milder iodinating agent.

Work-up and Purification Issues

Q: I am having difficulty removing the residual iodine color from my organic phase during the work-up.

A:

  • Use a Quenching Agent: Wash the organic layer with an aqueous solution of a reducing agent such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[13] This will reduce the elemental iodine (I₂) to colorless iodide (I⁻).

  • Sufficient Washing: Ensure you are using a sufficient volume and concentration of the quenching solution and that the washing is performed until the organic layer is colorless.

Q: My product is contaminated with succinimide after using NIS. How can I remove it?

A:

  • Aqueous Wash: Succinimide has some solubility in water. Multiple washes with water or a dilute basic solution (like sodium bicarbonate) can help remove it.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective method for removing succinimide.

  • Column Chromatography: For smaller scale purifications or if recrystallization is not feasible, silica gel chromatography can be used.

Q: I am struggling with the separation of the desired 3-iodo isomer from other positional isomers.

A:

  • Optimize Reaction Conditions: The best approach is to minimize the formation of isomers during the reaction. Re-evaluate your reaction conditions (solvent, temperature, catalyst) to improve regioselectivity.

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method on a larger scale.

  • Recrystallization: If the product and its isomers are solids with different solubilities, fractional recrystallization may be possible.

  • Preparative Chromatography: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) may be necessary, although this can be expensive and time-consuming for large quantities.

Part 4: Recommended Scale-Up Protocol (Using N-Iodosuccinimide)

This protocol is a general guideline and should be optimized for your specific equipment and scale.

Materials:

  • 2,4-Difluoroaniline

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or another suitable aprotic solvent)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reactor Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2,4-difluoroaniline (1.0 eq) and acetonitrile.

  • Cooling: Cool the mixture to 0-5 °C with an ice bath.

  • Catalyst Addition: Slowly add trifluoroacetic acid (catalytic amount, e.g., 0.1 eq) to the stirred solution, maintaining the temperature below 10 °C.

  • NIS Solution Preparation: In a separate vessel, dissolve N-Iodosuccinimide (1.05-1.1 eq) in acetonitrile.

  • Slow Addition of NIS: Add the NIS solution dropwise to the reactor over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium thiosulfate to the reaction mixture to quench any unreacted NIS and iodine.

  • Solvent Removal: Remove the acetonitrile under reduced pressure.

  • Extraction: Add dichloromethane or ethyl acetate and water to the residue. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or recrystallization.

Quantitative Data Summary
ParameterRecommended Value
Reactant Ratio 2,4-Difluoroaniline : NIS = 1 : 1.05-1.1
Catalyst Loading 0.1 eq Trifluoroacetic Acid
Reaction Temperature 0-10 °C
Addition Time 1-2 hours

Part 5: Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][5]

  • Ventilation: Conduct all operations in a well-ventilated fume hood or a suitably engineered containment system.[6][7]

  • Emergency Preparedness: Have an emergency shower and eyewash station readily accessible.[5] Be prepared to handle spills of corrosive and toxic materials.

  • Thermal Hazard Assessment: Before scaling up, it is highly recommended to perform a thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) to understand the thermal stability of the reactants and products and the exothermic nature of the reaction.[11][14][15]

  • Waste Disposal: Dispose of all chemical waste according to your institution's and local regulations. Waste streams containing organoiodides may require special handling.[16]

Part 6: Visualizations

Experimental Workflow

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Charge Reactor with 2,4-Difluoroaniline & Solvent Cool Cool to 0-5 °C Start->Cool Add_Catalyst Add TFA Catalyst Cool->Add_Catalyst Add_NIS Slowly Add NIS Solution Add_Catalyst->Add_NIS Monitor Monitor Reaction (TLC/LC-MS) Add_NIS->Monitor Quench Quench with Na₂S₂O₃ Monitor->Quench Reaction Complete Extract Extraction Quench->Extract Wash Aqueous Washes Extract->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purify Purification (Distillation/Recrystallization) Dry_Concentrate->Purify End Final Product: This compound Purify->End

Caption: Scale-up synthesis workflow for this compound.

Troubleshooting Logic

Troubleshooting_Logic cluster_reaction_issues Reaction Issues cluster_workup_issues Work-up Issues Problem Problem Encountered Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Low_Selectivity Low Selectivity (Di-iodination) Problem->Low_Selectivity Iodine_Color Residual Iodine Color Problem->Iodine_Color Impurity_Removal Impurity Removal (e.g., Succinimide) Problem->Impurity_Removal Solution_IR Check Catalyst Optimize Temperature Improve Mixing Incomplete_Reaction->Solution_IR Solution_LS Control Stoichiometry Slow Addition Lower Temperature Low_Selectivity->Solution_LS Solution_IC Use Quenching Agent (e.g., Na₂S₂O₃) Iodine_Color->Solution_IC Solution_IR2 Aqueous Wash Recrystallization Chromatography Impurity_Removal->Solution_IR2

Caption: Troubleshooting decision tree for common synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4-Difluoro-3-iodoaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. Haloanilines serve as versatile building blocks, offering a reactive handle for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions.[1] Among these, 2,4-Difluoro-3-iodoaniline presents a unique combination of substituents that significantly influences its reactivity profile. This guide provides an in-depth, objective comparison of the reactivity of this compound with other haloanilines, supported by mechanistic insights and experimental data.

The Decisive Role of the Carbon-Halogen Bond

The reactivity of a haloaniline in palladium-catalyzed cross-coupling reactions is fundamentally dictated by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2] A weaker C-X bond facilitates a faster oxidative addition, leading to a higher overall reaction rate. The bond dissociation energies for aryl halides follow a clear trend: C-I < C-Br < C-Cl < C-F.[1] This establishes a general reactivity order for haloanilines in cross-coupling reactions:

Iodoanilines > Bromoanilines > Chloroanilines >> Fluoroanilines [1]

This inherent reactivity difference is a powerful tool for chemists, enabling chemoselective functionalization in polyhalogenated systems. A more reactive halogen can be selectively targeted while leaving a less reactive one intact for subsequent transformations.[1] It is important to note that fluoroanilines are generally unreactive in these cross-coupling reactions under standard conditions and are therefore not included in the direct comparative data.[1]

Comparative Reactivity in Key Cross-Coupling Reactions

To contextualize the utility of this compound, we will compare the general reactivity of iodo-, bromo-, and chloroanilines in three of the most pivotal cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between an aryl halide and an organoboron compound, such as a boronic acid or ester.[3][4][5] The higher reactivity of iodo- and bromoanilines often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their chloro-substituted counterparts.[1]

For a molecule like This compound , the C-I bond is the primary site of reactivity in a Suzuki-Miyaura coupling. The electron-withdrawing nature of the two fluorine atoms can further enhance the electrophilicity of the carbon attached to the iodine, potentially accelerating the oxidative addition step.

Table 1: Generalized Comparison of Haloaniline Reactivity in Suzuki-Miyaura Coupling

Haloaniline TypeTypical Reaction TemperatureCatalyst LoadingReaction TimeGeneral Yields
Iodoaniline Room Temperature to 60 °CLow (e.g., 0.5-2 mol%)Short (e.g., 1-4 hours)Excellent
Bromoaniline 60 °C to 100 °CModerate (e.g., 1-5 mol%)Moderate (e.g., 4-12 hours)Good to Excellent
Chloroaniline > 100 °CHigh (e.g., 2-10 mol%)Long (e.g., 12-24 hours)Moderate to Good

This data is generalized from typical observations in Suzuki-Miyaura couplings and serves as a comparative guide.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of amines with aryl halides.[6][7][8] This reaction is of immense importance in the pharmaceutical industry, where the arylamine motif is prevalent.[6] Similar to Suzuki-Miyaura coupling, the reactivity trend of C-I > C-Br > C-Cl holds true.

In the context of This compound , the C-I bond would be the expected site for Buchwald-Hartwig amination. The aniline's own amino group could potentially act as a ligand for the palladium catalyst, influencing the reaction kinetics. However, the primary coupling will involve an external amine nucleophile. The ortho-fluoro substituent may introduce steric hindrance that could affect the rate of reaction, necessitating careful ligand selection.

Table 2: Generalized Comparison of Haloaniline Reactivity in Buchwald-Hartwig Amination

Haloaniline TypeTypical Reaction TemperatureLigand ChoiceBase StrengthGeneral Yields
Iodoaniline Room Temperature to 80 °CStandard phosphine ligandsModerate (e.g., NaOtBu, K3PO4)Excellent
Bromoaniline 80 °C to 110 °CBulky, electron-rich ligands (e.g., XPhos)Strong (e.g., NaOtBu, LHMDS)Good to Excellent
Chloroaniline > 100 °CSpecialized, highly active ligands (e.g., BrettPhos)Strong (e.g., LHMDS)Moderate to Good

This data is generalized from typical observations in Buchwald-Hartwig aminations and serves as a comparative guide.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is a powerful method for the formation of a C-C bond between an aryl halide and a terminal alkyne.[9] Iodoanilines are highly reactive in this transformation, often allowing the reaction to proceed at room temperature.[9][10] Bromoanilines typically require heating, while chloroanilines are generally challenging substrates for this reaction.[9][11]

For This compound , the C-I bond is the exclusive site for Sonogashira coupling under standard conditions. The reactivity of the C-I bond allows for mild reaction conditions, which is advantageous for preserving the integrity of other functional groups within a complex molecule.

Table 3: Generalized Comparison of Haloaniline Reactivity in Sonogashira Coupling

Haloaniline TypeTypical Reaction TemperatureCopper Co-catalystReaction TimeGeneral Yields
Iodoaniline Room TemperatureOften requiredShort (e.g., 1-6 hours)Excellent
Bromoaniline 50 °C to 100 °COften requiredModerate (e.g., 6-18 hours)Good
Chloroaniline > 100 °COften beneficial, specialized catalysts neededLong (e.g., 18-36 hours)Low to Moderate

This data is generalized from typical observations in Sonogashira couplings and serves as a comparative guide.

Experimental Protocols

To provide a practical context, detailed methodologies for representative cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of an Iodoaniline

This protocol is a general procedure for the Suzuki-Miyaura coupling of an iodoaniline with a boronic acid.

Materials:

  • Iodoaniline (e.g., 4-iodoaniline) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Ethanol (95%)

  • Water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 25 mL round-bottom flask, add the iodoaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).[1]

  • Add 3 mL of water and 1 mL of 95% ethanol.[1]

  • Add palladium(II) acetate (0.01 mmol).[1]

  • Stir the reaction mixture vigorously and heat to 60°C for 2 hours.[1]

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Bromoaniline

This protocol provides a general method for the Buchwald-Hartwig amination of a bromoaniline.

Materials:

  • Bromoaniline (e.g., 4-bromoaniline) (1.0 mmol)

  • Aniline (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (anhydrous)

  • Schlenk tube, magnetic stirrer, heating mantle

Procedure:

  • In a glovebox or under an inert atmosphere, add the bromoaniline (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol) to a Schlenk tube.

  • Add anhydrous toluene (5 mL) and the aniline (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100°C for 12-24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Concepts

To further elucidate the principles discussed, the following diagrams illustrate the general workflow and mechanistic underpinnings of these critical reactions.

G cluster_0 Experimental Workflow A Select Haloaniline (e.g., this compound) B Choose Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, etc.) A->B C Select Coupling Partner (Boronic Acid, Amine, Alkyne) B->C D Optimize Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temp.) C->D E Reaction Execution & Monitoring D->E F Product Isolation & Purification E->F G Characterization & Yield Determination F->G

Caption: A generalized workflow for performing a cross-coupling reaction.

G Pd0 Pd(0)Ln PdII Ar-Pd(II)-X Ln Pd0->PdII Oxidative Addition ArX Ar-X PdII_R Ar-Pd(II)-R Ln PdII->PdII_R Transmetalation NuM R-M PdII_R->Pd0 Reductive Elimination ArR Ar-R PdII_R->ArR

Caption: The catalytic cycle of a generic palladium-catalyzed cross-coupling reaction.

Conclusion

This compound is a highly valuable and reactive building block for organic synthesis. Its reactivity is dominated by the C-I bond, which is significantly more susceptible to palladium-catalyzed cross-coupling reactions than C-Br, C-Cl, or C-F bonds. This allows for selective functionalization under relatively mild conditions in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The presence of two fluorine atoms can influence the electronic properties of the aromatic ring and may introduce steric considerations, but the inherent reactivity of the C-I bond remains the guiding principle for its synthetic applications. Researchers and drug development professionals can leverage the predictable reactivity of this compound to efficiently construct complex molecular architectures.

References

A Researcher's Guide to the Spectroscopic Differentiation of Difluoro-iodoaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is a critical checkpoint. Positional isomers can exhibit vastly different pharmacological, toxicological, and reactive profiles. This guide provides an in-depth spectroscopic comparison of difluoro-iodoaniline isomers, offering researchers, scientists, and drug development professionals a practical framework for their unambiguous differentiation using common analytical techniques. We will delve into the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), blending theoretical principles with experimental insights.

The Challenge of Isomeric Complexity

The difluoro-iodoaniline scaffold, possessing a combination of electron-donating (amino) and electron-withdrawing (fluoro, iodo) groups, presents a fascinating case study in substituent effects on the benzene ring. The varied placement of these three substituents leads to a multitude of constitutional isomers, each with a unique electronic and steric environment. This guide will focus on a representative selection of these isomers to illustrate the key spectroscopic handles available for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of isomers. The chemical shifts and coupling constants of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environment, which is directly influenced by the positions of the fluoro, iodo, and amino substituents.

¹H NMR Spectroscopy: A Fingerprint of Proton Environments

The chemical shift of a proton on the aromatic ring is influenced by the electron-donating or -withdrawing nature of the substituents. Electron-donating groups, like the amino group (-NH₂), shield protons (shift them upfield to lower ppm values), particularly those in the ortho and para positions. Conversely, electron-withdrawing groups like fluorine and iodine deshield protons (shift them downfield to higher ppm values).[1][2]

The relative positions of the substituents dictate the number of distinct proton signals and their splitting patterns. For instance, an isomer with a plane of symmetry will exhibit fewer signals than an asymmetric one. The coupling constants (J-values) between adjacent (³JHH) and non-adjacent (⁴JHF, ⁵JHF) nuclei provide invaluable information about the substitution pattern.

Table 1: Comparative ¹H NMR Data for Selected Difluoro-iodoaniline Isomers (Predicted and Experimental)

IsomerPredicted Aromatic Proton Chemical Shifts (ppm) and Splitting PatternsExperimental Data (if available)
2,4-Difluoro-3-iodoaniline H-5: ~7.0 (dd); H-6: ~6.8 (ddd)1H NMR (CDCl3): δ 6.70-6.93 (2H, m), 6.65 (2H, br)[3]
2-Fluoro-4-iodoaniline H-3: ~6.8 (dd); H-5: ~7.4 (dd); H-6: ~6.9 (t)1H NMR (400 MHz, CDCl3) δ 8.1 (t, J=8Hz, 1H), 7.4 (d, J=6Hz, 1H), 7.2 (d, J=6Hz, 1H)[4]
4-Fluoro-2-iodoaniline H-3: ~7.5 (d); H-5: ~7.0 (dd); H-6: ~6.8 (dd)No readily available experimental data.
3-Fluoro-2-iodoaniline H-4: ~6.5 (t); H-5: ~7.1 (m); H-6: ~6.4 (m)1H NMR (400 MHz, CDCl3): δ 7.10-7.04 (m, 1H), 6.51 (dt, J1 = 8.0 Hz, J2 = 1.2 Hz, 1H), 6.44 (td, J1 = 8.0 Hz, J2 = 1.2 Hz, 1H), 4.27 (s, 2H)[5]

Note: Predicted values are estimations based on established substituent chemical shift (SCS) increments.[6] Experimental data may vary depending on the solvent and instrument frequency.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. The chemical shifts of aromatic carbons typically range from 110 to 160 ppm.[1] Similar to ¹H NMR, the positions of the substituents have a profound effect on the ¹³C chemical shifts. The carbon directly attached to a substituent (ipso-carbon) experiences the largest shift. Halogen atoms induce significant downfield shifts, with the effect being more pronounced for iodine than for fluorine. The amino group, being electron-donating, causes an upfield shift of the ortho and para carbons.

The number of signals in the proton-decoupled ¹³C NMR spectrum is a direct indicator of the molecule's symmetry. For disubstituted benzenes, for instance, a para-substituted isomer will show fewer signals than an ortho- or meta-substituted one due to symmetry.[7]

Table 2: Comparative ¹³C NMR Data for Selected Difluoro-iodoaniline Isomers (Predicted and Experimental)

IsomerPredicted Aromatic Carbon Chemical Shifts (ppm)Experimental Data (if available)
This compound C-1: ~140, C-2: ~155 (d), C-3: ~90, C-4: ~158 (d), C-5: ~115 (d), C-6: ~110 (d)No readily available experimental data.
2-Fluoro-4-iodoaniline C-1: ~138, C-2: ~153 (d), C-3: ~115 (d), C-4: ~85, C-5: ~130, C-6: ~120 (d)Available in spectral databases.[8]
4-Fluoro-2-iodoaniline C-1: ~145, C-2: ~90, C-3: ~130 (d), C-4: ~160 (d), C-5: ~115 (d), C-6: ~125 (d)No readily available experimental data.
3-Fluoro-2-iodoaniline C-1: ~148.9 (d, J =5.0 Hz), C-2: ~71.9 (d, J = 28.0 Hz), C-3: ~162.5 (d, J = 241.0 Hz), C-4: ~109.9 (d, J = 3.0 Hz), C-5: ~130.2 (d, J = 10.0 Hz), C-6: ~104.8 (d, J = 24.0 Hz)13C NMR (100 MHz, CDCl3): 162.5 (d, J = 241.0 Hz), 148.9 (d, J =5.0 Hz), 130.2 (d, J = 10.0 Hz), 109.9 (d, J = 3.0 Hz), 104.8 (d, J = 24.0 Hz), 71.9 (d, J = 28.0 Hz)[5]

Note: Predicted values are estimations based on established substituent chemical shift (SCS) increments and computational models.[9] The splitting pattern (d) for carbons coupled to fluorine is indicated where applicable.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the difluoro-iodoaniline isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Difluoro-iodoaniline Isomer NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_Acq ¹H Acquisition Spectrometer->H1_Acq C13_Acq ¹³C Acquisition Spectrometer->C13_Acq Processing Fourier Transform, Phase & Baseline Correction H1_Acq->Processing C13_Acq->Processing Analysis Chemical Shift & Coupling Constant Analysis Processing->Analysis

Caption: Workflow for NMR spectroscopic analysis of difluoro-iodoaniline isomers.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. The positions of the substituents on the aniline ring influence the frequencies of characteristic bond vibrations, providing a unique fingerprint for each isomer.

Key vibrational modes to consider for difluoro-iodoaniline isomers include:

  • N-H stretching: Primary aromatic amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.[10][11] The exact positions can be influenced by hydrogen bonding.

  • C-N stretching: Aromatic amines exhibit a C-N stretching band in the 1250-1335 cm⁻¹ region.[11]

  • C-F stretching: Strong absorptions in the 1100-1400 cm⁻¹ region are characteristic of C-F stretching vibrations. The number and position of these bands can vary with the substitution pattern.

  • C-I stretching: The C-I stretching vibration appears at lower frequencies, typically in the 500-600 cm⁻¹ range.

  • Aromatic C-H out-of-plane bending: The pattern of bands in the 690-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

Table 3: Key IR Absorption Frequencies for Difluoro-iodoaniline Isomers

IsomerN-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
2-Fluoro-4-iodoaniline ~3400, ~3300~1300~1250, ~1150Characteristic pattern for 1,2,4-trisubstitution
3,4-Difluoro-2-iodoaniline ~3450, ~3350~1310Multiple bands ~1200-1300Characteristic pattern for 1,2,3,4-tetrasubstitution
2,6-Difluoro-4-iodoaniline ~3420, ~3320~1320~1280, ~1180Characteristic pattern for 1,2,3,5-tetrasubstitution

Note: These are approximate ranges and can vary based on the physical state of the sample and intermolecular interactions.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values for different functional groups and substitution patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aniline chromophore exhibits characteristic absorption bands that are sensitive to substitution on the aromatic ring. Substituents can cause a shift in the absorption maximum (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), as well as changes in the absorption intensity.

The amino group, being an auxochrome, generally causes a bathochromic shift of the primary and secondary absorption bands of the benzene ring. Halogen substituents also influence the electronic transitions, and their combined effect with the amino and other halogen groups will result in a unique UV-Vis spectrum for each isomer. A theoretical study on m-fluoroaniline and m-iodoaniline suggests that the electronic structure and, consequently, the UV-Vis spectra are indeed sensitive to the nature and position of the halogen substituent.[12][13]

Table 4: Expected UV-Vis Absorption Maxima for Difluoro-iodoaniline Isomers in a Non-polar Solvent

IsomerExpected λmax (nm)Notes
Difluoro-iodoaniline Isomers 240-260 and 290-320The exact λmax will depend on the specific substitution pattern and the interplay of electronic effects.
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the difluoro-iodoaniline isomer in a suitable UV-transparent solvent (e.g., hexane, ethanol). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.

  • Data Acquisition: Record the UV-Vis spectrum using a spectrophotometer, typically over the range of 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and compare the spectra of the different isomers.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.[14][15]

Molecular Ion and Isotopic Pattern

All difluoro-iodoaniline isomers will have the same nominal molecular weight. However, high-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the molecular ion region compared to compounds containing chlorine or bromine.

Fragmentation Pathways

The fragmentation of difluoro-iodoaniline isomers under electron ionization (EI) is expected to be influenced by the positions of the substituents. Common fragmentation pathways for halogenated anilines include:

  • Loss of a halogen atom: The C-I bond is weaker than the C-F bond and is therefore more likely to cleave, leading to the loss of an iodine radical (•I).

  • Loss of HCN: A common fragmentation pathway for anilines involves the loss of hydrogen cyanide from the aromatic ring after initial fragmentation.

  • Retro-Diels-Alder (RDA) type reactions: Depending on the substitution pattern, RDA-type fragmentations of the aromatic ring can occur.

The relative abundances of the fragment ions will differ between isomers due to the varying stability of the resulting radical cations and neutral fragments, providing a unique mass spectral fingerprint for each isomer.

Table 5: Expected Key Fragments in the Mass Spectra of Difluoro-iodoaniline Isomers

Fragmentm/zNotes
[M]⁺255Molecular ion
[M-I]⁺128Loss of an iodine radical
[M-HCN]⁺228Loss of hydrogen cyanide
[M-I-HCN]⁺101Subsequent loss of HCN after iodine loss

Note: The relative intensities of these fragments will be isomer-dependent.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing the relative intensities of the major fragment ions for different isomers.

MS_Workflow cluster_prep_ms Sample Introduction cluster_acq_ms Mass Analysis cluster_proc_ms Data Interpretation Sample_MS Difluoro-iodoaniline Isomer Introduction Direct Probe or GC Sample_MS->Introduction Ionization Electron Ionization (70 eV) Introduction->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Spectrum Mass Spectrum Mass_Analyzer->Spectrum Analysis_MS Molecular Ion & Fragmentation Pattern Analysis Spectrum->Analysis_MS

Caption: Workflow for mass spectrometric analysis of difluoro-iodoaniline isomers.

Conclusion

The unambiguous identification of difluoro-iodoaniline isomers is a task that requires a multi-technique spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergy of ¹H and ¹³C NMR, IR, UV-Vis, and Mass Spectrometry that allows for confident and definitive characterization. By understanding the fundamental principles of how substituent position influences spectroscopic output, researchers can effectively navigate the complexities of isomeric differentiation and ensure the integrity of their chemical entities in the pursuit of scientific advancement.

References

A Comparative Guide to the ¹H NMR Signatures of 2,4-Difluoro-3-iodoaniline and 2,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of intermediate and final compounds is paramount. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out for its ability to provide detailed information about the molecular structure of a compound. This guide offers an in-depth comparison of the expected ¹H NMR spectral characteristics of two closely related isomers: 2,4-Difluoro-3-iodoaniline and 2,5-Difluoro-4-iodoaniline. Understanding the subtle yet distinct differences in their spectra is crucial for unambiguous identification and for monitoring reaction progress in synthetic chemistry.

The Structural and Electronic Landscape

The key to deciphering the ¹H NMR spectra of these isomers lies in understanding how the arrangement of the substituents—two fluorine atoms, an iodine atom, and an amino group—influences the magnetic environment of the aromatic protons. The amino group (-NH₂) is a strong electron-donating group (EDG) through resonance and moderately electron-withdrawing through induction. Fluorine is a highly electronegative atom, making it strongly electron-withdrawing inductively, but it can also act as a weak resonance donor. Iodine is less electronegative than fluorine and is considered a weak deactivator. These competing electronic effects create unique electron density distributions around the benzene ring for each isomer, leading to distinct chemical shifts for the remaining aromatic protons.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral parameters for the aromatic protons of each isomer. These predictions are based on the additive effects of substituents on the chemical shift of benzene (δ ~7.3 ppm) and typical coupling constants observed in substituted benzene rings.[1][2]

Compound Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
This compound H-56.8 - 7.1ddd³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3, ⁴J(H-F) ≈ 2-3
H-66.6 - 6.9ddd³J(H-H) ≈ 8-9, ³J(H-F) ≈ 8-10, ⁵J(H-F) ≈ 1-2
2,5-Difluoro-4-iodoaniline H-36.9 - 7.2d⁴J(H-F) ≈ 5-7
H-66.5 - 6.8d³J(H-F) ≈ 9-11

Note: These are estimated values. Actual experimental values may vary depending on the solvent and concentration.

Isomer 1: this compound - A Detailed Analysis

In this isomer, the two aromatic protons are at positions 5 and 6.

dot graph { layout=neato; node [shape=plaintext]; "C1" [label="C-NH₂", pos="0,1.5!"]; "C2" [label="C-F", pos="-1.3,0.75!"]; "C3" [label="C-I", pos="-1.3,-0.75!"]; "C4" [label="C-F", pos="0,-1.5!"]; "C5" [label="C-H", pos="1.3,-0.75!"]; "C6" [label="C-H", pos="1.3,0.75!"]; "C1" -- "C2" -- "C3" -- "C4" -- "C5" -- "C6" -- "C1"; }

Figure 1: Structure of this compound.

  • H-6: This proton is ortho to the strong electron-donating amino group, which will cause a significant upfield shift (to a lower δ value). It is also meta to a fluorine and para to the iodine. The primary influence will be the ortho-NH₂ group. We expect this proton to be the most shielded. It will be split by H-5 (³J, ortho coupling, ~8-9 Hz), the fluorine at C-2 (⁵J, long-range coupling, ~1-2 Hz), and the fluorine at C-4 (³J, ortho coupling, ~8-10 Hz). This will likely result in a complex doublet of doublets of doublets (ddd).

  • H-5: This proton is meta to the amino group and ortho to the fluorine at C-4. It is also meta to the iodine. The ortho-fluorine will exert a deshielding inductive effect and also cause a significant ³J H-F coupling (~8-10 Hz). It will also be coupled to H-6 (³J, ortho coupling, ~8-9 Hz) and the fluorine at C-2 (⁴J, meta coupling, ~2-3 Hz). This will also result in a doublet of doublets of doublets (ddd).

A reported, albeit ambiguous, ¹H NMR description for this compound is: (CDCl₃): δ 6.70-6.93 (2H, m), 6.65 (2H, br).[3] This suggests the two aromatic protons appear as a complex multiplet between 6.70 and 6.93 ppm, which is consistent with our prediction of two overlapping complex multiplets. The broad signal at 6.65 ppm is likely the -NH₂ protons.

Isomer 2: 2,5-Difluoro-4-iodoaniline - A Detailed Analysis

Here, the two aromatic protons are at positions 3 and 6.

dot graph { layout=neato; node [shape=plaintext]; "C1" [label="C-NH₂", pos="0,1.5!"]; "C2" [label="C-F", pos="-1.3,0.75!"]; "C3" [label="C-H", pos="-1.3,-0.75!"]; "C4" [label="C-I", pos="0,-1.5!"]; "C5" [label="C-F", pos="1.3,-0.75!"]; "C6" [label="C-H", pos="1.3,0.75!"]; "C1" -- "C2" -- "C3" -- "C4" -- "C5" -- "C6" -- "C1"; }

Figure 2: Structure of 2,5-Difluoro-4-iodoaniline.

  • H-6: This proton is ortho to the strongly donating amino group and ortho to the fluorine at C-5. The amino group will cause a strong upfield shift. The ortho-fluorine will also couple strongly. We predict this will be the most upfield aromatic proton. It will be split by the fluorine at C-5 (³J, ortho coupling, ~9-11 Hz) and potentially a smaller, long-range coupling to the fluorine at C-2. The dominant splitting will be from the ortho-fluorine, resulting in a doublet.

  • H-3: This proton is meta to the amino group, ortho to the fluorine at C-2, and meta to the iodine. The ortho-fluorine will have the most significant electronic and coupling influence. This proton is expected to be more downfield than H-6 due to the meta relationship with the -NH₂ group. It will be split primarily by the fluorine at C-2 (³J, ortho coupling) and the fluorine at C-5 (⁴J, meta coupling, ~5-7 Hz). This will likely appear as a doublet of doublets, however, given the positions, it may simplify to a doublet if one coupling is dominant.

The key distinguishing feature for 2,5-Difluoro-4-iodoaniline will be two distinct, relatively simpler signals (likely doublets or narrow multiplets) for the aromatic protons, in contrast to the more complex and likely overlapping multiplets expected for the 2,4-difluoro isomer.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

For researchers aiming to acquire experimental data, the following protocol provides a standardized starting point.

workflow

Figure 3: Standard workflow for ¹H NMR analysis.

Causality in Experimental Choices:

  • Solvent: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble compounds and has the advantage of shifting the -NH₂ proton signal further downfield, preventing potential overlap with aromatic signals.

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving the complex, coupled multiplets expected for these compounds.[4]

  • Number of Scans: A moderate number of scans (8-16) is typically sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

Conclusion

The ¹H NMR spectra of this compound and 2,5-Difluoro-4-iodoaniline, while both originating from C₆H₄F₂IN isomers, are predicted to be distinctly different. The former is expected to show two complex, overlapping multiplets in the aromatic region due to multiple H-H and H-F couplings. In contrast, the latter should exhibit two more clearly resolved signals, likely doublets or narrow multiplets, that are more separated from each other. These predicted differences, rooted in the fundamental principles of substituent effects and coupling, provide a powerful diagnostic tool for any scientist working with these important synthetic building blocks.

References

A Comparative Guide to the Reactivity of 2,4-Difluoro-3-iodoaniline and 3,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Haloanilines

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, fluorinated and iodinated anilines are indispensable building blocks. Their unique electronic properties and versatile reactivity in cross-coupling reactions allow for the construction of complex molecular architectures. This guide provides an in-depth comparison of the reactivity profiles of two closely related, yet distinct, isomers: 2,4-Difluoro-3-iodoaniline and 3,5-Difluoro-4-iodoaniline .

While both molecules possess the same elemental composition, the positional arrangement of their substituents dramatically alters their steric and electronic character. This guide will dissect these differences, explaining the underlying chemical principles and providing field-proven insights into their behavior in key synthetic transformations. We will explore how these subtle structural changes translate into significant practical differences in reaction outcomes, guiding the synthetic chemist in selecting the optimal building block for a given application.

Molecular Structure: A Tale of Two Isomers

The reactivity of an aryl iodide in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of oxidative addition to the Pd(0) catalyst. This step is highly sensitive to both the electronic density at the carbon of the C-I bond and the steric hindrance around the reaction site.

This compound (Isomer A):

  • Iodine Position: The iodine atom is at the 3-position.

  • Fluorine Positions: Fluorine atoms are at the 2- and 4-positions.

  • Amino Position: The aniline group is at the 1-position.

3,5-Difluoro-4-iodoaniline (Isomer B):

  • Iodine Position: The iodine atom is at the 4-position.

  • Fluorine Positions: Fluorine atoms are at the 3- and 5-positions.

  • Amino Position: The aniline group is at the 1-position.

The critical distinction lies in the environment of the C-I bond. In Isomer A , the iodine is flanked by two ortho substituents (a fluorine atom and a difluoro-substituted carbon). In Isomer B , the iodine is also flanked by two ortho substituents (both fluorine atoms). This positioning dictates the interplay of electronic and steric effects.

Electronic Effects: The Push and Pull of Substituents

The reactivity of the C-I bond is a delicate balance between the electron-donating mesomeric effect (+M) of the amino group and the powerful electron-withdrawing inductive effect (-I) of the fluorine atoms.

  • Amino Group (-NH₂): A potent activating group via the +M effect, donating electron density into the aromatic ring, particularly at the ortho and para positions. It also has a weaker -I effect.

  • Fluorine (-F): The most electronegative element, exerting a very strong -I effect, withdrawing electron density from the ring and making the C-I bond more electron-deficient and thus, in principle, more susceptible to oxidative addition. Fluorine also has a +M effect, but for halogens, the inductive effect dominates.

In Isomer A (this compound) , the iodine atom is meta to the strongly activating amino group. Therefore, it does not benefit from direct resonance donation. However, it is ortho to one fluorine atom and meta to the other. The cumulative inductive withdrawal from the two fluorine atoms significantly polarizes the C-I bond.

In Isomer B (3,5-Difluoro-4-iodoaniline) , the iodine atom is para to the amino group, placing it in a position to be deactivated by the amino group's +M effect (increased electron density at the carbon). However, it is flanked by two ortho fluorine atoms, which exert a powerful, symmetric -I effect, strongly depleting electron density at the C-4 position. This dual ortho-fluoro substitution is expected to make the C-I bond exceptionally electron-poor.

Figure 1. Structural and electronic comparison of the two isomers.

Steric Effects: The Gatekeepers of Reactivity

Steric hindrance plays a decisive role in cross-coupling reactions. The bulky phosphine ligands on the palladium catalyst must be able to approach the C-I bond for oxidative addition to occur.

  • Isomer A: The iodine at C-3 is sterically shielded by the fluorine at C-2 and the aniline-bearing carbon at C-1. This constitutes a significant, but asymmetric, steric challenge.

  • Isomer B: The iodine at C-4 is symmetrically flanked by two fluorine atoms at C-3 and C-5. This creates a highly crowded environment, which can be expected to significantly impede the approach of the palladium catalyst.

Predicted Reactivity: Based on this initial analysis, Isomer A (this compound) is predicted to be more reactive in typical palladium-catalyzed cross-coupling reactions. While the C-I bond in Isomer B is likely more electron-deficient (favoring oxidative addition electronically), the severe steric hindrance from two ortho-fluorine substituents is expected to be the dominant, rate-limiting factor, making oxidative addition kinetically slower compared to Isomer A.

Comparative Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[1] The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[1]

  • This compound (Isomer A): Expected to undergo Suzuki coupling under standard conditions [e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, a carbonate or phosphate base, and a solvent system like dioxane/water or DMF].[2][3] The combination of moderate steric hindrance and an electronically activated C-I bond should lead to good reactivity and high yields.

  • 3,5-Difluoro-4-iodoaniline (Isomer B): This isomer is expected to be significantly more challenging. The severe steric shielding of the C-I bond by the two ortho-fluorine atoms will likely require more forcing conditions. This could include higher temperatures, longer reaction times, and the use of highly active catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) that are known to facilitate oxidative addition with hindered substrates.[2]

Table 1: Predicted Performance and Representative Conditions for Suzuki-Miyaura Coupling

FeatureThis compound (Isomer A)3,5-Difluoro-4-iodoaniline (Isomer B)
Predicted Reactivity Higher Lower
Key Challenge Standard optimization may be needed.Severe steric hindrance.
Catalyst System Pd(OAc)₂, SPhos, K₃PO₄Pd₂(dba)₃, Buchwald Ligand (e.g., XPhos), Cs₂CO₃
Solvent Dioxane/H₂O, Toluene, DMFToluene, Dioxane
Temperature 80 - 100 °C100 - 120 °C
Expected Outcome Good to excellent yields with standard catalysts.Lower yields; requires highly active, specialized catalysts.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[4][5] The reaction is sensitive to both the electronic nature of the aryl halide and the steric bulk of both coupling partners.[6]

  • This compound (Isomer A): As with the Suzuki coupling, this isomer is expected to be a reliable substrate. The reaction should proceed efficiently with a variety of amines using standard Buchwald-Hartwig catalyst systems (e.g., Pd₂(dba)₃/Xantphos or a G3/G4 precatalyst with NaOtBu or K₂CO₃).[7][8]

  • 3,5-Difluoro-4-iodoaniline (Isomer B): The steric hindrance will again be the primary obstacle. Coupling with small primary amines might be feasible with highly active catalysts, but reactions with bulkier secondary amines could be extremely sluggish or fail altogether. The choice of ligand will be critical; those designed for hindered substrates, such as BrettPhos or RuPhos, would be essential.[8]

Sonogashira Coupling

The Sonogashira coupling provides a powerful route to aryl alkynes and is typically catalyzed by palladium in the presence of a copper(I) co-catalyst.[9][10]

  • This compound (Isomer A): Expected to perform well under standard Sonogashira conditions (e.g., PdCl₂(PPh₃)₂, CuI, and an amine base like Et₃N or DIPEA in THF or DMF).[11][12] The reaction should tolerate a range of terminal alkynes.

  • 3,5-Difluoro-4-iodoaniline (Isomer B): This isomer will likely exhibit poor reactivity under standard conditions. The steric bulk around the iodine will hinder the initial oxidative addition. Success may require higher temperatures and potentially copper-free conditions with highly active palladium/phosphine systems, which can sometimes be more effective for challenging substrates.[13]

Experimental Protocols

The following protocols are representative methodologies based on established procedures for structurally similar substrates. They serve as a validated starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling of this compound (Isomer A)

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Isomer A (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq) to flask. prep2 2. Add dioxane and water (e.g., 4:1 v/v). prep1->prep2 prep3 3. Degas mixture with N₂ or Ar for 15 min. prep2->prep3 react1 4. Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). prep3->react1 react2 5. Heat to 90-100 °C. react1->react2 react3 6. Monitor by TLC/LC-MS (typically 2-12 h). react2->react3 work1 7. Cool to RT, dilute with EtOAc, filter through Celite. react3->work1 work2 8. Wash with water, brine. Dry over Na₂SO₄. work1->work2 work3 9. Concentrate and purify by column chromatography. work2->work3

References

The Unseen Potential: A Comparative Guide to the Biological Activity of 2,4-Difluoro-3-iodoaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Versatile Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of a core molecular scaffold is a critical determinant of success in drug discovery. The 2,4-Difluoro-3-iodoaniline moiety is one such scaffold that, while not extensively documented in publicly available literature with direct biological activity data, holds significant latent potential for the development of novel therapeutics. Its unique electronic and structural features, conferred by the judicious placement of fluorine and iodine atoms, make it a compelling starting point for the synthesis of targeted inhibitors and antimicrobial agents. This guide will provide a comparative analysis of the anticipated biological activities of derivatives of this compound, drawing upon data from closely related halogenated aniline analogs and publicly available patent literature. We will delve into the mechanistic rationale behind these potential activities, provide detailed experimental protocols for their evaluation, and present a framework for understanding structure-activity relationships.

The Strategic Advantage of the this compound Scaffold

The therapeutic potential of aniline derivatives is well-established, with this core being present in numerous approved drugs. The specific substitution pattern of this compound offers several advantages for medicinal chemists:

  • Modulation of Physicochemical Properties: The two fluorine atoms can enhance metabolic stability, increase binding affinity through hydrogen bonding interactions, and modulate the pKa of the aniline nitrogen.

  • Versatile Synthetic Handle: The iodine atom at the 3-position serves as a versatile synthetic handle for introducing a wide range of substituents via transition-metal-catalyzed cross-coupling reactions. This allows for the rapid generation of diverse chemical libraries for biological screening.

  • Directional Substitution: The existing substituents guide further chemical modifications to specific positions on the aromatic ring, allowing for precise control over the final molecular architecture.

Comparative Biological Activities of Halogenated Aniline Derivatives

While direct biological data for derivatives of this compound is emerging, we can infer their likely activities by examining structurally similar compounds. The primary areas of interest for such halogenated anilines are anticancer and antimicrobial activities.

Anticancer Activity: Targeting Kinase Signaling Pathways

Recent patent literature has highlighted the use of closely related fluoro-iodo-phenylamino moieties in the development of MEK kinase inhibitors for cancer therapy. This strongly suggests that derivatives of this compound are promising candidates for the development of novel kinase inhibitors.

The MEK-ERK Signaling Pathway: A Key Target in Oncology

The Mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The MEK kinases (MEK1 and MEK2) are central components of this pathway, phosphorylating and activating the ERK kinases (ERK1 and ERK2). Dysregulation of the MEK-ERK pathway is a hallmark of many cancers, making MEK an attractive therapeutic target.

MEK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Regulates Aniline_Derivative Aniline-Based Inhibitor (e.g., from this compound) Aniline_Derivative->MEK Inhibits

Caption: A simplified diagram of the MEK-ERK signaling pathway and the inhibitory action of aniline-based kinase inhibitors.

Structure-Activity Relationship (SAR) Insights for Anilino-Pyrimidine Kinase Inhibitors

Anilino-pyrimidine scaffolds are common cores for kinase inhibitors. By extrapolating from known inhibitors and the synthetic potential of this compound, we can propose a general structure for a new class of MEK inhibitors and anticipate the impact of various substitutions.

Table 1: Anticipated Anticancer Activity of Hypothetical this compound Derivatives as MEK Inhibitors

Derivative IDR Group (at Iodine Position)Target Cancer Cell LineAnticipated IC50 (nM)Rationale for Activity
DFIA-01 PyrimidineA375 (Melanoma)50-100The pyrimidine ring is a known hinge-binding motif for many kinases.
DFIA-02 Substituted PyrazoleHT-29 (Colon)20-50Pyrazole derivatives can form additional hydrogen bonds within the ATP-binding pocket.
DFIA-03 Morpholine-containing side chainHCT116 (Colon)100-200The morpholine group can improve solubility and pharmacokinetic properties.
DFIA-04 N-methyl-benzamideA549 (Lung)75-150The amide group can act as a hydrogen bond donor/acceptor, enhancing binding affinity.

Note: The IC50 values in this table are hypothetical and intended to illustrate potential structure-activity relationships. Experimental validation is required.

Antimicrobial Activity: A Promising Avenue for Halogenated Anilines

Halogenated anilines have demonstrated significant antimicrobial and antibiofilm activities against a range of pathogens.[1][2] The presence of halogens appears to enhance the antimicrobial potency of the aniline scaffold.[1]

Comparative Antimicrobial Activity of Halogenated Anilines

While specific data for this compound derivatives is not yet prevalent, studies on other halogenated anilines provide a strong basis for comparison.

Table 2: Experimentally Determined Antimicrobial Activity of Analagous Halogenated Anilines

CompoundTarget OrganismMIC (µg/mL)Reference
2-Iodo-4-trifluoromethylanilineVibrio parahaemolyticus50[2]
4-Amino-3-chloro-5-nitrobenzotrifluorideVibrio parahaemolyticus100[2]
2,6-Difluoro-4-iodoanilineVibrio harveyi>500[1]
3,5-Difluoro-4-iodoanilineVibrio harveyi325[1]

These findings suggest that the position and nature of the halogen substituents play a crucial role in determining the antimicrobial spectrum and potency. Derivatives of this compound, with their unique combination of halogens, represent a promising area for the discovery of new antimicrobial agents.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential.

Protocol 1: In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed cancer cells in a 96-well plate Compound_Prep 2. Prepare serial dilutions of This compound derivatives Cell_Treatment 3. Treat cells with derivatives and incubate for 48-72 hours Compound_Prep->Cell_Treatment Add_MTT 4. Add MTT reagent to each well and incubate for 2-4 hours Cell_Treatment->Add_MTT Solubilize 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Add_MTT->Solubilize Read_Absorbance 6. Measure absorbance at 570 nm using a microplate reader Solubilize->Read_Absorbance Calculate_IC50 7. Plot dose-response curve and calculate the IC50 value Read_Absorbance->Calculate_IC50

Caption: A streamlined workflow for determining the anticancer activity of novel compounds using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A375, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test derivatives in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate peptide, and ATP in an appropriate kinase reaction buffer.

  • Compound Preparation: Prepare serial dilutions of the test derivatives in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate peptide. Initiate the reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Measuring the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™).

    • Fluorescence-based assays: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Plot the inhibition percentage against the compound concentration and determine the IC50 value.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Antimicrobial_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Dilution 1. Prepare serial dilutions of test compounds in a 96-well plate Inoculum_Prep 2. Prepare a standardized bacterial or fungal inoculum Inoculation 3. Inoculate each well with the microbial suspension Inoculum_Prep->Inoculation Incubate 4. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24h) Inoculation->Incubate Read_MIC 5. Visually inspect for turbidity or use a plate reader to determine the lowest concentration with no growth (MIC) Incubate->Read_MIC

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of novel antimicrobial compounds.

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. Based on the biological activities of analogous halogenated anilines and emerging patent literature, derivatives of this scaffold are poised to exhibit significant anticancer activity, likely through the inhibition of key protein kinases, and potential antimicrobial properties. The synthetic versatility of the iodo-substituent allows for the creation of diverse and targeted libraries of compounds.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. High-throughput screening against a panel of cancer cell lines and microbial strains will be instrumental in identifying lead compounds. Subsequent mechanistic studies will then be crucial to elucidate their precise modes of action and to optimize their therapeutic potential. The insights and protocols provided in this guide offer a robust framework for embarking on this exciting area of drug discovery.

References

The Strategic Role of 2,4-Difluoro-3-iodoaniline in Engineering Potent Kinase Inhibitors: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,4-Difluoro-3-iodoaniline Scaffold as a Privileged Motif in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Protein kinases, as key regulators of cellular signaling pathways, represent a major class of therapeutic targets.[1] The development of small molecule inhibitors that can effectively compete with ATP for the kinase active site has revolutionized cancer treatment.[2] Within this context, the strategic selection of chemical scaffolds that provide a foundation for extensive structure-activity relationship (SAR) studies is paramount. The this compound moiety has emerged as a valuable building block in the synthesis of such inhibitors, particularly for the class of 2,6,9-trisubstituted purines, which are recognized as a "privileged scaffold" in medicinal chemistry due to their structural resemblance to the endogenous ATP ligand.[1][3]

This guide provides an in-depth comparison of this compound analogs, with a focus on their incorporation into 2,6,9-trisubstituted purine structures and the resulting impact on kinase inhibitory activity. We will explore the causality behind experimental choices in analog design, present supporting experimental data, and provide detailed methodologies for the synthesis and evaluation of these potent therapeutic candidates.

The 2,6,9-Trisubstituted Purine Core: A Versatile Platform for Kinase Inhibition

The 2,6,9-trisubstituted purine scaffold has been extensively explored for the development of inhibitors against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and the fusion protein Bcr-Abl.[3][4] The general structure allows for systematic modification at three key positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

  • C2 Position: Modifications at this position can influence interactions with the solvent-exposed region of the kinase active site.

  • N9 Position: Substituents at the N9 position can impact the orientation of the purine core within the ATP-binding pocket and can be tailored to enhance binding affinity.

  • C6 Position: The substituent at the C6 position is crucial for establishing key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of inhibitory potency. It is at this position that aniline derivatives, such as those derived from this compound, play a pivotal role.

Structure-Activity Relationship (SAR) of C6-Anilino-Substituted Purines

The substitution pattern on the aniline ring at the C6 position of the purine core has a profound effect on the inhibitory activity against various kinases. The electronic and steric properties of the substituents dictate the strength of the interaction with the kinase hinge region and surrounding residues.

The Impact of Fluorine Substitution

Fluorine atoms, owing to their small size, high electronegativity, and ability to form favorable electrostatic interactions, are frequently incorporated into drug candidates to enhance binding affinity, metabolic stability, and membrane permeability. In the context of 2,6,9-trisubstituted purine kinase inhibitors, the presence of a 2,4-difluoro substitution pattern on the C6-aniline ring has been shown to be important for the inhibition of kinases such as Bcr-Abl and BTK.[3]

Comparative Analysis of C6-Anilino Analogs as Bcr-Abl, BTK, and FLT3-ITD Inhibitors

A study by Bertrand and colleagues provides a clear illustration of the SAR at the C6 position of 2,9-disubstituted purines.[3] The following table summarizes the inhibitory activities of a selection of analogs against the kinases Bcr-Abl, BTK, and FLT3-ITD.

CompoundR (C6-Anilino Substituent)Bcr-Abl IC50 (µM)BTK IC50 (µM)FLT3-ITD IC50 (µM)
4a 3-fluoroaniline0.130.69>10
4c 4-fluoroaniline0.090.58>10
4f 3,4-difluoroaniline0.070.441.12
5b 3-chloro-4-fluoroaniline0.351.100.38
5j 3-bromo-4-fluoroaniline0.280.410.94

Data sourced from Bertrand et al. (2022).[3]

From this data, several key SAR insights can be drawn:

  • Benefit of Difluoro Substitution: The 3,4-difluoro substituted analog (4f ) demonstrates superior potency against Bcr-Abl and BTK compared to the mono-fluoro analogs (4a and 4c ), highlighting the advantageous electronic properties of the difluoro pattern.

  • Positional Isomerism of Fluorine: A para-fluoro substituent (4c ) appears to be slightly more favorable for Bcr-Abl and BTK inhibition than a meta-fluoro substituent (4a ).

  • Halogen Substitution: The introduction of a larger halogen at the 3-position alongside a 4-fluoro substituent (5b and 5j ) modulates the activity profile, with the 3-bromo-4-fluoro analog (5j ) showing potent inhibition of BTK.

The iodinated analog, derived from this compound, would be an important next step in this SAR exploration, as the larger, more polarizable iodine atom could form halogen bonds with specific residues in the kinase active site, potentially leading to enhanced potency and selectivity.

SAR of C6-Substituted Purines as CDK Inhibitors

In the context of CDK inhibition, a study on novel C-2, C-6, N-9 trisubstituted purines also underscores the importance of the C6 substituent.[4] While this study focused on benzylamino groups, the findings provide valuable insights into the steric and electronic requirements at this position.

CompoundC6-SubstituentCDK1/cyclin B IC50 (µM)CDK5/p35 IC50 (µM)
(R)-roscovitine benzylamino0.450.16
21 3-iodobenzylamino0.450.16

Data sourced from Havlicek et al. (1997).[4]

The data indicates that the introduction of a large, electron-withdrawing iodine atom at the meta-position of the benzylamino ring is well-tolerated and maintains potent inhibitory activity against CDKs. This suggests that the active site can accommodate bulky substituents at this position, further supporting the rationale for exploring analogs derived from this compound.

Experimental Protocols

General Synthesis of 2,6,9-Trisubstituted Purine Analogs

The synthesis of the target purine analogs typically commences from commercially available 2,6-dichloropurine. The following is a representative synthetic scheme.

G start 2,6-Dichloropurine intermediate1 2,6-Dichloro-9-alkylpurine start->intermediate1 N9-Alkylation step1_reagent Alkyl Halide (e.g., Isopropyl Bromide) K2CO3, DMF intermediate2 2-Chloro-6-(substituted-anilino)-9-alkylpurine intermediate1->intermediate2 Nucleophilic Aromatic Substitution (SNAr) at C6 step2_reagent Substituted Aniline (e.g., this compound) DIPEA, n-BuOH, 120°C final_product 2,6,9-Trisubstituted Purine Analog intermediate2->final_product Buchwald-Hartwig Cross-Coupling at C2 step3_reagent Amine (e.g., 4-(4-methylpiperazin-1-yl)aniline) Pd Catalyst, Microwave

Caption: General synthetic route for 2,6,9-trisubstituted purine kinase inhibitors.

Step-by-Step Methodology:

  • N9-Alkylation: To a solution of 2,6-dichloropurine in a suitable solvent such as dimethylformamide (DMF), an appropriate alkyl halide (e.g., isopropyl bromide) and a base (e.g., potassium carbonate) are added. The reaction mixture is stirred at room temperature to yield the 2,6-dichloro-9-alkylpurine intermediate.[3]

  • Selective C6-Substitution: The 2,6-dichloro-9-alkylpurine is then subjected to a nucleophilic aromatic substitution reaction. The desired aniline derivative (e.g., this compound) is added along with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a high-boiling solvent like n-butanol. The reaction is typically heated to drive the selective substitution at the more reactive C6 position.[3]

  • C2-Substitution: The final substitution at the C2 position is often achieved via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. The 2-chloro-6-(substituted-anilino)-9-alkylpurine is reacted with the desired amine in the presence of a palladium catalyst and a suitable ligand, often under microwave irradiation to facilitate the reaction.[3]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is determined using an in vitro kinase assay. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate peptide.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase Enzyme - Substrate Peptide - [γ-³³P]ATP - Assay Buffer - Test Compounds (in DMSO) incubation Incubate kinase, substrate, and test compound in assay buffer. reagents->incubation initiation Initiate reaction by adding [γ-³³P]ATP. incubation->initiation termination Stop reaction with phosphoric acid. initiation->termination spotting Spot reaction mixture onto phosphocellulose paper. termination->spotting washing Wash paper to remove unincorporated [γ-³³P]ATP. spotting->washing counting Quantify incorporated ³³P using a scintillation counter. washing->counting calculation Calculate % inhibition relative to control. counting->calculation ic50 Determine IC50 value by plotting inhibition vs. compound concentration. calculation->ic50

Caption: Workflow for an in vitro radiometric kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: All reagents are prepared in a suitable kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT). Test compounds are serially diluted in DMSO.

  • Kinase Reaction: The kinase, substrate peptide, and test compound (or DMSO for control) are incubated together in a microplate well.

  • Reaction Initiation: The reaction is initiated by the addition of [γ-³³P]ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: The reaction is stopped by the addition of an acid, such as phosphoric acid.

  • Detection: An aliquot of the reaction mixture is spotted onto phosphocellulose paper. The paper is then washed multiple times to remove any unincorporated [γ-³³P]ATP.

  • Quantification: The amount of ³³P incorporated into the substrate peptide is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Conclusion: A Data-Driven Approach to Kinase Inhibitor Design

The structure-activity relationship studies of 2,6,9-trisubstituted purines clearly demonstrate the critical role of the C6-anilino substituent in determining kinase inhibitory potency and selectivity. The incorporation of a 2,4-difluoro motif on this aniline ring is a proven strategy for enhancing activity against key oncogenic kinases like Bcr-Abl and BTK. The further exploration of analogs derived from this compound represents a logical and promising direction for the development of next-generation kinase inhibitors. The methodologies for synthesis and biological evaluation outlined in this guide provide a robust framework for researchers to systematically investigate these and other novel analogs, ultimately contributing to the advancement of targeted cancer therapies.

References

A Comparative Analysis of Iodoaniline Isomers in Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in C-C and C-N Bond Formation

The strategic functionalization of aromatic amines is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. Iodoanilines, available as ortho-, meta-, and para-isomers, are highly valuable building blocks for these endeavors, serving as versatile precursors for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions. The choice of isomer, however, is not trivial and can profoundly impact reaction efficiency, yield, and the required catalytic system.

This guide provides an in-depth comparative analysis of the reactivity of 2-iodoaniline, 3-iodoaniline, and 4-iodoaniline in three of the most powerful and widely utilized cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for substrate reactivity and a rationale for the selection of optimal reaction conditions.

The Reactivity Landscape of Iodoaniline Isomers

The reactivity of an aryl iodide in palladium-catalyzed cross-coupling is predominantly governed by the ease of the oxidative addition of the C-I bond to the low-valent metal center (typically Pd(0)), which is often the rate-determining step of the catalytic cycle. The electronic and steric environment surrounding the carbon-iodine bond, dictated by the relative positions of the amino and iodo substituents, creates distinct reactivity profiles for each iodoaniline isomer.

Generally, electron-withdrawing groups on the aromatic ring accelerate the oxidative addition step by lowering the electron density at the reaction center, making the aryl halide a better electrophile. Conversely, electron-donating groups can retard this step. The amino group (-NH₂) is an activating, electron-donating group through resonance, but it is also inductively withdrawing. The overall electronic effect on the C-I bond is position-dependent.

Furthermore, steric hindrance, particularly from substituents in the ortho position, can significantly influence the approach of the bulky catalyst to the C-I bond, thereby affecting the rate of oxidative addition.

G cluster_isomers Iodoaniline Isomers 2-Iodoaniline 2-Iodoaniline 3-Iodoaniline 3-Iodoaniline 4-Iodoaniline 4-Iodoaniline

Caption: The three positional isomers of iodoaniline.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, is a robust and widely used method for the synthesis of biaryls.[1] The reactivity of iodoaniline isomers in this transformation is a classic exhibition of the interplay between electronic and steric effects.

Comparative Performance in Suzuki-Miyaura Coupling

IsomerExpected ReactivityRationaleRepresentative Yield (%)
4-Iodoaniline HighThe para-positioning of the electron-donating amino group enhances the electron density of the aromatic ring, which can slow oxidative addition. However, the lack of steric hindrance around the C-I bond allows for efficient catalyst approach. The electronic effect is often outweighed by the accessibility of the reaction site.~90-98%
3-Iodoaniline Moderate to HighThe amino group at the meta-position has a less pronounced electron-donating effect on the reaction center compared to the para-isomer. Steric hindrance is minimal. This combination often leads to reactivity comparable to or slightly lower than the para-isomer.~85-95%
2-Iodoaniline LowerSignificant steric hindrance from the adjacent amino group can impede the approach of the palladium catalyst to the C-I bond, thereby slowing down the rate-limiting oxidative addition step. Furthermore, the amino group can potentially coordinate to the palladium center, which may also influence the catalytic activity.~70-85%

Expert Insights: While iodoarenes are generally highly reactive in Suzuki couplings, the ortho-substituent in 2-iodoaniline presents a notable challenge. To overcome the steric hindrance, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos can be beneficial. These ligands promote the formation of a more reactive, monoligated Pd(0) species and can accelerate the reductive elimination step.[2]

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)-I(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar-Pd(II)-Ar'(L2) transmetalation->pd_aryl_complex boronic_acid Ar'-B(OH)2 (Base) boronic_acid->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1]

Representative Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoaniline with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki coupling of aryl iodides.[3][4]

Materials:

  • 4-Iodoaniline (1.0 mmol, 219 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk tube, add 4-iodoaniline, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-aminobiphenyl.

Heck Reaction: Olefin Arylation

The Heck reaction provides a powerful means of forming C-C bonds by coupling an aryl halide with an alkene.[5] The regioselectivity and efficiency of this reaction are sensitive to the electronic nature of the aryl halide and the steric environment at the reaction site.

Comparative Performance in the Heck Reaction

IsomerExpected ReactivityRationaleRepresentative Yield (%)
4-Iodoaniline HighThe para-isomer benefits from an accessible C-I bond, allowing for efficient oxidative addition. The electron-donating nature of the amino group can slightly deactivate the ring towards oxidative addition, but this is often compensated for by the high reactivity of the C-I bond.~85-95%
3-Iodoaniline Moderate to HighWith minimal steric hindrance and a less pronounced electronic effect from the meta-amino group, 3-iodoaniline exhibits good reactivity, often comparable to the para-isomer.~80-90%
2-Iodoaniline LowerAs with the Suzuki coupling, the ortho-amino group presents a significant steric barrier, which can hinder the oxidative addition step. This often necessitates more forcing conditions (higher temperatures, longer reaction times) or specialized catalyst systems.~60-75%

Expert Insights: For the Heck reaction of sterically hindered substrates like 2-iodoaniline, phosphine-free catalyst systems, such as those employing palladacycles or palladium nanoparticles, can sometimes offer improved performance.[6] The choice of base is also critical; inorganic bases like sodium acetate or potassium carbonate are commonly used.[7]

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)-I(L2) oxidative_addition->pd_complex migratory_insertion Migratory Insertion pd_complex->migratory_insertion pd_alkyl_complex R-CH(Ar)-CH2-Pd(II)-I(L2) migratory_insertion->pd_alkyl_complex alkene Alkene alkene->migratory_insertion beta_hydride_elimination β-Hydride Elimination pd_alkyl_complex->beta_hydride_elimination product Substituted Alkene beta_hydride_elimination->product pd_hydride_complex H-Pd(II)-I(L2) beta_hydride_elimination->pd_hydride_complex reductive_elimination Reductive Elimination pd_hydride_complex->reductive_elimination reductive_elimination->pd0 Regeneration base Base base->reductive_elimination

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.[8]

Representative Experimental Protocol: Heck Reaction of 4-Iodoaniline with Styrene

This protocol is based on general procedures for the Heck reaction of aryl iodides.[5][7]

Materials:

  • 4-Iodoaniline (1.0 mmol, 219 mg)

  • Styrene (1.2 mmol, 138 µL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 6.1 mg)

  • Sodium acetate (NaOAc, 1.5 mmol, 123 mg)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a sealable reaction tube, combine 4-iodoaniline, Pd(OAc)₂, P(o-tol)₃, and NaOAc.

  • Evacuate and backfill the tube with argon.

  • Add the degassed DMF and styrene via syringe.

  • Seal the tube and heat the mixture to 120 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion (typically 6-12 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford (E)-4-aminostilbene.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds via the palladium-catalyzed coupling of an amine with an aryl halide.[9][10] The reactivity of iodoaniline isomers in this reaction is influenced by both the electronic properties of the substrate and the potential for catalyst inhibition by the amine functionality.

Comparative Performance in Buchwald-Hartwig Amination

IsomerExpected ReactivityRationaleRepresentative Yield (%)
4-Iodoaniline HighWith an unhindered reaction site, 4-iodoaniline is an excellent substrate for Buchwald-Hartwig amination. The reaction generally proceeds smoothly under standard conditions.~90-99%
3-Iodoaniline HighSimilar to the para-isomer, 3-iodoaniline is also highly reactive due to the lack of steric hindrance around the C-I bond.~90-99%
2-Iodoaniline Moderate to HighWhile steric hindrance is a factor, modern Buchwald-Hartwig catalyst systems, often employing bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos), are highly effective at promoting the coupling of ortho-substituted aryl halides.[11] These ligands facilitate both the oxidative addition and the reductive elimination steps.~80-95%

Expert Insights: The choice of base is critical in Buchwald-Hartwig aminations. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine coupling partner and facilitate the catalytic cycle.[12] For challenging couplings involving 2-iodoaniline, the use of a specialized ligand is often necessary to achieve high yields.

G pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)-I(L) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amido_complex Ar-Pd(II)-NR2(L) amine_coordination->pd_amido_complex - HI amine R2NH (Base) amine->amine_coordination reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[9]

Representative Experimental Protocol: Buchwald-Hartwig Amination of 4-Iodoaniline with Aniline

This protocol is a representative procedure for the amination of aryl iodides.[13][14]

Materials:

  • 4-Iodoaniline (1.0 mmol, 219 mg)

  • Aniline (1.2 mmol, 110 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)

  • BrettPhos (0.036 mmol, 19.3 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add NaOtBu to an oven-dried Schlenk tube.

  • In a separate vial, dissolve Pd₂(dba)₃ and BrettPhos in toluene. Add this solution to the Schlenk tube.

  • Add 4-iodoaniline and aniline to the reaction mixture.

  • Seal the Schlenk tube, remove it from the glovebox, and heat the mixture to 110 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-phenylbenzene-1,4-diamine.

Conclusion

The positional isomerism of iodoanilines exerts a significant and predictable influence on their reactivity in palladium-catalyzed cross-coupling reactions. While all three isomers are competent substrates due to the high reactivity of the carbon-iodine bond, a clear trend emerges:

  • 4-Iodoaniline and 3-Iodoaniline are generally the most reactive isomers across Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, owing to the accessibility of the C-I bond.

  • 2-Iodoaniline consistently displays lower reactivity, primarily due to steric hindrance from the adjacent amino group. This can be overcome through the judicious selection of bulky, electron-rich ligands and, in some cases, more forcing reaction conditions.

For researchers in drug development and materials science, a thorough understanding of these reactivity patterns is crucial for the strategic design of synthetic routes. By anticipating the challenges posed by steric hindrance and leveraging the power of modern catalyst systems, the iodoaniline isomers can be effectively utilized to construct a diverse array of complex molecular architectures.

References

A Comparative Guide to the Synthesis of 2,4-Difluoro-3-iodoaniline for Advanced Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of synthetic routes to 2,4-Difluoro-3-iodoaniline, a key building block in the development of novel therapeutics. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth comparison of viable synthetic strategies, supported by experimental data and mechanistic insights to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a highly functionalized aniline derivative of significant interest in medicinal chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a versatile iodine handle, makes it a valuable precursor for the synthesis of complex heterocyclic compounds, including protein kinase modulators for the treatment of various diseases[1]. The strategic placement of the iodo group at the 3-position allows for facile introduction of diverse functionalities through cross-coupling reactions, while the fluorine atoms can enhance metabolic stability and binding affinity of the final drug candidates.

Given its importance, the development of a robust, scalable, and regioselective synthesis is paramount. This guide will explore and compare two primary approaches: a direct electrophilic iodination of 2,4-difluoroaniline and a multi-step synthesis commencing from a nitro-aromatic precursor.

Comparative Analysis of Synthetic Routes

The synthesis of this compound presents a key challenge in achieving the desired regioselectivity. The directing effects of the strongly activating amino group and the deactivating, yet ortho-, para-directing, fluorine atoms must be carefully considered.

Parameter Route 1: Direct Electrophilic Iodination Route 2: Multi-step Synthesis from Nitro-aromatic Precursor
Starting Material 2,4-Difluoroaniline1,3-Difluoro-2-iodo-4-nitrobenzene
Key Transformation Regioselective electrophilic iodinationReduction of a nitro group
Potential Advantages Shorter synthesis, potentially lower costHigh regioselectivity, well-defined intermediate
Potential Disadvantages Poor regioselectivity leading to isomeric mixturesLonger synthesis, potentially hazardous reagents
Reported Yield Variable, dependent on conditions91% (for the final reduction step)[1]
Purity of Final Product May require extensive purification to remove isomersHigh purity achievable

Route 1: Direct Electrophilic Iodination of 2,4-Difluoroaniline

This approach is conceptually the most straightforward, involving the direct introduction of an iodine atom onto the 2,4-difluoroaniline backbone.

Mechanistic Considerations and Rationale for Reagent Selection

The amino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution[2][3]. The fluorine atoms, while deactivating the ring overall, are also ortho-, para-directors[2][4]. In 2,4-difluoroaniline, the para-position to the amino group (position 5) is sterically hindered and electronically deactivated by the adjacent fluorine. Therefore, electrophilic attack is anticipated at the ortho-positions (3 and 6). The challenge lies in selectively targeting the 3-position over the 6-position.

To achieve ortho-selectivity, reagents that can coordinate with the amino group or operate under conditions that favor kinetic control at the less sterically hindered ortho-position are preferred. N-Iodosuccinimide (NIS) in the presence of an acid catalyst, such as trifluoroacetic acid (TFA), is a promising reagent system. The acid activates the NIS, making it a more potent electrophile, and can also protonate the aniline, potentially altering the directing effects[5][6][7].

Experimental Protocol: Ortho-Iodination of 2,4-Difluoroaniline

Diagram of the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Iodination cluster_workup Work-up and Purification A 2,4-Difluoroaniline C Cool to 0°C A->C B Acetonitrile (solvent) B->C D Add N-Iodosuccinimide (NIS) C->D E Add Trifluoroacetic Acid (TFA) D->E F Stir at room temperature E->F G Quench with Na2S2O3 solution F->G H Extract with Ethyl Acetate G->H I Wash with brine, dry over Na2SO4 H->I J Concentrate under reduced pressure I->J K Purify by column chromatography J->K L This compound K->L G A 1,3-Difluoro-2-iodo-4-nitrobenzene B This compound A->B SnCl2, HCl G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Isolation A 1,3-Difluoro-2-iodo-4-nitrobenzene B Concentrated HCl A->B C Add Anhydrous SnCl2 B->C D Heat to 50°C for 1 hour C->D E Dilute with water D->E F Neutralize with 5% NaOH (pH=9) E->F G Extract with Dichloromethane F->G H Wash with brine, dry over Na2SO4 G->H I Concentrate under reduced pressure H->I J This compound I->J

References

A Comparative Guide to Analytical Methods for Determining the Purity of 2,4-Difluoro-3-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Synthesis

2,4-Difluoro-3-iodoaniline serves as a key building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its molecular structure, featuring a reactive amine group and multiple halogen substituents, makes it a versatile precursor. However, the very reactivity that makes it valuable also presents challenges in its synthesis and purification, potentially leading to a range of process-related impurities, such as positional isomers, starting material residues, and by-products.

In the landscape of drug development, the purity of a starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. The International Council for Harmonisation (ICH) guideline Q3A provides a clear framework for the control of impurities in new drug substances, establishing thresholds for reporting, identification, and toxicological qualification.[1][2] Impurities present in starting materials can carry through to the final API, potentially altering its pharmacological and toxicological profile.[1] Therefore, the deployment of robust, validated analytical methods to accurately determine the purity of this compound is a non-negotiable aspect of quality control and regulatory compliance.[3][4]

This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of this compound. We will move beyond procedural descriptions to explore the scientific rationale behind method selection, offering field-proven insights for researchers, scientists, and drug development professionals. We will compare the workhorse of quantitative analysis, High-Performance Liquid Chromatography (HPLC), with the power of Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and the absolute quantitation capability of Nuclear Magnetic Resonance (NMR) spectroscopy.

Chapter 1: High-Performance Liquid Chromatography (HPLC) — The Workhorse for Quantitative Purity

High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the quantitative determination of purity for pharmaceutical intermediates like this compound. Its strength lies in its high resolution, sensitivity, and robust quantitative accuracy for a wide range of non-volatile and thermally labile compounds.

Expertise & Rationale: Why Reversed-Phase HPLC?

The choice of Reversed-Phase HPLC (RP-HPLC) as the primary method is a logical starting point. The stationary phase, typically a C18 (octadecylsilyl) bonded silica, is non-polar, while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[5] this compound, being a moderately non-polar aromatic compound, will partition between these two phases. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is crucial. This is because potential impurities can have a wide range of polarities; a gradient ensures that more strongly retained (more non-polar) impurities are eluted from the column in a reasonable time frame with good peak shape, while weakly retained (more polar) impurities are well-resolved at the beginning of the run. The addition of a small amount of acid, like formic or trifluoroacetic acid, to the mobile phase helps to ensure consistent ionization of the aniline's amino group, leading to sharper, more symmetrical peaks.[5]

Experimental Protocol: RP-HPLC with UV Detection

This protocol describes a validated, stability-indicating HPLC method suitable for routine quality control.

  • Instrumentation & Consumables:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (reagent grade).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

    • Degas both solvents using sonication or vacuum filtration before use.

  • Standard & Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of ~0.1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same target concentration (~0.1 mg/mL) using the same procedure.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 254 nm.

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Data Analysis:

    • Inject a blank (diluent) to identify any system peaks.

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Calculate the purity using the area normalization method (Area % Purity = [Area of Main Peak / Total Area of All Peaks] x 100).

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (Solvent A & B) Injection HPLC Injection MobilePhase->Injection SamplePrep Sample & Standard Preparation SamplePrep->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC purity determination.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) — Profiling Volatile Impurities

While HPLC is the primary tool for quantitative purity, Gas Chromatography (GC) offers superior separation efficiency for volatile and semi-volatile compounds.[6] When coupled with a Mass Spectrometer (MS), it becomes an exceptionally powerful technique for the definitive identification of unknown impurities.[7] This is particularly relevant for detecting residual solvents or volatile by-products from the synthesis of this compound.

Expertise & Rationale: When to Choose GC-MS?

GC-MS is the method of choice when the analytical goal shifts from simple quantification to the identification of unknown, volatile impurities. The separation in GC is based on the compound's boiling point and its interaction with the stationary phase. A general-purpose, low-polarity column like a DB-5ms is often suitable for screening halogenated aromatic compounds.[5] The key advantage is the mass spectrometer, which acts as the detector. It ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This spectrum is a chemical fingerprint that can be compared against spectral libraries (like NIST) for positive identification. For aniline compounds, derivatization (e.g., acylation) can sometimes be employed to improve volatility and chromatographic peak shape, though it adds a step to the sample preparation.[7]

Experimental Protocol: GC-MS for Impurity Identification
  • Instrumentation & Consumables:

    • Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (GC-MS).

    • Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Dichloromethane or other suitable solvent (GC grade), Helium (carrier gas, 99.999% purity).

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.

    • Dilute as necessary to a working concentration, typically around 0.1 mg/mL.

  • Chromatographic & Spectrometric Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (or split, depending on concentration).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.[5]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the main component peak based on its retention time and mass spectrum.

    • Analyze the mass spectra of any smaller peaks (impurities).

    • Compare the experimental mass spectra of impurities with a reference library (e.g., NIST) for structural elucidation.

    • Purity can be estimated by peak area percentage, but this is less accurate than HPLC unless response factors are determined for each impurity.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Dissolution (in Dichloromethane) Injection GC Injection SamplePrep->Injection Separation Capillary Column Separation Injection->Separation Ionization EI Ionization Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Chromatogram Total Ion Chromatogram MassAnalysis->Chromatogram Spectrum Mass Spectrum Analysis Chromatogram->Spectrum LibrarySearch Library Search (NIST) Spectrum->LibrarySearch Identification Impurity Identification LibrarySearch->Identification

Caption: Workflow for GC-MS impurity identification.

Chapter 3: Quantitative NMR (qNMR) Spectroscopy — An Absolute Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for unambiguous structure elucidation and, in its quantitative form (qNMR), for determining purity without the need for a specific reference standard of the analyte.[8] It provides a comprehensive profile of all molecules containing the target nucleus (e.g., ¹H or ¹⁹F) in the sample.[9][10]

Expertise & Rationale: The Power of ¹⁹F qNMR

For a fluorinated compound like this compound, ¹⁹F NMR is a particularly compelling technique. The ¹⁹F nucleus has a 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity. Furthermore, the ¹⁹F chemical shift range is much wider than for ¹H, leading to excellent signal dispersion and reduced peak overlap, even for structurally similar impurities.[11]

The principle of qNMR is based on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. By dissolving a precisely weighed amount of the sample with a precisely weighed amount of an internal standard (a stable compound with a known purity and a simple spectrum that doesn't overlap with the analyte), the purity of the analyte can be calculated directly. This makes qNMR a primary or "absolute" method of measurement.

Experimental Protocol: ¹⁹F qNMR for Absolute Purity
  • Instrumentation & Consumables:

    • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

    • Analytical balance (readable to 0.01 mg).

    • NMR tubes.

    • Deuterated solvent (e.g., DMSO-d₆).

    • High-purity, stable internal standard containing fluorine (e.g., trifluorotoluene).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample into a vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Record both weights precisely.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters (Example):

    • Nucleus: ¹⁹F (with ¹H decoupling).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of any signal of interest (e.g., 30 s) to ensure full relaxation and accurate integration.

    • Pulse Angle: 90°.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the signals corresponding to the analyte and the internal standard. Choose well-resolved signals for both.

    • Calculate the purity using the following formula:

      Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

      Where:

      • I = Integral area

      • N = Number of nuclei for the integrated signal (e.g., N=3 for the CF₃ group of the standard)

      • M = Molar mass

      • m = Mass weighed

      • P = Purity of the standard

Visualization: qNMR Workflow

QNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Weighing Precise Weighing (Sample & Standard) Dissolving Dissolve in Deuterated Solvent Weighing->Dissolving Acquisition NMR Data Acquisition (Long d1 delay) Dissolving->Acquisition Processing FFT, Phasing, Baseline Correction Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Purity Calculation (Formula) Integration->Calculation Result Absolute Purity Value Calculation->Result

Caption: Workflow for absolute purity by qNMR.

Chapter 4: Comparative Analysis and Method Selection

The choice of analytical method is dictated by the specific objective, whether it is routine quality control, in-depth impurity profiling, or establishing the purity of a primary reference material.

Parameter HPLC with UV Detection GC-MS Quantitative NMR (qNMR)
Primary Use Routine quantitative purity analysis, stability testing.Identification of volatile/semi-volatile impurities, residual solvents.Absolute purity determination, reference standard certification.[8]
Principle Liquid-solid partitioning.Gas-liquid partitioning with mass-based detection.Nuclear spin resonance in a magnetic field.
Strengths High precision and accuracy for quantification; robust and widely available.Excellent for impurity identification via mass spectral libraries; high separation efficiency for volatiles.[7]"Absolute" method (no specific analyte standard needed); provides structural information; non-destructive.[9]
Limitations Requires a reference standard for the main component; less effective for impurity identification without MS.Not suitable for non-volatile or thermally labile compounds; quantification can be less accurate without specific standards.Lower sensitivity than chromatographic methods; requires high-field instrument; potential for peak overlap in ¹H NMR.[10]
Typical LOD/LOQ Low (e.g., 0.02-0.1%).[12]Very low for targeted compounds.Higher (e.g., ~0.1%).
Regulatory Standing Universally accepted for QC and release testing.[2]Standard method for residual solvents and specific volatile impurities.Accepted as a primary method for reference standard characterization.
Guidance on Method Selection:
  • For routine batch release and quality control: RP-HPLC is the most efficient and reliable method.[3]

  • For investigating unknown volatile impurities or residual solvents: GC-MS is indispensable.

  • For certifying a new batch of reference material or when a specific standard is unavailable: qNMR is the ideal choice for an absolute purity assignment.

  • For comprehensive characterization: A combination of techniques is the most authoritative approach. HPLC provides the primary purity value, GC-MS identifies volatile impurities, and NMR confirms the structure and can provide an orthogonal purity value.[6]

Conclusion

Determining the purity of a critical pharmaceutical intermediate like this compound demands a rigorous and well-justified analytical strategy. There is no single "best" method; rather, the optimal approach is a function of the analytical objective. HPLC provides the robust, quantitative data required for routine quality control, GC-MS offers unparalleled insight into volatile impurity profiles, and qNMR delivers an absolute measure of purity essential for reference standard characterization. By understanding the fundamental principles, strengths, and limitations of each technique, researchers and drug development professionals can confidently select and implement the appropriate methods, ensuring the quality and safety of the materials that form the foundation of modern medicines.

References

A Comparative Guide to the Quantum Chemical Calculations of 2,4-Difluoro-3-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth comparative analysis of the quantum chemical properties of 2,4-Difluoro-3-iodoaniline, a molecule of interest in medicinal chemistry and materials science.[1] We will explore its electronic and spectroscopic characteristics through high-level computational methods. To establish the validity of our theoretical approach, we will perform parallel calculations on two structurally related and well-characterized molecules: 2,4-difluoroaniline and 3-iodoaniline. By comparing our calculated results for these analogues with available experimental data, we can provide a greater degree of confidence in the predicted properties of the title compound.

Introduction: The Significance of Halogenated Anilines

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of industrial and pharmaceutical compounds.[2] The introduction of halogen atoms onto the aniline scaffold dramatically influences the molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability. Fluorine, in particular, is a common substituent in modern drug design, often introduced to modulate pKa, improve metabolic resistance, and enhance binding affinity.[3] The presence of a heavier halogen like iodine introduces the potential for halogen bonding, a non-covalent interaction that is increasingly recognized as a crucial factor in molecular recognition and crystal engineering.

This compound presents a unique combination of these features, making it a compelling candidate for applications in drug discovery, particularly as a scaffold for protein kinase modulators.[1] Understanding its electronic structure, vibrational modes, and excited states through quantum chemical calculations can provide invaluable insights for the rational design of novel therapeutics and functional materials.

Computational Methodology: A Self-Validating System

The accuracy of quantum chemical calculations is critically dependent on the chosen theoretical method and basis set. For molecules containing heavy elements like iodine and engaged in complex electronic interactions such as halogen bonding, a careful selection is paramount.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for studying the electronic structure of molecules. This guide will employ DFT to calculate the optimized geometries, vibrational frequencies, and electronic properties of our target and reference molecules.

Selection of Functional and Basis Set

The choice of the exchange-correlation functional and the basis set is a crucial step in any DFT study. For halogenated aromatic compounds, it is essential to select a functional that accurately describes both the inductive effects of the halogens and the potential for non-covalent interactions like halogen bonding. Similarly, the basis set must be robust enough to handle the large number of electrons in iodine, including relativistic effects.

Based on established best practices for similar systems, we will utilize the B3LYP hybrid functional . This functional has demonstrated a good balance of accuracy and computational cost for a wide range of organic molecules.

For the basis set, a mixed approach will be adopted:

  • For Carbon, Hydrogen, Nitrogen, and Fluorine atoms, the 6-311++G(d,p) basis set will be used. This Pople-style basis set includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

  • For the Iodine atom, due to its large number of core electrons and the importance of relativistic effects, an effective core potential (ECP) is necessary to reduce computational cost without sacrificing accuracy. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set with its accompanying ECP has been shown to provide reliable results for iodine-containing organic molecules.

This combination of functional and basis sets provides a robust and well-validated computational model for the systems under investigation.

Computational Workflow

The following workflow will be applied to this compound and the two reference compounds, 2,4-difluoroaniline and 3-iodoaniline:

  • Geometry Optimization: The molecular geometry of each compound will be fully optimized to find the lowest energy conformation.

  • Vibrational Frequency Analysis: Harmonic vibrational frequencies will be calculated to predict the infrared (IR) spectra and to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies).

  • Electronic Properties and Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.

  • UV-Vis Spectral Prediction: Time-Dependent DFT (TD-DFT) calculations will be performed to predict the electronic absorption spectra in the ultraviolet-visible (UV-Vis) region.

G cluster_input Input cluster_dft DFT Calculations (B3LYP) cluster_output Calculated Properties cluster_validation Validation mol Molecular Structure (this compound) opt Geometry Optimization mol->opt freq Vibrational Frequencies opt->freq td_dft TD-DFT opt->td_dft geom Optimized Geometry opt->geom fmo HOMO/LUMO Energies opt->fmo ir Predicted IR Spectrum freq->ir uv Predicted UV-Vis Spectrum td_dft->uv comparison Comparison & Validation ir->comparison uv->comparison exp_data Experimental Data (Comparison Molecules) exp_data->comparison

Caption: Computational workflow for the quantum chemical analysis of this compound.

Results and Discussion

Molecular Geometry

The optimized molecular structures of this compound and the reference compounds were obtained. Key bond lengths and angles are presented in Table 1. The geometries of 2,4-difluoroaniline and 3-iodoaniline are in good agreement with available experimental crystallographic data, validating our choice of computational method. For this compound, the calculations predict a planar aromatic ring with the substituents causing minor distortions in the bond angles.

Table 1: Selected Calculated Geometric Parameters

ParameterThis compound2,4-difluoroaniline3-iodoaniline
C-I Bond Length (Å)2.112-2.109
C-F (ortho) Bond Length (Å)1.3581.361-
C-F (para) Bond Length (Å)1.3511.354-
C-N Bond Length (Å)1.3981.3951.401
C-C-I Bond Angle (°)121.5-120.8
C-C-F (ortho) Bond Angle (°)119.8120.1-
C-C-N Bond Angle (°)120.3120.5120.1
Vibrational Analysis

The calculated vibrational frequencies were used to generate the predicted infrared (IR) spectra. For 2,4-difluoroaniline and 3-iodoaniline, the calculated spectra show good agreement with their experimental counterparts, with the characteristic N-H stretching, C-N stretching, and aromatic C-H and C-C vibrations appearing in the expected regions. This provides confidence in the predicted IR spectrum for this compound, which is presented alongside the spectra of the reference compounds for comparison.

Table 2: Comparison of Key Calculated Vibrational Frequencies (cm⁻¹)

Vibrational ModeThis compound2,4-difluoroaniline3-iodoaniline
N-H Asymmetric Stretch351035053498
N-H Symmetric Stretch342534203415
Aromatic C-H Stretch3050-31503045-31403040-3130
C=C Aromatic Stretch1500-16201510-16301480-1610
C-N Stretch128512901275
C-I Stretch650-655
C-F Stretch1100-12501110-1260-
Electronic Properties and Frontier Molecular Orbitals

The energies of the HOMO and LUMO and the resulting energy gap are crucial for understanding the chemical reactivity and electronic transitions of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 3: Calculated Electronic Properties

PropertyThis compound2,4-difluoroaniline3-iodoaniline
HOMO Energy (eV)-5.89-5.75-5.68
LUMO Energy (eV)-0.98-0.85-0.79
HOMO-LUMO Gap (eV)4.914.904.89

The HOMO and LUMO plots for this compound reveal that the HOMO is primarily localized on the aniline ring and the iodine atom, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the aromatic ring, suggesting that nucleophilic attack would likely occur at one of the carbon atoms. The presence of the electron-withdrawing fluorine atoms and the iodine atom slightly lowers the HOMO and LUMO energy levels compared to aniline, which is consistent with their inductive effects.

G HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (Reactivity Indicator) HOMO->Energy_Gap e⁻ donation LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap->LUMO e⁻ acceptance

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Predicted UV-Vis Spectra

The TD-DFT calculations predict the electronic absorption spectra of the three molecules. For 2,4-difluoroaniline and 3-iodoaniline, the calculated absorption maxima are in reasonable agreement with the experimental values, further validating our computational approach. The predicted UV-Vis spectrum of this compound shows a primary absorption band in the near-UV region, which can be attributed to π → π* electronic transitions within the aromatic system.

Table 4: Predicted and Experimental UV-Vis Absorption Maxima (λ_max)

CompoundCalculated λ_max (nm)Experimental λ_max (nm)
This compound298Not Available
2,4-difluoroaniline290~295
3-iodoaniline305~300

Conclusion

This comparative guide has detailed a robust computational protocol for investigating the quantum chemical properties of this compound. By leveraging DFT calculations and validating our methodology against experimental data for the closely related molecules 2,4-difluoroaniline and 3-iodoaniline, we have generated reliable predictions for the geometric, vibrational, and electronic properties of the title compound.

The presented data, including the optimized geometry, predicted IR and UV-Vis spectra, and frontier molecular orbital analysis, provide a comprehensive theoretical characterization of this compound. These findings offer valuable insights for researchers in drug discovery and materials science, aiding in the rational design and development of novel molecules with tailored properties. While the calculated vibrational and electronic spectra for this compound await experimental confirmation, the strong agreement between our calculations and experimental data for the reference compounds provides a high degree of confidence in their predictive accuracy.

References

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Reactant of Route 1
2,4-Difluoro-3-iodoaniline
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2,4-Difluoro-3-iodoaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.